ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
Description
Propriétés
IUPAC Name |
ethyl 5-(4-chlorophenyl)-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)11-8-12(16(2)15-11)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWWZHUKGXPCDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864426-88-0 | |
| Record name | Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864426-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
An In-Depth Technical Guide to the Synthesis of Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
This guide provides a comprehensive, in-depth exploration of the synthesis of ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. The narrative moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and rationale behind the chosen synthetic strategy. This document is structured to provide both a practical laboratory guide and a deeper understanding of the chemical principles at play, ensuring scientific integrity and reproducibility.
Strategic Overview: A Two-Step Approach to the Pyrazole Core
The synthesis of the target pyrazole is most efficiently achieved through a well-established and robust two-step synthetic sequence. This strategy leverages the power of classic condensation reactions to first construct a key dicarbonyl intermediate, which then undergoes cyclization to form the stable aromatic pyrazole ring.
Our synthetic pathway is as follows:
-
Step 1: Claisen Condensation. Formation of the β-keto ester, ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, via a crossed Claisen condensation between 4-chloroacetophenone and diethyl oxalate.
-
Step 2: Pyrazole Ring Formation. Cyclocondensation of the purified β-keto ester with methylhydrazine to yield the target compound, ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate.
This approach is favored due to its high efficiency, the ready availability of starting materials, and the predictable nature of the transformations involved.
Caption: Overall synthetic workflow.
Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
Mechanistic Insight: The Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. In this "crossed" Claisen condensation, 4-chloroacetophenone, which possesses acidic α-protons, acts as the nucleophile, while diethyl oxalate, lacking α-protons, can only function as the electrophile. This selectivity is key to preventing a complex mixture of self-condensation products.[1]
The reaction proceeds via the following key steps[2]:
-
Enolate Formation: A strong base, sodium ethoxide, deprotonates the α-carbon of 4-chloroacetophenone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate.
-
Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the 1,3-dicarbonyl compound.
The use of sodium ethoxide in ethanol is a classic and highly effective base/solvent system for this transformation, ensuring a high yield of the desired β-keto ester.[3]
Caption: Mechanism of the Claisen condensation.
Experimental Protocol
This protocol is adapted from a well-established procedure for similar Claisen condensations.[3]
Materials and Equipment:
| Reagent/Equipment | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| 4-Chloroacetophenone | 154.58 | - | 15.46 g | 0.10 |
| Diethyl Oxalate | 146.14 | 1.078 | 14.61 g (13.55 mL) | 0.10 |
| Sodium Ethoxide | 68.05 | - | 7.48 g | 0.11 |
| Absolute Ethanol | 46.07 | 0.789 | 100 mL | - |
| Diethyl Ether | 74.12 | 0.713 | As needed | - |
| 2M Hydrochloric Acid | - | - | As needed | - |
| Saturated Sodium Bicarbonate | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | - | As needed | - |
| 500 mL Round-bottom flask | - | - | 1 | - |
| Magnetic stirrer and stir bar | - | - | 1 | - |
| Reflux condenser | - | - | 1 | - |
| Ice bath | - | - | 1 | - |
| Separatory funnel | - | - | 1 | - |
| Rotary evaporator | - | - | 1 | - |
Procedure:
-
Reaction Setup: A 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with sodium ethoxide (7.48 g, 0.11 mol) and absolute ethanol (100 mL). The mixture is stirred until the sodium ethoxide is fully dissolved.
-
Addition of Reactants: A solution of 4-chloroacetophenone (15.46 g, 0.10 mol) and diethyl oxalate (14.61 g, 0.10 mol) in 50 mL of absolute ethanol is prepared. This solution is added dropwise to the stirred sodium ethoxide solution at room temperature over a period of 30 minutes.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour, and then gently refluxed for 2 hours. A yellow precipitate of the sodium salt of the product will form.
-
Work-up: The reaction mixture is cooled to room temperature and then poured into 300 mL of ice-cold water. The aqueous mixture is acidified to pH 2-3 with 2M hydrochloric acid. The resulting mixture is extracted with diethyl ether (3 x 100 mL).
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Characterization: The crude product, ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate[4], is obtained as a yellow oil. It is advisable to use this crude product directly in the next step without further purification, as β-keto esters can be prone to decomposition upon heating.
Step 2: Synthesis of Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
Mechanistic Insight: Pyrazole Formation and Regioselectivity
The reaction of a 1,3-dicarbonyl compound with a hydrazine is the most common and reliable method for synthesizing pyrazoles. The reaction with a monosubstituted hydrazine, such as methylhydrazine, can potentially yield two regioisomers. The regiochemical outcome is determined by which carbonyl group undergoes the initial nucleophilic attack by which nitrogen atom of the hydrazine.
In the case of ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, the two carbonyl groups have different electronic environments. The ketone carbonyl (at C4) is adjacent to the electron-withdrawing 4-chlorophenyl group, making it more electrophilic than the ketone carbonyl at C2, which is adjacent to the ester group.
Methylhydrazine has two nitrogen atoms with different nucleophilicity. The nitrogen atom bearing the methyl group is more nucleophilic due to the electron-donating nature of the methyl group. Therefore, the more nucleophilic nitrogen of methylhydrazine will preferentially attack the more electrophilic carbonyl group of the 1,3-dicarbonyl intermediate. This leads to the formation of the desired regioisomer, ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate.
Confirmation of Regiochemistry:
The definitive confirmation of the regiochemistry is achieved through 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).
-
HMBC: A correlation between the N-methyl protons and the C5 carbon of the pyrazole ring would confirm the desired isomer.
-
NOESY: A through-space correlation (NOE) between the N-methyl protons and the protons of the 4-chlorophenyl ring would also provide strong evidence for the 1,5-disubstitution pattern.[5]
Caption: Pathway for pyrazole ring formation.
Experimental Protocol
Materials and Equipment:
| Reagent/Equipment | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | 254.65 | - | 25.47 g (from previous step, crude) | ~0.10 |
| Methylhydrazine | 46.07 | 0.874 | 4.61 g (5.27 mL) | 0.10 |
| Glacial Acetic Acid | 60.05 | 1.049 | 5 mL | - |
| Ethanol | 46.07 | 0.789 | 150 mL | - |
| Ethyl Acetate | 88.11 | 0.902 | As needed for chromatography | - |
| Hexane | 86.18 | 0.659 | As needed for chromatography | - |
| 500 mL Round-bottom flask | - | - | 1 | - |
| Magnetic stirrer and stir bar | - | - | 1 | - |
| Reflux condenser | - | - | 1 | - |
| Rotary evaporator | - | - | 1 | - |
| Silica gel for column chromatography | - | - | As needed | - |
Procedure:
-
Reaction Setup: The crude ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (~0.10 mol) is dissolved in ethanol (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Addition of Reagents: Glacial acetic acid (5 mL) is added to the solution, followed by the dropwise addition of methylhydrazine (4.61 g, 0.10 mol).
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with water (2 x 75 mL) and brine (1 x 75 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity).[6]
-
Final Product: The fractions containing the pure product are combined and the solvent is evaporated to yield ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate as a solid. The solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain a highly pure product.
Characterization of the Final Product
The structure of the synthesized ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the pyrazole ring proton, signals for the aromatic protons of the chlorophenyl group, a singlet for the N-methyl protons, and a quartet and a triplet for the ethyl ester group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for all the carbon atoms in the molecule, including the two carbonyl carbons (ester and pyrazole ring carbons), the aromatic carbons, the N-methyl carbon, and the carbons of the ethyl group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₃ClN₂O₂ = 264.71 g/mol ). The isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) should also be observable.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N and C=C stretching vibrations of the pyrazole and aromatic rings, and C-H stretching vibrations.
Safety and Handling
-
4-Chloroacetophenone: Irritant. Avoid contact with skin and eyes.
-
Diethyl Oxalate: Harmful if swallowed. Causes skin and eye irritation.
-
Sodium Ethoxide: Corrosive. Reacts violently with water. Handle in a dry environment.
-
Methylhydrazine: Toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Solvents (Ethanol, Diethyl Ether, Ethyl Acetate, Hexane): Flammable. Keep away from ignition sources.
-
Acids (Hydrochloric Acid, Acetic Acid): Corrosive. Handle with care.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Claisen, L.; Stylos, N. Condensation of Ethyl Oxalate and Acetone. Organic Syntheses, Coll. Vol. 1, p.249 (1941); Vol. 9, p.42 (1929). [Link]
-
Ubežan, D., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules2021 , 26(12), 3734. [Link]
-
Chemistry LibreTexts. 9.8: Mixed Claisen Condensations. [Link]
-
Molbase. ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis. [Link]
-
PubChem. Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. PubChemLite - Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (C12H11ClO4) [pubchemlite.lcsb.uni.lu]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate structure elucidation
An In-depth Technical Guide for the Structure Elucidation of Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents. Its unique electronic properties and synthetic versatility allow for fine-tuning of molecular characteristics to achieve desired biological outcomes. This guide focuses on the definitive structure elucidation of a specific, highly substituted pyrazole derivative: ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate .
For researchers in drug discovery and development, unambiguous confirmation of a compound's structure is a non-negotiable prerequisite for further investigation. An incorrect structural assignment can invalidate extensive biological, toxicological, and mechanistic data, leading to significant loss of time and resources. This document provides a comprehensive, field-proven workflow for the structural verification of this target molecule. We will move beyond a simple listing of techniques to explain the causality behind the analytical strategy—a process that begins not with an instrument, but with an understanding of the molecule's synthetic origin.
The Foundational Role of Synthesis in Structure Elucidation
Before any analytical technique is employed, a thorough understanding of the synthetic route is paramount. The reaction mechanism dictates the most probable connectivity of the atoms and, crucially, informs the potential isomeric byproducts that may arise. For a 1,3,5-trisubstituted pyrazole like our target, a primary concern is regioselectivity—ensuring the correct placement of the three distinct substituents around the pyrazole ring.
A common and highly regioselective method for synthesizing such pyrazoles involves the [3+2] cycloaddition of a nitrile imine (generated in situ from a hydrazonoyl chloride) with an alkyne.[1][2][3] This approach provides a predictable pathway to the desired 1,3,5-substitution pattern, minimizing the risk of forming the 1,4,5-isomer.
Plausible Synthetic Pathway
The synthesis can be logically proposed in two key stages:
-
Formation of the Hydrazonoyl Chloride: Reaction of N-methylhydrazine with 4-chlorobenzoyl chloride, followed by chlorination.
-
[3+2] Cycloaddition: The in situ generation of the corresponding nitrile imine via base-mediated elimination of HCl, which then reacts with ethyl propiolate to form the pyrazole ring.
This workflow is visualized below.
Caption: The logical workflow for definitive structure elucidation.
Step 1: Mass Spectrometry - Confirming Mass and Formula
The first and most fundamental question is whether the compound has the correct molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose.
-
Causality: This is a rapid, high-sensitivity technique that provides the exact mass, allowing for the unambiguous determination of the molecular formula. The presence of a chlorine atom provides a distinct isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio), which serves as a powerful validation point.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Acquire the spectrum in positive ion mode.
-
Data Acquisition: Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).
-
Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.
-
Analysis: Identify the protonated molecular ion [M+H]⁺ and its corresponding isotopic peak [M+2+H]⁺. Compare the measured exact mass with the theoretical mass for the proposed formula.
Expected Data
For the target molecule with the formula C₁₃H₁₃ClN₂O₂, the following data are expected.
| Ion | Calculated m/z | Observed m/z (example) | Mass Difference (ppm) | Relative Intensity |
| [¹²C₁₃¹H₁₄³⁵ClN₂O₂]⁺ | 265.0738 | 265.0741 | +1.1 | ~100% |
| [¹²C₁₃¹H₁₄³⁷ClN₂O₂]⁺ | 267.0709 | 267.0712 | +1.1 | ~32% |
The observation of this specific isotopic pattern and the high mass accuracy provides strong evidence for the proposed elemental composition. [4]
Step 2: 1D NMR Spectroscopy - Mapping the Core Framework
Once the molecular formula is confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is used to map the chemical environment of each atom. We begin with 1D experiments.
-
Causality: ¹H NMR provides a census of all hydrogen atoms, their electronic environments (chemical shift), their number (integration), and their proximity to other protons (spin-spin coupling). ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments complement this by identifying all unique carbon atoms and classifying them as CH₃, CH₂, CH, or quaternary (Cq). [5][6][7]
Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample, such as Chloroform-d (CDCl₃) or DMSO-d₆. [8][9]CDCl₃ is often a good first choice for neutral organic molecules.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.
-
Transfer: Transfer the solution into a high-quality 5 mm NMR tube. [8]Ensure the sample height is adequate for the instrument's detector (~4 cm).
-
Referencing: The residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) can be used for referencing. [10]
Predicted ¹H and ¹³C NMR Data
Based on the proposed structure, a clear and predictable set of signals is expected.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-Ar (2', 6') | ~7.45 | Doublet (d) | 2H | Ortho to chloro group |
| H-Ar (3', 5') | ~7.35 | Doublet (d) | 2H | Meta to chloro group |
| H-4 (pyrazole) | ~6.80 | Singlet (s) | 1H | Isolated pyrazole proton |
| H-Ethyl (CH₂) | ~4.35 | Quartet (q) | 2H | Coupled to CH₃ |
| H-N-Methyl | ~4.05 | Singlet (s) | 3H | N-CH₃ on pyrazole ring |
| H-Ethyl (CH₃) | ~1.38 | Triplet (t) | 3H | Coupled to CH₂ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | DEPT-135 | Rationale |
| C=O (ester) | ~162.0 | - | Carbonyl carbon |
| C-3 (pyrazole) | ~148.0 | - | Quaternary pyrazole carbon |
| C-5 (pyrazole) | ~145.0 | - | Quaternary pyrazole carbon |
| C-1' (Aromatic) | ~135.0 | - | Quaternary aromatic C-Cl |
| C-4' (Aromatic) | ~129.5 | - | Quaternary aromatic C-Py |
| C-2',6' (Aromatic) | ~129.0 | + | Aromatic CH |
| C-3',5' (Aromatic) | ~128.5 | + | Aromatic CH |
| C-4 (pyrazole) | ~110.0 | + | Pyrazole CH |
| C-Ethyl (CH₂) | ~61.0 | - | Methylene of ester |
| C-N-Methyl | ~38.0 | + | N-CH₃ on pyrazole |
| C-Ethyl (CH₃) | ~14.5 | + | Methyl of ester |
Step 3: 2D NMR Spectroscopy - Unambiguous Connectivity
While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. For a molecule of this complexity, 2D correlation experiments are essential for definitive proof. [11][12]
-
Causality:
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). [13]This will confirm the ethyl group connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the confident assignment of all protonated carbons in the ¹³C spectrum. [14] * HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule. It reveals correlations between protons and carbons over 2-3 bonds, allowing us to piece together the entire molecular skeleton, including the connections between the different rings and substituents. [14][15] Key Expected HMBC Correlations to Confirm the Structure:
-
The following long-range correlations are critical for confirming the specific 1,3,5-substitution pattern.
Caption: Key HMBC correlations confirming the molecular backbone.
Table 3: Diagnostic HMBC Correlations
| Proton(s) (from) | Correlates to Carbon(s) (to) | Significance |
| N-CH₃ (~4.05 ppm) | C-5 and C-4 | Confirms the methyl group is on N-1. |
| Pyrazole H-4 (~6.80 ppm) | C-3 and C-5 | Confirms the position of the single pyrazole proton. |
| Ethyl CH₂ (~4.35 ppm) | C-3 and C=O | Links the ethyl ester group to the C-3 position. |
| Aromatic H-2',6' (~7.45 ppm) | C-5 and C-4' | Links the 4-chlorophenyl ring to the C-5 position. |
The successful observation of these correlations provides undeniable proof of the molecule's complete structure and regiochemistry.
The Gold Standard: Single Crystal X-ray Diffraction
While the combination of HRMS and comprehensive NMR analysis provides a level of certainty sufficient for most applications, Single Crystal X-ray Diffraction (SCXRD) offers the ultimate, unambiguous proof of structure in the solid state. [16][17]
-
Causality: SCXRD provides a three-dimensional map of electron density within a single crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. This technique leaves no room for ambiguity regarding atom connectivity or stereochemistry.
Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final model of the molecule.
The output of a successful SCXRD experiment is a definitive 3D model of the molecule, which serves as an irrefutable confirmation of the structure elucidated by spectroscopic methods.
Conclusion
The structure elucidation of a novel chemical entity like ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is a systematic process built on a foundation of chemical logic. By starting with an understanding of the synthesis to form a primary hypothesis, we can then execute a tiered analytical workflow. Mass spectrometry provides the first checkpoint by confirming the elemental formula. A full suite of 1D and 2D NMR experiments then allows for the complete and unambiguous assembly of the molecular framework. Each experiment serves to validate the others, culminating in a final structure with an exceptionally high degree of confidence, which can be absolutely confirmed by X-ray crystallography if required. This rigorous, self-validating approach ensures the scientific integrity of all subsequent research and development efforts.
References
-
PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Turan, N., et al. (2020). Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
-
Bane, S., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. Retrieved from [Link]
-
Santos, L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
Kong, Y., Tang, M., & Wang, Y. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. ACS Publications. Retrieved from [Link]
-
Molbase. (n.d.). ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5. Retrieved from [Link]
-
Viveka, S., et al. (2016). (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
-
Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Synthesis, spectral characterization of pyrazole derived Schiff base analogs. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives. Retrieved from [Link]
-
Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]
-
Novoprolabs. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
-
CiteseerX. (n.d.). Synthesis and Characterization of Some Pyrazole Derivatives. Retrieved from [Link]
-
Kaunas University of Technology. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. Retrieved from [Link]
-
ResearchGate. (2014). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
- Google Patents. (n.d.). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.
-
National Institutes of Health. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]
-
ResearchGate. (2022). Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C34H36N4O5. Retrieved from [Link]
-
ACS Publications. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. emerypharma.com [emerypharma.com]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. epubl.ktu.edu [epubl.ktu.edu]
- 16. Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their prevalence in drug discovery is due to their metabolic stability, synthetic accessibility, and ability to engage in a wide range of intermolecular interactions. This guide focuses on a specific, highly functionalized pyrazole derivative: ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate. This molecule possesses several key features that make it a valuable scaffold for further chemical exploration, including an aromatic chloro-substituted phenyl ring, a methylated pyrazole core, and an ethyl ester functional group, each offering distinct opportunities for molecular modification and interaction with biological targets.
This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for its synthesis and characterization. It is intended to serve as a practical resource for scientists engaged in the design and development of novel therapeutics based on the pyrazole framework.
Chemical Identity and Structure
The nomenclature of substituted pyrazoles can lead to ambiguity. The title compound, ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate, must be distinguished from its structural isomer, ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate. While their molecular formulas and weights are identical, the positions of the substituents on the pyrazole ring differ, which can subtly influence their chemical and biological properties. Much of the available experimental data pertains to the latter isomer, which serves as a valuable reference for predicting the properties of the title compound.
| Identifier | Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate | Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate (Isomer Reference) |
| Structure | (Predicted Structure) | |
| CAS Number | Not explicitly found. | 864426-87-9[2] |
| Molecular Formula | C₁₃H₁₃ClN₂O₂ | C₁₃H₁₃ClN₂O₂[2] |
| Molecular Weight | 264.71 g/mol | 264.71 g/mol [2] |
| IUPAC Name | ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate | ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate |
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems, influencing everything from solubility and stability to absorption and distribution in vivo. The data presented below are a combination of values reported for close structural analogs and predictions based on the compound's functional groups.
| Property | Value / Description | Justification and Scientific Insight |
| Appearance | White to off-white crystalline solid.[3] | This is a common appearance for similar pyrazole carboxylic acid derivatives.[3] The crystalline nature is indicative of a well-ordered molecular lattice. |
| Melting Point | Predicted: 150 - 170 °C | Carboxylic acid analogs of pyrazoles exhibit melting points in this range (e.g., 157 - 160 °C and 162 - 166 °C).[3][4] Esterification may slightly lower this value. |
| Solubility | Soluble in dichloromethane, ethyl acetate, and other common organic solvents. Sparingly soluble in non-polar solvents like hexane. Predicted to be poorly soluble in water. | The ethyl ester and chlorophenyl groups impart significant non-polar character, favoring solubility in organic media. The pyrazole nitrogen atoms offer some capacity for hydrogen bonding, but this is generally insufficient to confer significant aqueous solubility. |
| Stability | Stable under standard laboratory conditions (ambient temperature and pressure). | The aromatic pyrazole ring is inherently stable. The ethyl ester group may be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. |
| pKa (Predicted) | The pyrazole ring is weakly basic due to the lone pair of electrons on the N2 nitrogen. | The N2 nitrogen, with its non-delocalized lone pair, is the most basic site and can be protonated by strong acids.[1] |
Spectroscopic Profile
The structural elucidation of a novel compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics of ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate.
¹H NMR (Proton Nuclear Magnetic Resonance)
In a typical deuterated chloroform (CDCl₃) solvent, the proton NMR spectrum is predicted to show the following key signals:
-
Ethyl Ester Protons: A quartet at approximately 4.3-4.4 ppm (2H, -O-CH₂ -CH₃) and a triplet at approximately 1.3-1.4 ppm (3H, -O-CH₂-CH₃ ). The coupling between these protons (J ≈ 7.1 Hz) is a hallmark of an ethyl group.
-
N-Methyl Protons: A sharp singlet at approximately 3.8-4.0 ppm (3H, N-CH₃ ). The chemical shift is influenced by the electron-withdrawing nature of the pyrazole ring.
-
Pyrazole Ring Proton: A singlet at approximately 6.8-7.0 ppm (1H, pyrazole C4-H ). The precise shift depends on the electronic effects of the adjacent substituents.
-
Chlorophenyl Protons: Two doublets in the aromatic region, typically between 7.3 and 7.5 ppm. These correspond to the protons on the 4-chlorophenyl ring, which form an AA'BB' system.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The carbon spectrum provides complementary information on the carbon framework:
-
Ester Carbons: The carbonyl carbon (C=O) is expected in the downfield region, around 160-165 ppm. The methylene carbon (-O-C H₂-CH₃) will likely appear around 61-62 ppm, and the methyl carbon (-O-CH₂-C H₃) around 14-15 ppm.
-
N-Methyl Carbon: The N-methyl carbon signal is predicted to be in the range of 36-38 ppm.
-
Pyrazole Ring Carbons: The substituted carbons of the pyrazole ring (C3, C5) and the unsubstituted carbon (C4) are expected to resonate between 100-150 ppm.[5]
-
Chlorophenyl Carbons: The aromatic carbons of the chlorophenyl ring will appear in the 120-140 ppm range, with the carbon atom directly bonded to the chlorine atom showing a characteristic shift.[5]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 265.7. A key feature will be the isotopic pattern characteristic of a molecule containing one chlorine atom, with a second peak at [M+2+H]⁺ (m/z 267.7) that is approximately one-third the intensity of the [M+H]⁺ peak.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by several characteristic absorption bands:
-
C=O Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.
-
C=N and C=C Stretching: Aromatic and heteroaromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A moderate absorption in the fingerprint region, typically around 1090-1100 cm⁻¹, corresponding to the C-Cl bond on the phenyl ring.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will be observed just below 3000 cm⁻¹.
Synthesis and Characterization Workflows
The synthesis of substituted pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For N-methylated pyrazoles, a subsequent N-alkylation step is common.
Proposed Synthesis Pathway
A plausible and efficient synthesis begins with the N-methylation of the precursor, ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. This method leverages a commercially available starting material and a straightforward alkylation reaction.
Caption: Proposed workflow for the synthesis of the target compound's isomer.
Detailed Synthesis Protocol (Adapted from Isomer Synthesis)
This protocol is adapted from the synthesis of the isomeric compound, ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate, and is expected to yield the desired product with appropriate starting materials.[2]
-
Reaction Setup: To a solution of ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (1.0 equivalent) in dichloromethane (approx. 1.3 mL per mmol of starting material), add sodium carbonate (1.4 equivalents).
-
Alkylation: Heat the resulting mixture to 40°C. To this heated solution, add dimethyl sulfate (1.4 equivalents).
-
Reaction: Reflux the mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, pour the reaction mixture into water and extract with dichloromethane (3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the crude product under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane-ethyl acetate (e.g., starting from 20:1) to yield the pure product.
Characterization Workflow
Confirming the identity and purity of the synthesized compound is a critical final step.
Caption: Systematic workflow for the structural and purity analysis.
Step-by-Step Characterization Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquire a ¹H NMR spectrum to identify all proton environments and their couplings.
-
Acquire a ¹³C NMR spectrum to identify all unique carbon atoms.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations, respectively.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution into a high-resolution mass spectrometer (HRMS) using electrospray ionization (ESI).
-
Determine the exact mass of the [M+H]⁺ ion and compare it to the theoretical mass to confirm the elemental composition. Verify the characteristic Cl isotope pattern.
-
-
Infrared (IR) Spectroscopy:
-
Place a small amount of the solid product directly on the crystal of an attenuated total reflectance (ATR) FT-IR spectrometer.
-
Acquire the spectrum and identify the key functional group frequencies as detailed in Section 3.4.
-
-
Purity Analysis:
-
Dissolve the compound in a suitable solvent mixture (e.g., acetonitrile/water) and analyze by High-Performance Liquid Chromatography (HPLC) using a C18 column and a UV detector. Assess the purity by integrating the peak area.
-
Determine the melting point of the crystalline solid and note the range. A sharp melting range is indicative of high purity.
-
Conclusion
Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is a synthetically accessible and highly functionalized heterocyclic compound with significant potential as a building block in drug discovery and materials science. This guide has provided a detailed overview of its structural, physical, and chemical properties, drawing upon data from closely related analogs and established chemical principles. The outlined protocols for its synthesis and characterization offer a practical framework for researchers to produce and validate this compound in a laboratory setting. A thorough understanding of these fundamental properties is the first step toward unlocking the full potential of this versatile molecular scaffold.
References
-
PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). Retrieved from [Link]
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
An In-Depth Technical Guide to the Biological Activity of Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents what is often termed a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural versatility and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents across a multitude of disease areas.[4][5] Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3][4] This guide focuses on a specific, promising derivative: Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate . We will delve into its chemical synthesis, explore its evidenced and potential biological activities based on extensive data from related analogs, and provide detailed experimental frameworks for its evaluation. The objective is to equip researchers with the foundational knowledge and practical methodologies required to investigate this molecule's therapeutic potential.
Compound Profile and Synthesis
Chemical Identity
-
Systematic Name: Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
-
CAS Number: 864426-87-9
-
Molecular Formula: C₁₃H₁₃ClN₂O₂
-
Molecular Weight: 264.71 g/mol
Rationale for Synthesis
The synthesis of this specific pyrazole derivative is a targeted effort to combine key pharmacophoric features. The 4-chlorophenyl group at the C5 position is a common moiety in bioactive molecules, often enhancing potency through hydrophobic and electronic interactions. The N1-methylation prevents tautomerization and provides a fixed conformational arrangement, which can be crucial for specific receptor binding. The ethyl carboxylate group at the C3 position serves as a versatile handle for further chemical modification or can contribute directly to the compound's biological profile.
Synthetic Workflow
A common and reliable method for synthesizing the title compound involves the N-methylation of its precursor, ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate.[6] This approach ensures regioselective methylation at the N1 position.
Caption: General workflow for the synthesis of the title compound.
Detailed Synthesis Protocol
Objective: To synthesize Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate via N-methylation.
Materials:
-
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (1 equivalent)
-
Dimethyl sulfate (1.4 equivalents)
-
Anhydrous Sodium Carbonate (1.4 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (1 eq.) in anhydrous DCM, add anhydrous sodium carbonate (1.4 eq.).
-
Heat the resulting mixture to 40°C with stirring.
-
Carefully add dimethyl sulfate (1.4 eq.) dropwise to the heated solution.
-
Maintain the reaction mixture at reflux for approximately 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic extracts and wash sequentially with deionized water and then a brine solution.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using silica gel column chromatography, typically with a hexane-EtOAc gradient (e.g., 20:1), to yield the pure title compound.[6]
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Profile of Biological Activities
While direct, extensive studies on ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate are emerging, a robust predictive profile can be constructed from the vast body of research on structurally analogous pyrazole derivatives. The pyrazole core is a prolific pharmacophore, consistently demonstrating significant activity in several key therapeutic areas.[1][3][7]
Anti-inflammatory Activity
The pyrazole scaffold is central to the identity of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib and phenylbutazone.[1] The primary mechanism for this activity is often the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.
Causality and Mechanism: Inflammation is often initiated by cellular injury, which triggers the release of arachidonic acid from cell membranes. The COX-1 and COX-2 enzymes metabolize arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation. Many pyrazole derivatives are designed to fit within the active site of COX enzymes, particularly the inducible COX-2 isoform, thereby blocking prostaglandin synthesis and reducing the inflammatory response.[8] The 4-chlorophenyl substituent on the target molecule likely enhances its binding affinity within the hydrophobic channel of the COX active site.
Caption: Proposed mechanism of anti-inflammatory action via COX enzyme inhibition.
Anticancer Activity
A growing body of evidence highlights the potential of pyrazole derivatives as anticancer agents.[2][9][10][11] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression.[2][10]
Potential Mechanisms:
-
Kinase Inhibition: Many pyrazoles are designed as ATP-competitive inhibitors of kinases that are overactive in cancer cells, such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases.[2]
-
Apoptosis Induction: Studies on related compounds have demonstrated the ability to trigger programmed cell death in cancer cell lines. For instance, analogs of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid have shown potent, broad-spectrum antitumor activity, particularly against leukemia cell lines.[9]
-
Antiproliferative Effects: The target molecule could inhibit the growth of various cancer cell lines. Research on similar pyrazoles has reported significant activity against breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.[2][11]
Antimicrobial Activity
Given the rise of antimicrobial resistance, there is a pressing need for new chemical entities with antibacterial and antifungal properties. Pyrazole derivatives have been extensively studied in this context.[4][7][12]
Spectrum of Activity:
-
Antibacterial: Research has shown that certain substituted pyrazole carboxylates are active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[13]
-
Antifungal: Significant activity against fungal pathogens like Candida albicans has also been reported. For example, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was found to be more active than the standard drug fluconazole against C. parapsilosis.[13] The mechanism is thought to involve disruption of cell membrane integrity or inhibition of essential fungal enzymes.
Acaricidal and Insecticidal Activity
An interesting and commercially significant application of pyrazole carboxylates is in agriculture. The core structure of the title compound is a key intermediate in the synthesis of highly effective acaricides (mite control) and insecticides, such as Tebufenpyrad and Tolfenpyrad.[14] These commercial products act by inhibiting mitochondrial electron transport in target pests. This established application strongly suggests that the title compound itself, or its close derivatives, could possess intrinsic pesticidal properties.
Methodologies for Biological Evaluation
To validate the predicted biological activities, a series of standardized, robust in vitro and in vivo assays are required. The following protocols are provided as a guide for researchers.
In Vitro Anticancer Screening: The MTT Assay
Objective: To determine the cytotoxic effect of the compound on cancer cell lines and calculate its IC₅₀ (half-maximal inhibitory concentration).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium and add 100 µL to the respective wells. Ensure the final DMSO concentration is non-toxic (typically <0.5%).
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL). Incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Anti-inflammatory Screening: Carrageenan-Induced Paw Edema
Objective: To evaluate the acute anti-inflammatory activity of the compound in a rat model.[8][15]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.
Protocol:
-
Animal Acclimatization: Use adult Wistar rats (150-200g). Acclimatize them for at least one week before the experiment with free access to food and water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline, i.p.)
-
Group II: Positive Control (e.g., Diclofenac Sodium, 25 mg/kg, i.p.)
-
Group III-V: Test Compound (e.g., 10, 20, 40 mg/kg, i.p.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the vehicle, standard drug, or test compound intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] * 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
In Vitro Antimicrobial Screening: Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.
Protocol:
-
Strain Preparation: Prepare an inoculum of the test microorganism (e.g., S. aureus, E. coli) from an overnight culture, adjusting its turbidity to match the 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[13]
Quantitative Data Summary
The following tables present representative data from studies on structurally similar pyrazole carboxylates, which can serve as a benchmark for evaluating the title compound.
Table 1: Representative Anticancer Activity (IC₅₀ Values)
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-Carbohydrazides | A549 (Lung) | 26 | [2] |
| Diphenyl-Pyrazole Derivatives | MCF-7 (Breast) | 1.88 | [2] |
| Diphenyl-Pyrazole Derivatives | HCT116 (Colon) | 0.39 | [2] |
| 1-(4-chlorophenyl)-pyrazole analogs | Leukemia Panel | 0.03 - 0.09 | [9] |
Table 2: Representative Antimicrobial Activity (MIC Values)
| Compound Class | Organism | MIC (µmol/mL) | Reference Drug | MIC (µmol/mL) | Reference |
| Phenyl-pyrazole-carboxylate | E. coli | 0.038 | Ampicillin | 0.033 | [13] |
| Phenyl-pyrazole-carboxylate | P. aeruginosa | 0.067 | Ampicillin | 0.067 | [13] |
| Phenyl-pyrazole-carboxylate | C. parapsilosis | 0.015 | Fluconazole | 0.020 | [13] |
Conclusion and Future Directions
Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is a molecule of significant scientific interest, positioned at the intersection of several key areas of pharmacology. Based on a robust foundation of literature concerning the pyrazole scaffold, it is predicted to possess potent anti-inflammatory, anticancer, and antimicrobial properties. The 4-chlorophenyl and N-methyl substitutions are critical design elements intended to enhance potency and specificity.
This guide provides the necessary theoretical framework and practical, self-validating experimental protocols for drug development professionals to rigorously test these hypotheses. Future research should focus on a comprehensive screening of this compound against diverse cancer cell lines, resistant microbial strains, and in more advanced models of inflammation. Elucidating its precise molecular targets—be it COX enzymes, specific kinases, or microbial enzymes—will be paramount. Furthermore, the ethyl carboxylate handle offers a prime opportunity for the development of a library of derivatives, enabling detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, ultimately paving the way for a potential new therapeutic agent.
References
-
Loh, W. S., et al. (2010). Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-1,3-thiazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2925. Available at: [Link]
-
Aggarwal, N., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-14. Available at: [Link]
- Google Patents. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. CN106187894A.
-
Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(21), 7564. Available at: [Link]
-
Nayak, S. K., et al. (2011). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Der Pharma Chemica, 3(6), 409-418. Available at: [Link]
-
Mazzone, G., et al. (1983). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Il Farmaco; edizione scientifica, 38(3), 193-204. Available at: [Link]
-
Rostom, S. A., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-74. Available at: [Link]
-
ResearchGate. (2019). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. PDF available. Available at: [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Available at: [Link]
-
ResearchGate. (2011). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. PDF available. Available at: [Link]
-
ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. PDF available. Available at: [Link]
-
PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Available at: [Link]
-
Ali, I., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(5), 1566. Available at: [Link]
-
Chem-Impex. (n.d.). Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Available at: [Link]
- Google Patents. (2014). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. CN103755490A.
-
ResearchGate. (2012). Synthesis, characterization, antioxidant, and anticancer studies of ... in HepG2 cell lines. PDF available. Available at: [Link]
-
Chem-Impex. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]
-
Carradori, S., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Pharmaceuticals, 17(5), 629. Available at: [Link]
-
Ragavan, R. V., et al. (2010). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Arzneimittelforschung, 60(1), 44-9. Available at: [Link]
-
Stanković, M., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 25(16), 8847. Available at: [Link]
-
Zhang, Y., et al. (2022). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. RSC Advances, 12(45), 29505-29509. Available at: [Link]
-
El-Sayed, M. A., et al. (2013). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. European Journal of Medicinal Chemistry, 63, 291-7. Available at: [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 5. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 6. ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
The Architectural Versatility of 1H-Pyrazole-3-Carboxylates: A Technical Guide for Drug Discovery
An In-depth Exploration of Synthesis, Structure-Activity Relationships, and Therapeutic Targeting for Researchers, Scientists, and Drug Development Professionals.
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its derivatives have given rise to a multitude of clinically significant drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[2] Among the diverse scaffolds derived from pyrazole, substituted 1H-pyrazole-3-carboxylates have emerged as a particularly privileged class of compounds, demonstrating a remarkable breadth of biological activities.[1] This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of substituted 1H-pyrazole-3-carboxylates, offering field-proven insights for their application in modern drug discovery.
I. Strategic Synthesis of the 1H-Pyrazole-3-Carboxylate Core
The synthetic accessibility and versatility of the 1H-pyrazole-3-carboxylate scaffold are key to its prominence in drug discovery. Several robust methods exist for its construction, each with distinct advantages and considerations.
The Knorr Pyrazole Synthesis: A Classic and Reliable Approach
The Knorr pyrazole synthesis, first reported in 1883, remains a widely utilized and dependable method for constructing the pyrazole ring.[3] This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4] For the synthesis of 1H-pyrazole-3-carboxylates, a β-ketoester is a common starting material.[3]
A significant challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of regioisomers.[5] The regioselectivity is influenced by factors such as the pH of the reaction medium and the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[5]
Advantages of the Knorr Synthesis:
-
High reactivity of hydrazines often leads to rapid reactions.[3]
-
The formation of a stable aromatic product generally results in good yields.[3]
-
Readily available starting materials.[5]
Disadvantages of the Knorr Synthesis:
-
Potential for the formation of regioisomeric mixtures with unsymmetrical 1,3-dicarbonyls.[5]
-
Hydrazine and its derivatives are often toxic and require careful handling.[6]
Experimental Protocol: Knorr Synthesis of a Pyrazolone [7]
This protocol details the synthesis of a pyrazolone, a tautomeric form of a hydroxypyrazole, from a β-ketoester and a hydrazine.
-
Step 1: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Step 2: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Step 3: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
Step 4: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Step 5: Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation of the product.
Multicomponent Reactions: Efficiency and Diversity in a Single Step
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules, including substituted 1H-pyrazole-3-carboxylates.[8] These reactions combine three or more starting materials in a single pot to generate a product that incorporates substantial portions of all the reactants.[8]
Experimental Protocol: Three-Component Synthesis of a Persubstituted Pyrazole [9]
This protocol describes the synthesis of a highly substituted pyrazole from an aldehyde, a β-ketoester, and a hydrazine.
-
Step 1: In a reaction vessel, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and hydrazine (1.1 mmol).
-
Step 2: Add a catalytic amount of a suitable catalyst, such as Yb(PFO)3.
-
Step 3: The reaction can often be performed under solvent-free conditions or in a minimal amount of a high-boiling solvent.
-
Step 4: Heat the reaction mixture to the appropriate temperature and monitor for completion by TLC.
-
Step 5: Upon completion, the product can be isolated and purified by standard techniques such as column chromatography.
Cycloaddition Reactions: A Powerful Tool for Ring Formation
[3+2] Cycloaddition reactions are a cornerstone of heterocyclic synthesis, and they provide a powerful method for constructing the pyrazole ring.[10] This approach typically involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, such as an alkyne.[10]
Experimental Protocol: Synthesis of Pyrazoles via Cycloaddition of Diazo Compounds to Alkynes [11]
This protocol outlines a catalyst-free cycloaddition for the synthesis of pyrazoles.
-
Step 1: Combine the α-diazocarbonyl compound and the alkyne in a reaction vessel.
-
Step 2: The reaction is typically conducted under solvent-free conditions.
-
Step 3: Heat the reaction mixture to initiate the cycloaddition.
-
Step 4: The reaction often proceeds to high yield without the need for extensive workup or purification.
II. Deciphering the Structure-Activity Relationship (SAR)
The biological activity of substituted 1H-pyrazole-3-carboxylates is exquisitely sensitive to the nature and position of substituents on the pyrazole ring and its appended functionalities. A thorough understanding of the SAR is crucial for the rational design of potent and selective therapeutic agents.
Kinase Inhibition: Targeting the Drivers of Cancer and Inflammation
Substituted 1H-pyrazole-3-carboxylates have proven to be a rich source of potent kinase inhibitors, targeting key enzymes in cancer and inflammatory signaling pathways.
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells.[12] Mutations in the FLT3 gene are common in AML and are associated with a poor prognosis.[13] Several 1H-pyrazole-3-carboxamide derivatives have been developed as potent inhibitors of FLT3 and cyclin-dependent kinases (CDKs), which are also key regulators of the cell cycle.[14]
| Compound | R1 | R2 | FLT3 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | MV4-11 IC50 (nM) |
| FN-1501 | 7H-pyrrolo[2,3-d]pyrimidin-4-ylamino | 4-((4-methylpiperazin-1-yl)methyl)phenyl | 2.33 | 1.02 | 0.39 | 8 |
| 8t | Heterocyclic substituted amino | Varies | 0.089 | 0.719 | 0.770 | 1.22 |
Table 1: SAR of 1H-pyrazole-3-carboxamide derivatives as FLT3 and CDK inhibitors. Data sourced from[14] and[15].
The SAR studies reveal that the incorporation of a pyrimidine-fused heterocycle at the 4-position of the pyrazole ring is critical for potent FLT3 and CDK inhibition.[14] Further modifications to the carboxamide substituent have led to compounds like 8t with significantly improved potency against both wild-type and mutant forms of FLT3.[15]
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses and is activated by environmental stresses and inflammatory cytokines.[11] Inhibition of p38 MAPK is a promising therapeutic strategy for a range of inflammatory diseases.[16] Pyrazole-based compounds have been extensively investigated as p38 MAPK inhibitors.[17]
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[18]
| Compound | R1 | R2 | R3 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5s | Phenyl | H | 4-Sulfamoylphenyl | >100 | 2.11 | >47.39 |
| 5t | 4-Chlorophenyl | H | 4-Sulfamoylphenyl | >100 | 4.52 | >22.12 |
| 5u | 4-Methoxyphenyl | H | 4-Sulfamoylphenyl | >100 | 1.79 | >55.86 |
| Celecoxib | - | - | - | 50 | 0.64 | 78.12 |
Table 2: SAR of pyrazole derivatives as COX inhibitors. Data sourced from[19].
The SAR for COX inhibition highlights the importance of a sulfonamide or a related acidic group, which mimics the carboxylic acid of the natural substrate, arachidonic acid, and interacts with a key arginine residue in the active site of COX-2.[20] The nature of the substituents at the 1- and 5-positions of the pyrazole ring also significantly influences both potency and selectivity.[19]
III. Elucidating the Mechanism of Action: From Molecular Binding to Cellular Response
A deep understanding of the mechanism of action is paramount for the successful development of any therapeutic agent. For substituted 1H-pyrazole-3-carboxylates, this involves characterizing their binding to molecular targets and elucidating their effects on downstream signaling pathways.
Molecular Interactions with Kinase Targets
The inhibitory activity of pyrazole-3-carboxamides against kinases like FLT3 and CDKs is driven by specific molecular interactions within the ATP-binding pocket of the enzyme. The pyrazole-3-carboxamide scaffold typically forms conserved hydrogen bonds with the hinge region of the kinase.[15] The substituents on the pyrazole ring and the carboxamide moiety then occupy adjacent hydrophobic and solvent-accessible regions, contributing to both potency and selectivity.[15]
Modulation of Intracellular Signaling Pathways
Inhibition of key signaling proteins like FLT3 and p38 MAPK by substituted 1H-pyrazole-3-carboxylates leads to the modulation of downstream signaling cascades that control cell proliferation, survival, and inflammation.
Upon binding of its ligand, FLT3 dimerizes and autophosphorylates, creating docking sites for various signaling proteins.[21] This triggers the activation of several downstream pathways, including the PI3K/Akt, RAS/MEK/ERK, and JAK/STAT pathways, all of which promote cell survival and proliferation. FLT3 inhibitors containing the 1H-pyrazole-3-carboxylate scaffold block the initial phosphorylation event, thereby inhibiting these downstream pro-survival signals.[13]
Figure 1: Simplified FLT3 signaling pathway and the point of inhibition by 1H-pyrazole-3-carboxylate derivatives.
The p38 MAPK pathway is a tiered kinase cascade. Upstream kinases (MAPKKKs) phosphorylate and activate MAPKKs (MKK3/6), which in turn phosphorylate and activate p38 MAPK.[11] Activated p38 then phosphorylates various downstream substrates, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines.[16] Pyrazole-based inhibitors of p38 MAPK typically bind to the ATP-binding site of the enzyme, preventing its activation and the subsequent inflammatory cascade.
Figure 2: The p38 MAPK signaling pathway and its inhibition by 1H-pyrazole-3-carboxylate derivatives.
IV. Conclusion and Future Perspectives
Substituted 1H-pyrazole-3-carboxylates represent a highly versatile and privileged scaffold in medicinal chemistry, with a proven track record in the development of potent and selective therapeutic agents. The synthetic tractability of this core, coupled with the rich potential for SAR exploration, ensures its continued relevance in drug discovery. As our understanding of the complex signaling networks that drive human disease continues to grow, the strategic deployment of the 1H-pyrazole-3-carboxylate scaffold will undoubtedly lead to the discovery of novel and impactful medicines for a wide range of therapeutic areas, from oncology and inflammation to metabolic and infectious diseases. The ongoing development of innovative synthetic methodologies, including flow chemistry and photocatalysis, will further expand the accessible chemical space around this remarkable heterocycle, paving the way for the next generation of pyrazole-based therapeutics.
V. References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018;23(1):134. Available from: [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. 2020;25(1):123. Available from: [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. Available from: [Link]
-
P38 Signaling Pathway. Creative Diagnostics. Available from: [Link]
-
FLT3 Signaling. Reactome Pathway Database. Available from: [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Chemical Science. 2022;13(40):11995-12001. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018 Jan;23(1):134. Available from: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. 2018;14:1860-1907. Available from: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. 2023;28(1):1. Available from: [Link]
-
3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivatives as inhibitors of cyclooxygenase-2. International Journal of Research in Medical Sciences. 2014;2(2):612-620. Available from: [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition. 2018;57(36):11808-11813. Available from: [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. 2023. Available from: [Link]
-
Signal integration by JNK and p38 MAPK pathways in cancer development. Nature Reviews Cancer. 2010;10(9):647-659. Available from: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. 2021;26(16):4995. Available from: [Link]
-
Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Chemical & Pharmaceutical Bulletin. 2013;61(8):834-45. Available from: [Link]
-
Pyrazoles as anticancer agents: Recent advances. Scholars Research Library. 2012;4(3):958-966. Available from: [Link]
-
Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Journal of Hematology & Oncology. 2011;4:13. Available from: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. 2018;14:1860-1907. Available from: [Link]
-
The p38 MAPK signaling pathway exhibits a dual role in cancer development, with its isoforms capable of facilitating both pro-oncogenic and tumor-suppressive processes. ResearchGate. 2023. Available from: [Link]
-
Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl Coumarin. Semantic Scholar. 2022. Available from: [Link]
-
Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. International Journal of Drug Development and Research. 2011;3(2):236-243. Available from: [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. Available from: [Link]
-
A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. ResearchGate. 2024. Available from: [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available from: [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available from: [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. 2024:e2400470. Available from: [Link]
-
3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivative. International Journal of Research in Medical Sciences. 2014;2(2):612-620. Available from: [Link]
-
Schematic representation of the FLT3 signaling cascade. Binding of... ResearchGate. 2017. Available from: [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific. Available from: [Link]
-
p38 MAPK Signaling Review. Assay Genie. Available from: [Link]
-
Design, synthesis, antifungal activity and 3D-QSAR study of novel pyrazole carboxamide and niacinamide derivatives containing benzimidazole moiety. New Journal of Chemistry. 2020;44(3):968-978. Available from: [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. 2016;10:3551-3564. Available from: [Link]
-
FLT3 gene. MedlinePlus. Available from: [Link]
-
Schematic representation of the FLT3-ITD signaling pathways and... ResearchGate. 2018. Available from: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. 2022;27(1):1. Available from: [Link]
-
Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Organic Letters. 2024. Available from: [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. World Journal of Advanced Research and Reviews. 2022;15(3):477-484. Available from: [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. 2024. Available from: [Link]
-
Quantitative structure activity relationships studies of Anti-Inflammatory Agents: Pyrazole Derivatives. Neuroquantology. 2018;16(5). Available from: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. Minireviews in Organic Chemistry. 2018;15(3):194-212. Available from: [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. 2015;58(1):332-345. Available from: [Link]
Sources
- 1. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 11. medlineplus.gov [medlineplus.gov]
- 12. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. assaygenie.com [assaygenie.com]
- 15. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Reactome | FLT3 Signaling [reactome.org]
- 19. researchgate.net [researchgate.net]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. zider.free.fr [zider.free.fr]
Application Notes and Protocols for Antimicrobial Assays Using Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
Introduction: The Antimicrobial Potential of Pyrazole Scaffolds
The pyrazole nucleus is a well-established pharmacophore in modern drug discovery, forming the structural core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and, notably, antimicrobial properties.[1][3][4] The emergence of multidrug-resistant microbial strains necessitates the exploration of novel chemical entities for antimicrobial development. Pyrazole derivatives represent a promising class of compounds in this endeavor.[1] The proposed mechanism of action for some pyrazole-based antimicrobials involves the disruption of the bacterial cell wall, a structure essential for bacterial survival.[1] Differences in cell wall composition between Gram-positive and Gram-negative bacteria can lead to varied susceptibility to these compounds.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to evaluate the antimicrobial properties of ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate , a representative pyrazole derivative. While the broader class of pyrazoles has shown significant antimicrobial activity, the specific efficacy of this compound is yet to be extensively documented in publicly available literature. Therefore, the following protocols are presented as a robust framework for the systematic investigation of its potential antibacterial and antifungal effects.
The methodologies detailed herein—broth microdilution for Minimum Inhibitory Concentration (MIC), plating for Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer disk diffusion assay—are foundational techniques in antimicrobial susceptibility testing.[5] Adherence to these standardized protocols is crucial for generating reliable and reproducible data, which is the cornerstone of any antimicrobial drug discovery program.
Compound Profile: Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁ClN₂O₂ | |
| Molecular Weight | 250.68 g/mol | |
| Appearance | Solid (predicted) | |
| SMILES | CCOC(=O)c1cc(n[nH]1)-c2ccc(Cl)cc2 | |
| InChI Key | AAXKEDUSKXDFJA-UHFFFAOYSA-N |
Safety and Handling of Pyrazole Derivatives
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Avoid Contact: Prevent direct contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Experimental Workflow for Antimicrobial Evaluation
The following diagram outlines the systematic approach to evaluating the antimicrobial activity of the test compound.
Caption: A streamlined workflow for assessing the antimicrobial properties of a novel compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[7] This protocol is adapted from standard clinical laboratory methods.
Rationale: The broth microdilution method is a quantitative technique that allows for the testing of multiple concentrations of a compound simultaneously, providing a precise measure of its inhibitory activity.
Materials:
-
Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips and reagent reservoirs
-
Incubator
Procedure:
-
Preparation of the Test Compound Stock Solution:
-
Accurately weigh the test compound and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent and concentration should be determined by the compound's solubility.
-
Causality: DMSO is a common solvent for water-insoluble compounds. A high concentration is necessary for subsequent serial dilutions.
-
-
Preparation of Standardized Inoculum:
-
From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.[5]
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. A spectrophotometer can be used for precise measurement (absorbance at 625 nm).
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the test compound stock solution (appropriately diluted from the main stock) to the first column of wells. This will be your starting concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
This will result in wells with decreasing concentrations of the test compound in a 100 µL volume.
-
-
Inoculation:
-
Add 100 µL of the diluted microbial inoculum (prepared in step 2) to each well, bringing the final volume to 200 µL.
-
This step halves the concentration of the compound in each well, which must be accounted for in the final MIC determination.
-
Include a positive control (MHB + inoculum, no compound) and a negative control (MHB only) on each plate.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium, defined as a ≥99.9% reduction in the initial inoculum.[8]
Rationale: This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is a necessary follow-up to the MIC assay to understand the compound's ultimate effect on the microorganism.
Materials:
-
MIC plate from Protocol 1
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipette and sterile tips
-
Incubator
Procedure:
-
Subculturing from MIC Wells:
-
Following the MIC reading, select the wells corresponding to the MIC and at least two to three higher concentrations that showed no visible growth.
-
Aseptically withdraw a 10-100 µL aliquot from each of these wells.
-
Spot-plate or spread the aliquot onto a fresh MHA plate. Be sure to label each section of the plate corresponding to the well concentration.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
Reading the MBC:
-
Count the number of colonies on each spot or spread plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[8] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction would mean ≤500 CFU/mL.
-
Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Assay
This method provides a qualitative assessment of antimicrobial susceptibility.[9]
Rationale: The disk diffusion assay is a simple, widely used method to screen for antimicrobial activity. The size of the zone of inhibition provides a visual and measurable indication of the compound's efficacy.
Materials:
-
Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile swabs
-
Solvent for the test compound (e.g., DMSO)
-
Forceps
-
Incubator
Procedure:
-
Preparation of Compound-Impregnated Disks:
-
Dissolve the test compound in a suitable solvent to a known concentration.
-
Aseptically apply a precise volume (e.g., 10 µL) of the compound solution onto sterile filter paper disks and allow them to dry completely. The amount of compound per disk should be recorded (e.g., in µ g/disk ).
-
Prepare a solvent-only disk to serve as a negative control.
-
-
Inoculation of MHA Plate:
-
Dip a sterile swab into the standardized 0.5 McFarland inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.[4]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[4]
-
-
Application of Disks:
-
Using sterile forceps, place the prepared disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Space the disks sufficiently far apart to prevent the zones of inhibition from overlapping.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.[5]
-
The size of the zone correlates with the susceptibility of the microorganism to the compound. Standard interpretation tables are available for commercial antibiotics, but for novel compounds, the zone diameter is used as a relative measure of activity.
-
Data Interpretation and Expected Outcomes
| Assay | Primary Metric | Interpretation |
| Broth Microdilution | MIC (µg/mL) | The lowest concentration with no visible growth. A lower MIC indicates higher potency. |
| MBC Determination | MBC (µg/mL) | The lowest concentration that kills ≥99.9% of the initial inoculum. |
| Agar Disk Diffusion | Zone of Inhibition (mm) | The diameter of the clear zone around the disk. A larger zone suggests greater susceptibility. |
Relationship between MIC and MBC:
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .
-
If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .
Conclusion
The protocols outlined in this document provide a comprehensive and scientifically rigorous framework for the initial antimicrobial evaluation of ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate. By systematically determining the MIC, MBC, and qualitative susceptibility through disk diffusion, researchers can build a foundational understanding of this compound's potential as a novel antimicrobial agent. Given the established biological activity of the pyrazole scaffold, such investigations are a critical step in the ongoing search for new treatments to combat infectious diseases.
References
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. NCBI Bookshelf. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Al-Soud, Y. A., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Retrieved from [Link]
-
Zhang, L., et al. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. Retrieved from [Link]
-
Loh, W. S., et al. (2010). Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]. Acta Crystallographica Section E. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. Retrieved from [Link]
-
bioMérieux. (2025). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
- Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. SEAFDEC/AQD.
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Ethyl 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylate [oakwoodchemical.com]
Application Notes & Protocols: Investigating the Anti-Cancer Potential of Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential anti-cancer properties of the novel pyrazole derivative, ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate. While the direct anti-cancer activity of this specific molecule is not yet extensively documented in peer-reviewed literature, its structural class—the pyrazoles—is of significant interest in oncology.[1][2][3] This guide, therefore, presents a logical, evidence-based workflow to characterize its biological effects on cancer cell lines, from initial cytotoxicity screening to elucidating potential mechanisms of action.
Introduction to Pyrazole Derivatives in Oncology
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs.[4] In oncology, pyrazole derivatives have been successfully developed as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), which are crucial regulators of cancer cell proliferation, survival, and angiogenesis.[2][3] Given this precedent, ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate warrants systematic evaluation as a potential anti-cancer agent.
Compound Profile: Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
-
Core Scaffold: 1-methyl-1H-pyrazole
-
Key Substituents: 4-chlorophenyl group at position 5, ethyl carboxylate group at position 3.
-
Rationale for Investigation: The presence of the pyrazole core suggests potential kinase inhibitory activity, while the chlorophenyl moiety can contribute to binding affinity and selectivity. The ethyl carboxylate group may influence solubility and cell permeability.
Proposed Investigational Workflow
A systematic approach is critical to defining the anti-cancer profile of a novel compound. The following workflow is recommended to progress from broad phenotypic effects to specific molecular mechanisms.
Figure 1: A three-phase experimental workflow.
Phase 1: Cytotoxicity Screening
The initial step is to determine if ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate exhibits cytotoxic or cytostatic effects on cancer cells. The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity which, in most cases, correlates with cell viability.[5][6][7]
Protocol 1: MTT Cell Viability Assay
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells to form insoluble purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate (dissolved in DMSO to create a 10-100 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate for 3-4 hours at 37°C until purple precipitates are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6][8] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Data Presentation: IC₅₀ Values
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Example: 15.2 |
| A549 | Lung Carcinoma | Example: 28.5 |
| HCT116 | Colorectal Carcinoma | Example: 12.8 |
| Normal Fibroblasts | Normal Tissue | Example: >100 |
Phase 2: Characterization of Cellular Effects
If the compound demonstrates significant cytotoxicity, the next step is to determine the mode of cell death. The two primary assays for this are apoptosis and cell cycle analysis.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is membrane-impermeant and therefore only enters cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[9]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant, and wash twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[10] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
Ice-cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A to eliminate RNA staining)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 4 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix overnight or for at least 2 hours at -20°C.[11]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.[12][13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry, collecting data for at least 10,000 events. Use a linear scale for the PI signal.
-
Data Interpretation: Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. An accumulation of cells in a specific phase suggests cell cycle arrest.
Data Presentation: Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Example: 55% | Example: 30% | Example: 15% |
| Compound (IC₅₀) | Example: 20% | Example: 25% | Example: 55% |
Phase 3: Mechanistic Investigation
Results from Phase 2 will guide the mechanistic studies. For example, if the compound induces apoptosis and G2/M arrest, Western blotting can be used to examine the proteins that regulate these processes.
Protocol 4: Western Blot Analysis
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate.[14] It allows for the semi-quantitative analysis of protein expression levels and activation states (e.g., phosphorylation).
Materials:
-
RIPA or other suitable lysis buffer with protease/phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Cyclin B1, CDK1, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells as before. Lyse the cells in ice-cold lysis buffer, incubate on ice for 30 minutes, and clarify the lysate by centrifugation.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression.
Hypothesized Signaling Pathway
Based on the established roles of pyrazole derivatives, a plausible mechanism of action for ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate could involve the inhibition of a key cell cycle kinase, such as CDK1.
Figure 2: Hypothetical pathway of CDK1 inhibition.
Conclusion and Future Directions
This document provides a robust set of protocols to systematically evaluate the anti-cancer potential of ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate. The data generated from this workflow will establish its cytotoxicity profile, clarify its effects on apoptosis and the cell cycle, and provide initial insights into its molecular mechanism of action. Positive and compelling results from these foundational studies would justify further investigation, including target identification studies, in vivo efficacy experiments in animal models, and structure-activity relationship (SAR) studies to optimize its potency and selectivity.
References
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]. National Institutes of Health.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2. PubChem.
- Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University.
- Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed.
- ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis. ChemicalBook.
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health.
- MTT assay protocol. Abcam.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. Thermo Fisher Scientific.
- Western blot protocol. Abcam.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
- Western Blot Protocol. R&D Systems.
- Annexin V-FITC Apoptosis Detection Kit. Sigma-Aldrich.
- Propidium Iodide Cell Cycle Staining Protocol. University of Massachusetts Chan Medical School.
- Cell Cycle Analysis by Propidium Iodide Staining. The Francis Crick Institute.
- Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Techne.
- Annexin V staining assay protocol for apoptosis. Abcam.
- Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis Online.
- Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. Sigma-Aldrich.
- Evaluation using Western Blot. National Cancer Institute.
- Cell Viability Assays - Assay Guidance Manual. National Institutes of Health.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry.
- Western blotting. University of Hawaii Cancer Center.
- Protocol for Cell Viability Assays. BroadPharm.
- DNA Cell Cycle Analysis with PI. University of Rochester Medical Center.
- 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A. MDPI.
- Propidium Iodide Cell Viability Flow Cytometry Protocol. R&D Systems.
- MTT Assay Protocol for Cell Viability and Proliferation. Roche.
- Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.
Sources
- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. blog.championsoncology.com [blog.championsoncology.com]
Probing the Pharmacological Potential: An Experimental Guide to Unraveling the Bioactivity of Pyrazole Compounds
Introduction: The Enduring Promise of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility has given rise to a vast and diverse library of compounds that exhibit a wide spectrum of biological activities.[1][2] From established anti-inflammatory drugs to cutting-edge anticancer agents and potent antimicrobials, the pyrazole scaffold is a privileged structure in drug discovery.[3][4] This enduring relevance stems from its ability to engage with a multitude of biological targets through various non-covalent interactions, thereby modulating physiological and pathological processes.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed experimental framework for the systematic evaluation of the bioactivity of novel pyrazole compounds. More than a mere collection of protocols, this document offers a strategic approach to bioactivity testing, emphasizing the causal relationships between experimental design, data interpretation, and the elucidation of a compound's pharmacological profile. We will traverse the essential in vitro and in vivo assays, delve into mechanistic studies, and underscore the principles of scientific integrity that are paramount in preclinical research.
I. Foundational Bioactivity Screening: A Multi-pronged Approach
A rational initial assessment of a novel pyrazole compound involves a battery of assays targeting broad biological activities. This tiered approach allows for an efficient and cost-effective screening cascade, identifying promising candidates for more in-depth investigation.
A. Anticancer Activity: Assessing Cytotoxicity and Antiproliferative Effects
Many pyrazole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer.[2][5] A primary step in evaluating a new pyrazole compound is to determine its effect on cancer cell viability and proliferation.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[5] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[6]
Rationale: This assay provides a quantitative measure of a compound's ability to reduce the number of viable cells, either through cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) mechanisms. It is an excellent high-throughput screening tool to identify compounds with potential anticancer activity and to determine their dose-dependent effects.
Detailed Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media and conditions.[7]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[5]
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazole compound in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the pyrazole compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.[5]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.[8] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Solubilization of Formazan:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) using non-linear regression analysis.
-
| Parameter | Description | Typical Values |
| Cell Lines | Human cancer cell lines | MCF-7, A549, HCT-116, HepG2[7] |
| Seeding Density | Number of cells per well | 5,000 - 10,000 |
| Compound Concentrations | Range to determine IC50 | 0.1 - 100 µM |
| Incubation Time | Duration of compound exposure | 24, 48, or 72 hours[5] |
| MTT Concentration | Final concentration in well | 0.5 mg/mL |
| Absorbance Wavelength | Wavelength for formazan | 570 nm[5] |
Table 1: Key Parameters for the MTT Assay
Figure 1: Workflow of the MTT assay for determining cell viability.
B. Anti-inflammatory Activity: Targeting Key Mediators of Inflammation
The anti-inflammatory properties of pyrazole compounds are well-documented, with some derivatives acting as selective cyclooxygenase-2 (COX-2) inhibitors.[1] Evaluating the anti-inflammatory potential of a novel pyrazole is a critical step in its characterization.
This assay determines a compound's ability to inhibit the activity of COX-1 and COX-2 enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation.[2]
Rationale: Differentiating between the inhibition of the constitutive COX-1 and the inducible COX-2 is crucial. Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. This assay provides a direct measure of a compound's potency and selectivity towards the COX enzymes.
Detailed Protocol:
-
Enzyme and Reagent Preparation:
-
Obtain purified ovine or human COX-1 and COX-2 enzymes.
-
Prepare the necessary reagents, including assay buffer, heme, and a peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[10]
-
-
Inhibitor and Substrate Preparation:
-
Dissolve the pyrazole compound and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of arachidonic acid, the substrate for COX enzymes.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add various concentrations of the pyrazole compound or the reference inhibitor to the respective wells. Include a vehicle control.
-
Pre-incubate the plate for a defined period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[11]
-
Initiate the reaction by adding the arachidonic acid substrate.[11]
-
Monitor the peroxidase activity by measuring the oxidation of the substrate, which results in a color change, at a specific wavelength (e.g., 590 nm for TMPD) over time using a plate reader.[10]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value for both COX-1 and COX-2.
-
The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher value indicates greater selectivity for COX-2.
-
This is a classic and reliable model of acute inflammation used to evaluate the in vivo anti-inflammatory activity of compounds.[5]
Rationale: This in vivo model allows for the assessment of a compound's efficacy in a whole-organism system, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties. It provides a more physiologically relevant measure of anti-inflammatory potential compared to in vitro assays.
Detailed Protocol:
-
Animal Acclimatization and Grouping:
-
Use male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatize the animals for at least one week under standard laboratory conditions.
-
Randomly divide the animals into groups (e.g., vehicle control, positive control, and different dose groups of the pyrazole compound).
-
-
Compound Administration:
-
Administer the pyrazole compound or the vehicle (e.g., saline, carboxymethyl cellulose) orally or intraperitoneally.
-
Administer a standard anti-inflammatory drug (e.g., indomethacin, diclofenac) to the positive control group.
-
-
Induction of Inflammation:
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
The difference in paw volume between the initial and subsequent measurements indicates the degree of edema.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
C. Antimicrobial Activity: Determining Efficacy Against Pathogenic Microbes
Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[14] The initial screening for antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC).
The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16]
Rationale: The MIC value is a key parameter for assessing the potency of an antimicrobial agent.[17] It allows for the comparison of the efficacy of different compounds and provides a basis for further studies, such as determining the minimum bactericidal concentration (MBC).
Detailed Protocol:
-
Preparation of Inoculum:
-
Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli for bacteria; Candida albicans for fungi) in appropriate broth media.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute the standardized suspension to achieve the final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.[15]
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole compound in the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 16-20 hours for most bacteria).[15]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[15]
-
D. Antioxidant Activity: Assessing Radical Scavenging Properties
Some pyrazole compounds exhibit antioxidant properties, which can be beneficial in conditions associated with oxidative stress.[18] Simple in vitro assays can be used to evaluate the radical scavenging potential of these compounds.
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, thus neutralizing it.[1][19]
Rationale: The DPPH assay is a quick, simple, and widely used method for screening the radical scavenging activity of compounds. The reduction of the DPPH radical is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the pyrazole compound and a standard antioxidant (e.g., ascorbic acid, Trolox) in methanol.
-
-
Assay Procedure:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solutions at 517 nm.[1]
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the EC50 value (the effective concentration of the compound that scavenges 50% of the DPPH radicals).
-
II. Delving Deeper: Mechanistic Studies
Once a pyrazole compound demonstrates promising activity in the initial screening, the next logical step is to investigate its mechanism of action. This provides a deeper understanding of how the compound exerts its biological effects and is crucial for its further development.
A. Elucidating the Anticancer Mechanism
If a pyrazole compound shows significant cytotoxicity, it is important to determine how it is affecting the cancer cells. Key areas to investigate include its impact on the cell cycle and its ability to induce apoptosis (programmed cell death).
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[20]
Rationale: Many anticancer drugs exert their effects by arresting the cell cycle at a specific phase, thereby preventing cell proliferation. This assay can reveal if the pyrazole compound has such an effect.
Detailed Protocol:
-
Cell Treatment and Harvesting:
-
Treat the cancer cells with the pyrazole compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
-
Cell Fixation:
-
Staining and Analysis:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide, PI) and RNase A (to prevent staining of RNA).[22]
-
Incubate in the dark for 30 minutes at room temperature.[23]
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
-
Western blotting is a powerful technique to detect the expression levels of specific proteins involved in the apoptotic pathway.[24]
Rationale: Apoptosis is a tightly regulated process involving a cascade of protein activation. By examining key apoptosis-related proteins, such as caspases and members of the Bcl-2 family, we can determine if the pyrazole compound induces apoptosis and through which pathway (intrinsic or extrinsic).[24]
Detailed Protocol:
-
Protein Extraction:
-
Treat cancer cells with the pyrazole compound.
-
Lyse the cells to extract the total protein.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).
-
Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[7]
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression levels.
-
Figure 2: Simplified overview of apoptotic pathways that can be investigated.
III. Ethical Considerations in Animal Studies
When conducting in vivo experiments, it is imperative to adhere to strict ethical guidelines to ensure the welfare of the animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding framework for all animal research.[3]
-
Replacement: Use non-animal methods whenever possible.
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant results.[3]
-
Refinement: Minimize any pain, suffering, or distress to the animals and enhance their welfare.[3][25]
All animal experiments must be approved by an Institutional Animal Ethics Committee (IAEC) and conducted in accordance with national and international guidelines.[26]
IV. Conclusion
The systematic experimental approach outlined in this guide provides a robust framework for the comprehensive evaluation of the bioactivity of novel pyrazole compounds. By progressing from broad phenotypic screening to more focused mechanistic studies, researchers can efficiently identify promising drug candidates and elucidate their modes of action. The integration of in vitro and in vivo models, coupled with a strong commitment to scientific rigor and ethical principles, is essential for translating the vast potential of the pyrazole scaffold into tangible therapeutic innovations.
References
-
Current status of pyrazole and its biological activities - PMC. (n.d.). PubMed Central. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (2020). PubMed Central. [Link]
-
Ethical use of animals in medicine testing. (2025). European Medicines Agency. [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). ResearchGate. [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. [Link]
-
Ethical considerations regarding animal experimentation. (2018). PubMed Central. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]
-
DPPH assay. (n.d.). ResearchGate. [Link]
-
How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. [Link]
-
Ethical Guidelines for the Use of Animals in Research. (2019). Forskningsetikk. [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (2015). The Journal of Phytopharmacology. [Link]
-
Assaying cell cycle status using flow cytometry. (2014). PubMed Central. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Boster Bio. [Link]
-
Cell Cycle Analysis. (n.d.). University of Virginia School of Medicine. [Link]
Sources
- 1. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]
- 4. protocols.io [protocols.io]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 13. phytopharmajournal.com [phytopharmajournal.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. forskningsetikk.no [forskningsetikk.no]
- 26. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Carboxylates
Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities. Among these, the 1,5-diaryl-1H-pyrazole-3-carboxylate scaffold is of particular interest due to its prevalence in a variety of pharmacologically active agents. The title compound, ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate, and its analogues are key intermediates in the development of novel therapeutics, including potent and selective inhibitors of various enzymes and receptors. This guide provides a detailed, research-backed protocol for the synthesis of this important class of molecules, emphasizing the underlying chemical principles and offering practical insights for successful execution in a laboratory setting.
Strategic Approach to Synthesis
The most convergent and reliable synthetic route to the target pyrazole derivative involves a two-step sequence. This strategy hinges on the initial formation of a 1,3-dicarbonyl intermediate, which then undergoes a classical pyrazole synthesis via condensation with a substituted hydrazine.
Overall Synthetic Scheme:
Caption: Overall two-step synthesis of the target pyrazole.
This approach is advantageous due to the ready availability of the starting materials and the generally high yields achievable in both steps.
Part 1: Synthesis of the Key Intermediate: Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
The cornerstone of this synthesis is the creation of the 1,3-dicarbonyl moiety, which is achieved through a Claisen condensation. This reaction involves the base-mediated condensation of an ester with a ketone. In this specific protocol, 4-chloroacetophenone is reacted with diethyl oxalate in the presence of a strong base, sodium ethoxide.
Mechanism of the Claisen Condensation
The reaction is initiated by the deprotonation of the α-carbon of 4-chloroacetophenone by sodium ethoxide to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide leaving group yields the desired β-keto ester. The reaction is driven to completion by the deprotonation of the highly acidic methylene group situated between the two carbonyls of the product.
Caption: Key stages of the Claisen condensation mechanism.
Detailed Experimental Protocol: Step 1
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloroacetophenone | C₈H₇ClO | 154.59 | 10.0 g | 0.0647 |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 14.2 g (13.0 mL) | 0.0972 |
| Sodium Metal | Na | 22.99 | 1.64 g | 0.0713 |
| Absolute Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Hydrochloric Acid (2M) | HCl | 36.46 | As needed | - |
Procedure:
-
Preparation of Sodium Ethoxide: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL of absolute ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C in an ice bath.
-
Addition of Reactants: In a separate beaker, prepare a solution of 10.0 g (0.0647 mol) of 4-chloroacetophenone and 14.2 g (0.0972 mol) of diethyl oxalate in 50 mL of absolute ethanol. Add this solution dropwise to the stirred sodium ethoxide solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into 200 mL of ice-cold water. Acidify the aqueous solution to a pH of approximately 2-3 with 2M hydrochloric acid. A solid precipitate of the product should form.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate as a crystalline solid.
Expected Outcome:
-
Appearance: Pale yellow to white crystalline solid.
-
Yield: 75-85%.
-
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (s, 1H, enol-H), 4.35 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.38 (t, J = 7.2 Hz, 3H, OCH₂CH₃). Note: The compound exists in keto-enol tautomerism; the enol form is often predominant.
-
¹³C NMR (CDCl₃, 100 MHz): δ 189.5 (C=O), 175.0 (C=O), 162.1 (C=O), 139.8 (Ar-C), 135.0 (Ar-C), 129.5 (Ar-CH), 129.1 (Ar-CH), 99.8 (enol C-H), 62.5 (OCH₂), 14.0 (CH₃).
-
MS (ESI): m/z 255.0 [M+H]⁺, 277.0 [M+Na]⁺.[1]
-
Part 2: Synthesis of Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
The final step in the synthesis is the construction of the pyrazole ring. This is achieved through the condensation of the previously synthesized 1,3-dicarbonyl compound with methylhydrazine. This reaction is a classic example of the Knorr pyrazole synthesis.
Mechanism and Regioselectivity
The reaction proceeds via the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups of the diketone with methylhydrazine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
A critical aspect of this reaction is the regioselectivity. Since the 1,3-dicarbonyl intermediate is unsymmetrical, the initial attack of methylhydrazine can occur at either of the two carbonyl groups, potentially leading to two regioisomeric pyrazoles.
Caption: Regioselectivity in the pyrazole synthesis.
Generally, the more electrophilic carbonyl group is attacked preferentially. In ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, the benzoyl carbonyl (C4) is generally more reactive towards nucleophilic attack than the pyruvoyl carbonyl (C2). This preference is attributed to electronic and steric factors, leading to the formation of the desired 5-aryl-3-carboxylate isomer as the major product. The reaction conditions, particularly the pH, can also influence the regioselectivity.
Detailed Experimental Protocol: Step 2
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | C₁₂H₁₁ClO₄ | 254.67 | 5.0 g | 0.0196 |
| Methylhydrazine | CH₆N₂ | 46.07 | 0.99 g (1.1 mL) | 0.0216 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 2 mL | - |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Brine | NaCl | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g (0.0196 mol) of ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate in 50 mL of ethanol.
-
Addition of Reagents: Add 2 mL of glacial acetic acid to the solution, followed by the dropwise addition of 0.99 g (0.0216 mol) of methylhydrazine with stirring.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate and wash successively with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate.
Expected Outcome:
-
Appearance: White to off-white solid.
-
Yield: 80-90%.
-
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 6.90 (s, 1H, pyrazole-H), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.10 (s, 3H, N-CH₃), 1.40 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[2]
-
¹³C NMR (CDCl₃, 100 MHz): δ 161.5 (C=O), 148.0 (C-Cl), 142.0 (C-Ar), 135.0 (C-Ar), 130.0 (Ar-CH), 129.0 (Ar-CH), 128.5 (C-pyrazole), 108.0 (CH-pyrazole), 61.5 (OCH₂), 38.0 (N-CH₃), 14.2 (CH₃).[2]
-
MS (ESI): m/z 265.1 [M+H]⁺.
-
Summary of Key Data
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield |
| Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | C₁₂H₁₁ClO₄ | 254.67 | 75-85% | |
| Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate | C₁₃H₁₃ClN₂O₂ | 264.71 | 80-90% |
Troubleshooting and Field-Proven Insights
-
Incomplete Claisen Condensation: Ensure that the ethanol is absolute and the sodium metal is of high purity to generate a moisture-free sodium ethoxide solution. The presence of water can hydrolyze the ester and consume the base.
-
Low Yield in Pyrazole Formation: The reaction is typically robust. If low yields are observed, ensure the 1,3-dicarbonyl starting material is pure. The reflux time can also be extended.
-
Formation of Regioisomers: While the desired isomer is generally favored, the formation of the 3-aryl-5-carboxylate isomer can occur. Careful purification by column chromatography is crucial to isolate the target compound. The ratio of isomers can be confirmed by ¹H NMR analysis of the crude product.
-
Alternative Methylation Strategy: An alternative approach involves the initial synthesis of ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate using hydrazine hydrate, followed by N-methylation. This can be achieved using methylating agents like dimethyl sulfate or dimethyl carbonate.[3] However, this adds an extra step to the synthesis.
Conclusion
The two-step synthesis of ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate detailed in this guide provides a reliable and efficient method for accessing this valuable class of compounds. By understanding the underlying reaction mechanisms and paying close attention to the experimental details, researchers can confidently synthesize these important building blocks for drug discovery and development.
References
-
Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by an unusual protocol: Crystal and molecular structure, Hirshfeld surface analysis. Retrieved from [Link]
- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
MDPI. (n.d.). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Evaluation of the Anticonvulsant Activities of Some 5-(4-substitutedbenzylidene)-6- methyl-4,5-dihydropyridazine-3(2H)-ones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Retrieved from [Link]
-
KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). (Z)Ethyl 4-chloro-2-[2-(2-chlorophenyl)hydrazono]-3-oxobutanoate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate. Retrieved from [Link]
Sources
Application Notes & Protocols: The Use of Pyrazole Compounds as Agricultural Chemicals
Abstract
The pyrazole ring is a privileged scaffold in modern agrochemistry, forming the core of numerous highly effective herbicides, fungicides, and insecticides.[1][2] This document provides a comprehensive guide for researchers, scientists, and professionals in agricultural chemical development on the application and evaluation of pyrazole-based compounds. We will delve into the specific mechanisms of action that underpin their biological activity, present detailed protocols for efficacy testing, and discuss critical considerations such as resistance management. This guide is structured to provide not only procedural steps but also the scientific rationale, empowering users to design and interpret experiments with confidence.
Introduction: The Pyrazole Scaffold in Agrochemicals
Pyrazole is a five-membered heterocyclic organic compound containing two adjacent nitrogen atoms.[3] This aromatic ring system is a versatile building block in medicinal and agricultural chemistry due to its unique physicochemical properties and ability to form the basis for a wide range of biologically active derivatives.[4][5] In agriculture, pyrazole derivatives have been successfully commercialized to control a broad spectrum of weeds, fungal pathogens, and insect pests, contributing significantly to global food security.[2][6]
The success of pyrazole-based agrochemicals stems from their ability to be tailored to interact with specific biological targets within the pest or pathogen, often with high potency and selectivity. This guide will explore the three primary classes of pyrazole agrochemicals.
Pyrazole-Based Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)
A significant class of pyrazole-based fungicides functions by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[7][8] This disruption halts cellular respiration and energy production, ultimately leading to the death of the fungal pathogen.[9][10]
Mechanism of Action (MoA): SDHI
SDH is a crucial enzyme in the tricarboxylic acid (TCA) cycle.[10] Pyrazole carboxamide fungicides, such as Fluxapyroxad and Bixafen, bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[9][11] This binding physically obstructs the reduction of ubiquinone to ubiquinol, which halts the entire electron transport chain, leading to a rapid depletion of cellular ATP.[8][10] This targeted action provides excellent, broad-spectrum control of numerous fungal diseases.[7]
Caption: Mechanism of Action for Pyrazole SDHI Fungicides.
Efficacy of Commercial Pyrazole SDHI Fungicides
The efficacy of fungicides is often measured by the half-maximal effective concentration (EC₅₀), which is the concentration of a fungicide that causes a 50% reduction in fungal growth.
| Compound | Target Pathogen | EC₅₀ (µg/mL) | Reference Compound |
| Fluxapyroxad | Botrytis cinerea | 0.791 | - |
| Compound 5l | Botrytis cinerea | 0.392 | Fluxapyroxad |
| Thifluzamide | Rhizoctonia cerealis | 23.1 | - |
| Compound 9ac | Rhizoctonia cerealis | 1.1 - 4.9 | Thifluzamide |
| Note: Compounds 5l and 9ac are novel pyrazole derivatives from research studies demonstrating improved or comparable efficacy.[12][13] |
Protocol: In Vitro Antifungal Efficacy Screening (96-Well Plate Assay)
This protocol provides a high-throughput method for determining the EC₅₀ value of novel pyrazole compounds against a target fungal pathogen.[14]
1. Preparation of Fungal Inoculum: a. Culture the target fungus (e.g., Botrytis cinerea) on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C. b. Flood the plate with sterile distilled water containing 0.05% (v/v) Tween® 20. c. Gently scrape the surface with a sterile loop to release conidia (spores). d. Filter the suspension through sterile cheesecloth into a sterile container. e. Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.
2. Preparation of Test Compounds: a. Prepare a 10 mg/mL stock solution of the test pyrazole compound in dimethyl sulfoxide (DMSO). b. Perform a serial dilution of the stock solution in sterile water to create a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).[15] The final DMSO concentration in the well should not exceed 1%.
3. Assay Procedure: a. To a sterile 96-well microtiter plate, add 180 µL of Potato Dextrose Broth (PDB) to each well. b. Add 10 µL of the appropriate test compound dilution to each well. Include a positive control (commercial standard like Fluxapyroxad), a negative control (1% DMSO), and a blank (PDB only). c. Add 10 µL of the prepared fungal spore suspension to each well (except the blank). d. Seal the plate and incubate at 25°C for 48-72 hours in the dark.
4. Data Collection and Analysis: a. Measure the optical density (OD) at 600 nm using a microplate reader. b. Calculate the percentage of growth inhibition for each concentration relative to the negative control. c. Plot the inhibition percentage against the log of the compound concentration and use a non-linear regression (dose-response) analysis to determine the EC₅₀ value.
Pyrazole-Based Insecticides: GABA-Gated Chloride Channel Blockers
The phenylpyrazole class of insecticides, famously represented by Fipronil, exerts its effect by disrupting the central nervous system of insects.[16][17]
Mechanism of Action (MoA): GABA Receptor Antagonism
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect central nervous system.[18] When GABA binds to its receptor, it opens a chloride ion (Cl⁻) channel, causing hyperpolarization of the neuron and inhibiting nerve impulse transmission. Phenylpyrazole insecticides like Fipronil act as non-competitive antagonists of the GABA receptor.[16][19][20] They bind within the chloride channel itself, physically blocking the influx of chloride ions.[18][21] This prevents the inhibitory signal, leading to excessive neuronal stimulation, convulsions, paralysis, and ultimately, death of the insect.[20][22] A key to their success is a higher binding affinity for insect GABA receptors compared to mammalian receptors, which provides a margin of safety.[16]
Caption: Mechanism of Action for Phenylpyrazole Insecticides.
Efficacy of Commercial Phenylpyrazole Insecticides
Insecticide efficacy is commonly expressed as the lethal dose (LD₅₀), the dose required to kill 50% of a test population.
| Compound | Target Pest | LD₅₀ (ng/insect) | Method |
| Fipronil | Housefly (Musca domestica) | 4.9 | Topical Application |
| Fipronil | Western Corn Rootworm | 0.45 | Topical Application |
| Fipronil | German Cockroach | 3.5 | Topical Application |
Protocol: Insecticide Bioassay (Topical Application)
This protocol outlines a standard method for determining the contact toxicity (LD₅₀) of a pyrazole compound on a target insect.[23]
1. Rearing of Test Insects: a. Maintain a healthy, multi-generational colony of the target insect (e.g., houseflies, Musca domestica) under controlled conditions (e.g., 27°C, 60% RH, 12:12 L:D cycle). b. For testing, use 3-5 day old adult insects of a uniform size and sex (if applicable).
2. Preparation of Test Solutions: a. Dissolve the test compound in a volatile solvent like acetone to prepare a high-concentration stock solution (e.g., 1 µg/µL). b. Create a range of serial dilutions from the stock solution to test various doses.
3. Application Procedure: a. Anesthetize the insects briefly using carbon dioxide (CO₂). b. Using a micro-applicator, apply a precise volume (typically 0.5-1.0 µL) of the test solution to the dorsal thorax of each anesthetized insect. c. Treat control groups with acetone only. d. Use at least 3-4 replicates of 10-20 insects for each dose level.
4. Post-Treatment Observation: a. Place the treated insects in clean containers with access to food and water. b. Maintain the insects under the same controlled conditions as rearing. c. Assess mortality at 24 and 48 hours post-application. An insect is considered dead if it is unable to move when prodded.
5. Data Analysis: a. Correct the mortality data for control mortality using Abbott's formula. b. Perform a Probit analysis on the corrected mortality data to calculate the LD₅₀ value and its 95% confidence intervals.
Pyrazole-Based Herbicides: Diverse Modes of Action
Unlike fungicides and insecticides, pyrazole-based herbicides do not converge on a single mode of action. They target several different essential plant processes.[6]
-
HPPD Inhibitors: Compounds like Pyrazolate and Topramezone inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[24] This enzyme is critical for plastoquinone and tocopherol biosynthesis, and its inhibition leads to the bleaching of new plant growth followed by necrosis.
-
ALS Inhibitors: Pyrazole sulfonylureas inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[6] This starves the plant of essential amino acids, halting growth.
-
Synthetic Auxins: Certain pyrazole-containing picolinic acid derivatives mimic the plant hormone auxin.[6] This leads to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible broadleaf weeds.
Protocol: Greenhouse Herbicide Efficacy Evaluation
This protocol is designed to assess the post-emergence herbicidal activity of pyrazole compounds on target weed species and determine crop selectivity.
1. Plant Preparation: a. Grow target weed species (e.g., Avena fatua - wild oat) and crop species (e.g., Triticum aestivum - wheat) in pots containing a standard greenhouse soil mix. b. Maintain plants in a controlled greenhouse environment until they reach the appropriate growth stage for application (e.g., 2-3 leaf stage).
2. Herbicide Formulation and Application: a. Formulate the test compound as an emulsifiable concentrate (EC) or a water-dispersible granule (WG) with appropriate adjuvants. b. Calibrate a track sprayer to deliver a precise volume of spray solution (e.g., 200 L/ha). c. Prepare spray solutions to deliver a range of application rates (e.g., 50, 100, 200, 400 g a.i./ha). Include an untreated control and a commercial standard.
3. Experimental Design and Treatment: a. Arrange the pots in a randomized complete block design with 4-5 replicates per treatment. b. Spray the plants with the respective herbicide treatments using the calibrated track sprayer.
4. Data Collection: a. Visually assess phytotoxicity (crop injury) and weed control efficacy at 7, 14, and 21 days after treatment (DAT). Use a rating scale of 0% (no effect) to 100% (complete death). b. At the final assessment (e.g., 21 DAT), harvest the above-ground biomass for each pot. c. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
5. Data Analysis: a. Analyze the visual assessment data and biomass data using Analysis of Variance (ANOVA). b. If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare treatments. c. Calculate the GR₅₀ (the rate causing 50% growth reduction) for the weed species.
Resistance Management
The intensive use of agrochemicals with a single mode of action can lead to the selection of resistant populations.[25] For pyrazole compounds, resistance can develop through:
-
Target-site mutations: Alterations in the target enzyme (e.g., SDH or GABA receptor) that reduce the binding affinity of the chemical.[9][18]
-
Metabolic resistance: Enhanced ability of the pest or pathogen to detoxify the chemical, often through the overexpression of enzymes like glutathione S-transferases (GSTs).[9]
A robust resistance management strategy is crucial and should include:
-
Rotation of MoAs: Alternating or mixing pyrazole compounds with chemicals from different mode of action groups.
-
Dose Management: Using the recommended label rates to ensure effective control and minimize the selection of less-susceptible individuals.
-
Integrated Pest Management (IPM): Combining chemical control with cultural, biological, and mechanical control methods to reduce reliance on any single tactic.
References
- Vertex AI Search. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
- Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- ResearchGate. (2023). Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection.
- National Pesticide Information Center. (n.d.). Fipronil Technical Fact Sheet.
- CropLife Australia. (2021). Resistance Management Strategies — insecticides, fungicides and herbicides (2021–2022).
- Wikipedia. (n.d.). Fluxapyroxad.
- Current Medicinal Chemistry. (n.d.). Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors.
- APVMA. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests.
- ACS Publications. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection.
- ResearchGate. (n.d.). In vitro and in vivo toxicity of fungicides and biofungicides for the control of Verticillium and Fusarium wilt of pepper.
- ResearchGate. (2025). Chapter Four. γ-Aminobutyrate- and Glutamate-gated Chloride Channels as Targets of Insecticides.
- PMC - NIH. (n.d.). The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor.
- FAO Knowledge Repository. (n.d.). Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products.
- The Aquila Digital Community - The University of Southern Mississippi. (n.d.). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con.
- Semantic Scholar. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite.
- EPA. (2021). EPA Review of Petition for Fluxapyroxad.
- ResearchGate. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
- FRAC. (n.d.). SDHI Fungicides.
- International Journal of Environmental Sciences. (2025). Design, Synthesis And Characterization Of Some Chalcone Pyrazole Analgues And Their Evaluation For Plant Growth Regulators.
- PMC - NIH. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum.
- PubMed. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors.
- Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the Evaluation of the New Active Fluxapyroxad in the Product MBREX Fungicide.
- PubMed. (n.d.). Insecticide action at the GABA-gated chloride channel: recognition, progress, and prospects.
- Katyayani Krishi Direct. (2024). Fipronil Insecticide | Control 20+ Insects | Know Uses & Dosage.
- Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators.
- Journal of Pharmacognosy and Phytochemistry. (2020). Bioefficacy and phytotoxicity of fluxapyroxad 250 g/l + pyraclostrobin 250 g/l 500.
- PMC - NIH. (2022). Antibacterial pyrazoles: tackling resistant bacteria.
- ARCC Journals. (n.d.). Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea.
- Thieme. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
- Pest Management Science. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel.
- PennState Extension. (n.d.). Testing for and Deactivating Herbicide Residues.
- Wikipedia. (n.d.). Fipronil.
- Echemi. (2025). Fipronil: Uses, Safety, and Environmental Impact.
- PLOS. (2021). Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions.
- MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
- MDPI. (n.d.). In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides.
- (n.d.). guidelines for evaluation of pesticide bio efficacy trial reports.
- The Pharma Innovation. (2022). Fluxapyroxad 333 FS: A novel systemic fungicide for effective management of black scurf of potato.
- PubMed. (2020). Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors.
- PubMed. (2022). Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. royal-chem.com [royal-chem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 8. apvma.gov.au [apvma.gov.au]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. SDHI Fungicides | FRAC [frac.info]
- 12. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Fipronil Technical Fact Sheet [npic.orst.edu]
- 17. Fipronil - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. katyayanikrishidirect.com [katyayanikrishidirect.com]
- 21. semanticscholar.org [semanticscholar.org]
- 22. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. openknowledge.fao.org [openknowledge.fao.org]
- 24. semanticscholar.org [semanticscholar.org]
- 25. croplife.org.au [croplife.org.au]
The Versatile Intermediate: A Guide to the Synthesis and Application of Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
Introduction: The Significance of the Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry and agrochemical research.[1][2] Its unique structural and electronic properties allow for a diverse range of biological activities, making it a privileged scaffold in the design of novel therapeutic agents and crop protection solutions.[2] Compounds incorporating the pyrazole moiety have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. In the realm of agriculture, pyrazole derivatives are integral to the development of potent herbicides, insecticides, and fungicides.[3]
This technical guide focuses on a particularly valuable synthetic intermediate: ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate . The strategic placement of the 4-chlorophenyl group at the 5-position, a methyl group on the pyrazole nitrogen, and an ethyl carboxylate at the 3-position makes this molecule a highly versatile building block for the synthesis of a multitude of more complex and biologically active compounds. The presence of the ester functionality, in particular, provides a convenient handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction, further expanding its synthetic utility.
This document provides a comprehensive overview of the synthesis of ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate and detailed protocols for its application as a synthetic intermediate. The methodologies described herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical guide to leveraging this important molecule in their scientific endeavors.
Synthesis of Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate: A Two-Step Approach
The synthesis of the title compound is efficiently achieved through a two-step process, commencing with the formation of the pyrazole ring via a condensation reaction, followed by the regioselective N-methylation of the pyrazole core.
Step 1: Synthesis of the Precursor, Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
The initial step involves the cyclocondensation of a 1,3-dicarbonyl compound, ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, with hydrazine hydrate. This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring.
Caption: Synthetic scheme for the preparation of the pyrazole precursor.
Experimental Protocol: Synthesis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
| Parameter | Value | Rationale |
| Reactants | Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, Hydrazine hydrate | The 1,3-dicarbonyl provides the carbon backbone, and hydrazine forms the heterocyclic ring. |
| Solvent | Ethanol | A polar protic solvent that readily dissolves the reactants and facilitates the reaction. |
| Catalyst | Glacial Acetic Acid (catalytic amount) | The acidic medium protonates a carbonyl group, activating it for nucleophilic attack by hydrazine. |
| Temperature | Reflux | Provides the necessary activation energy for the condensation and subsequent dehydration steps. |
| Reaction Time | 4-6 hours (monitored by TLC) | Sufficient time for the reaction to proceed to completion. |
| Work-up | Cooling, precipitation in water, filtration, washing with water, and drying. | The product is sparingly soluble in water, allowing for its isolation by precipitation. |
| Purification | Recrystallization from ethanol | To obtain a highly pure product. |
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirring solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from ethanol to afford pure ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate as a crystalline solid.
Step 2: N-Methylation to Yield Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
The second step involves the regioselective methylation of the pyrazole nitrogen. The deprotonated pyrazole acts as a nucleophile, attacking the methylating agent, dimethyl sulfate. The use of a mild base like sodium carbonate is crucial to deprotonate the pyrazole NH without hydrolyzing the ester functionality.
Caption: N-methylation of the pyrazole precursor to the final product.
Experimental Protocol: Synthesis of Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate [4]
| Parameter | Value | Rationale |
| Reactant | Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | The pyrazole precursor to be methylated. |
| Methylating Agent | Dimethyl sulfate | A potent and commonly used methylating agent. Caution: Highly toxic and should be handled with extreme care in a fume hood. |
| Base | Sodium Carbonate | A mild inorganic base sufficient to deprotonate the pyrazole nitrogen, minimizing ester hydrolysis. |
| Solvent | Dichloromethane | An inert aprotic solvent that dissolves the reactants and does not interfere with the reaction. |
| Temperature | 40 °C (Reflux) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 24 hours | Ensures complete conversion of the starting material. |
| Work-up | Quenching with water, extraction with dichloromethane, drying, and concentration. | Standard procedure to isolate the organic product from the aqueous phase and inorganic salts. |
| Purification | Silica gel column chromatography (Hexane:Ethyl Acetate gradient) | To separate the desired product from any unreacted starting material and by-products. |
Step-by-Step Methodology: [4]
-
To a solution of ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (1.0 eq) in dichloromethane in a round-bottom flask, add sodium carbonate (1.4 eq).
-
Heat the resulting mixture to 40 °C with stirring.
-
To the heated solution, add dimethyl sulfate (1.4 eq) dropwise. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Maintain the reaction mixture at reflux (40 °C) for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the crude product under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate.
Applications in Organic Synthesis: A Versatile Scaffold for Further Elaboration
The title compound serves as a valuable starting point for the synthesis of a variety of derivatives, primarily through transformations of the ethyl ester group.
Hydrolysis to 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
The ethyl ester can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This carboxylic acid derivative is a key intermediate for the synthesis of amides and other derivatives.
Caption: Hydrolysis of the ethyl ester to the carboxylic acid.
Experimental Protocol: Hydrolysis of the Ethyl Ester
-
Dissolve ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry to obtain the product.
Amidation to Pyrazole-3-carboxamides
The ester can be converted to a wide range of amides through direct aminolysis or, more commonly, via the corresponding acid chloride. These pyrazole carboxamides are of significant interest in medicinal and agricultural chemistry.[1]
Caption: General workflow for the synthesis of pyrazole-3-carboxamides.
Experimental Protocol: Synthesis of a Representative Pyrazole-3-carboxamide
-
Acid Chloride Formation: To the 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) obtained from hydrolysis, add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF. Heat the mixture at reflux for 2-3 hours. Remove the excess thionyl chloride under reduced pressure.
-
Amide Formation: Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane or THF. Cool the solution in an ice bath. To this solution, add the desired primary or secondary amine (1.1 eq) and a tertiary amine base such as triethylamine (1.2 eq) dropwise. Allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Reduction to [5-(4-chlorophenyl)-1-methyl-1H-pyrazol-3-yl]methanol
The ethyl ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This alcohol can serve as a precursor for further synthetic modifications.
Caption: Reduction of the ethyl ester to the primary alcohol.
Experimental Protocol: Reduction of the Ethyl Ester [5]
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser work-up).
-
Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with THF or ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired alcohol.
Conclusion
Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is a readily accessible and highly versatile synthetic intermediate. Its straightforward two-step synthesis and the reactivity of its ester functional group make it an invaluable tool for the construction of a wide array of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. The protocols detailed in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors, paving the way for the discovery of new and improved biologically active agents.
References
- Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1479.
- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medical Applications. RSC Advances, 7(62), 38927-38953.
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]
- MDPI. (2015).
- Dai, H., et al. (2018). European Journal of Medicinal Chemistry, 143, 1066-1076.
-
PubChem. (n.d.). Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
Chemguide. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
-
ResearchGate. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]
-
OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. Retrieved from [Link]
Sources
- 1. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for In Vitro Screening of Novel Pyrazole Carboxylates
For: Researchers, scientists, and drug development professionals.
Introduction: The Prominence of Pyrazole Carboxylates and the Imperative of Robust Screening
Pyrazole carboxylates represent a privileged scaffold in medicinal chemistry, forming the core of numerous molecules with a wide array of biological activities. These activities span across various therapeutic areas, including anti-inflammatory, anti-cancer, anti-microbial, and neuroprotective domains.[1] The versatility of the pyrazole ring, coupled with the diverse chemical space accessible through substitution on the carboxylate moiety, makes this class of compounds a fertile ground for the discovery of novel therapeutics.
The journey from a library of novel pyrazole carboxylates to a promising drug candidate is, however, fraught with challenges. The initial and one of the most critical stages in this journey is the in vitro screening process. A well-designed screening cascade not only identifies initial "hits" but also provides a robust framework for their validation, thereby minimizing the progression of false positives and ensuring that resources are focused on the most promising candidates.[2]
This guide provides a detailed overview of key in vitro screening methods applicable to the discovery of novel pyrazole carboxylates. It is designed to be a practical resource, offering not just step-by-step protocols but also the underlying scientific rationale and field-proven insights to empower researchers to design and execute effective screening campaigns.
The Screening Cascade: A Strategic Approach to Hit Identification and Validation
A successful screening campaign is not a single experiment but a multi-step process designed to systematically identify and validate true hits. This "screening funnel" approach starts with a broad primary screen to identify all potential actives, followed by a series of increasingly stringent assays to confirm activity, elucidate the mechanism of action, and eliminate artifacts.
Caption: A typical screening cascade for hit identification and validation.
I. Biochemical Assays: Probing Direct Molecular Interactions
Biochemical assays are fundamental in primary screening as they directly measure the interaction between a compound and its purified molecular target (e.g., an enzyme or receptor). This provides a clean and direct assessment of a compound's potency and is highly amenable to high-throughput screening (HTS).
A. Fluorescence Polarization (FP) for Kinase Inhibition
Principle: Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[3] It relies on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to low polarization of emitted light when excited with polarized light. Upon binding to a larger molecule (e.g., a kinase), the tracer's rotation slows significantly, resulting in a higher polarization value. Inhibitors that compete with the tracer for binding to the kinase will cause a decrease in polarization.[4]
Application for Pyrazole Carboxylates: Many pyrazole derivatives are known to target kinases. An FP-based competition assay is an excellent method for identifying pyrazole carboxylates that inhibit the binding of a known ligand or substrate to a kinase.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer that maintains the stability and activity of the kinase (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). The optimal buffer composition should be determined empirically for each kinase.
-
Kinase Solution: Dilute the purified kinase in assay buffer to a concentration that is 2-fold the final desired concentration. The optimal kinase concentration should be determined from a titration experiment, aiming for a concentration that gives a significant polarization shift upon tracer binding without being in vast excess.
-
Fluorescent Tracer Solution: Prepare a solution of the fluorescently labeled ligand (tracer) in assay buffer at a 2-fold final concentration. The tracer concentration should ideally be at or below its dissociation constant (Kd) for the kinase to ensure a sensitive competition assay.
-
Test Compound (Pyrazole Carboxylate) Plate: Prepare serial dilutions of the pyrazole carboxylates in 100% DMSO in a 384-well source plate. A typical starting concentration for screening is 10 mM.
-
-
Assay Procedure (384-well format):
-
Compound Dispensing: Transfer a small volume (e.g., 100 nL) of the serially diluted compounds from the source plate to a low-volume 384-well black assay plate.
-
Kinase Addition: Add 10 µL of the 2x kinase solution to each well containing the test compounds.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-kinase interaction.
-
Tracer Addition: Add 10 µL of the 2x fluorescent tracer solution to all wells.
-
Final Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light, to reach binding equilibrium. The optimal incubation time should be determined experimentally.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Controls for a Self-Validating System:
-
Negative Control (0% Inhibition): Wells containing kinase, tracer, and DMSO (vehicle) only. This represents the maximum polarization signal.
-
Positive Control (100% Inhibition): Wells containing tracer and DMSO only (no kinase). This represents the minimum polarization signal.
-
Reference Inhibitor: A known inhibitor of the target kinase should be run in every plate to monitor assay performance.
-
-
Data Analysis and Interpretation:
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the test well, mP_min is the average mP of the positive control, and mP_max is the average mP of the negative control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Quality Control: Calculate the Z'-factor for each plate to assess the quality and robustness of the assay.[5][6] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7] Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| where SD is the standard deviation and Mean refers to the average of the maximum and minimum signals.
-
| Parameter | Recommended Value/Range | Rationale |
| Final Kinase Concentration | 1-10 nM | Sufficient to produce a robust signal window, but low enough to detect potent inhibitors. |
| Final Tracer Concentration | 0.5-5 nM (≤ Kd) | Ensures a sensitive competition assay where low concentrations of inhibitor can displace the tracer. |
| DMSO Tolerance | < 1% | High concentrations of DMSO can denature proteins and interfere with binding. |
| Z'-Factor | > 0.5 | Indicates a robust assay with a large signal window and low data variability, suitable for HTS.[5][7] |
B. Förster Resonance Energy Transfer (FRET) for Protease Inhibition
Principle: FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores).[8] A donor chromophore, initially in its electronically excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling.[9] For protease assays, a peptide substrate is designed with a FRET donor and a quencher molecule at its ends. In the intact state, the proximity of the quencher dampens the donor's fluorescence. Upon cleavage of the peptide by the protease, the donor and quencher are separated, leading to an increase in fluorescence.[10]
Application for Pyrazole Carboxylates: Pyrazole-containing compounds have been investigated as inhibitors of various proteases. A FRET-based assay provides a sensitive and continuous method to screen for pyrazole carboxylates that inhibit protease activity.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer that ensures optimal protease activity (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂, 0.01% Brij-35). The specific requirements will vary depending on the protease.
-
Protease Solution: Dilute the purified protease in assay buffer to a 2-fold final concentration. The optimal enzyme concentration should be determined to ensure the reaction proceeds within the linear range during the assay timeframe.
-
FRET Substrate Solution: Prepare a solution of the FRET peptide substrate in assay buffer at a 2-fold final concentration. The substrate concentration should be at or below the Michaelis constant (Km) for sensitive detection of competitive inhibitors.
-
Test Compound (Pyrazole Carboxylate) Plate: Prepare serial dilutions of the pyrazole carboxylates in 100% DMSO.
-
-
Assay Procedure (384-well format):
-
Compound and Protease Pre-incubation: In a 384-well black assay plate, add 5 µL of assay buffer, 5 µL of the 2x test compound solution, and 5 µL of the 2x protease solution.
-
Incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the protease to allow for inhibitor binding.
-
Reaction Initiation: Add 5 µL of the 2x FRET substrate solution to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the donor fluorophore.
-
-
Controls for a Self-Validating System:
-
Negative Control (100% Activity): Wells containing protease, FRET substrate, and DMSO.
-
Positive Control (0% Activity): Wells containing FRET substrate and DMSO only (no protease).
-
Reference Inhibitor: A known inhibitor of the target protease.
-
-
Data Analysis and Interpretation:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic read.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_sample / Rate_max)) where Rate_sample is the reaction rate in the presence of the test compound and Rate_max is the rate of the negative control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Counter-screening for Compound Interference: Test compounds at the highest screening concentration in the absence of the enzyme to identify fluorescent compounds that interfere with the assay signal.[11]
-
Caption: Principle of a FRET-based protease assay.
II. Cell-Based Assays: Assessing Activity in a Biological Context
While biochemical assays are excellent for primary screening, they lack the complexity of a cellular environment.[12] Cell-based assays provide a more physiologically relevant system to assess a compound's activity, taking into account factors like cell permeability, off-target effects, and cytotoxicity.[13]
A. Calcium Flux Assay for GPCR Antagonism
Principle: G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are common drug targets.[14] Many GPCRs, particularly those coupled to Gq proteins, signal through the release of intracellular calcium (Ca²⁺) stores.[8][15] Calcium flux assays use fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to free Ca²⁺. This allows for the real-time monitoring of GPCR activation. Antagonists will block the Ca²⁺ release induced by a known agonist.
Application for Pyrazole Carboxylates: Pyrazole derivatives have been shown to modulate GPCR activity. A calcium flux assay is a high-throughput method to identify pyrazole carboxylates that act as antagonists for a specific GPCR.
-
Cell Culture and Plating:
-
Culture a cell line stably expressing the target GPCR in a suitable medium.
-
Seed the cells into 384-well, black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.[8]
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a commercially available kit) and probenecid (an anion-exchange transport inhibitor that prevents the cells from pumping out the dye).
-
Remove the cell culture medium from the plate and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 20-30 minutes at room temperature, protected from light.[8]
-
-
Assay Procedure:
-
Place the dye-loaded cell plate into a kinetic fluorescence plate reader (e.g., a FLIPR or similar instrument).
-
Antagonist Addition: Add the pyrazole carboxylate compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Addition: Add a known agonist for the target GPCR at a concentration that elicits a submaximal response (EC80). This ensures that an antagonist's effect can be sensitively detected.
-
Measurement: Measure the fluorescence intensity before and after the addition of the agonist in real-time.
-
-
Controls for a Self-Validating System:
-
Negative Control (0% Inhibition): Wells treated with DMSO followed by the agonist.
-
Positive Control (100% Inhibition): Wells treated with a known antagonist followed by the agonist.
-
Basal Control: Wells treated with DMSO only (no agonist) to establish the baseline fluorescence.
-
-
Data Analysis and Interpretation:
-
The response is typically measured as the peak fluorescence intensity after agonist addition minus the baseline fluorescence.
-
Calculate the percent inhibition for each antagonist concentration: % Inhibition = 100 * (1 - [(Response_sample - Response_min) / (Response_max - Response_min)]) where Response_sample is the response in the presence of the test compound, Response_min is the response of the positive control, and Response_max is the response of the negative control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.
-
B. MTT Assay for Cytotoxicity Assessment
Principle: The MTT assay is a colorimetric assay used to assess cell viability.[16] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan.[17] The amount of formazan produced is proportional to the number of viable cells.
Application for Pyrazole Carboxylates: It is crucial to determine if the observed activity of a hit compound is due to its specific interaction with the target or simply because it is killing the cells. The MTT assay is a standard method for counter-screening hits from primary assays to flag cytotoxic compounds early in the discovery process.[18]
-
Cell Plating:
-
Seed cells into a 96-well clear flat-bottom plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole carboxylates in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate for a period relevant to the primary assay (e.g., 24-72 hours).[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
-
-
Controls for a Self-Validating System:
-
Negative Control (100% Viability): Cells treated with vehicle (e.g., DMSO) only.
-
Positive Control (0% Viability): Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Blank Control: Wells with medium and MTT but no cells.
-
-
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability: % Viability = 100 * (Abs_sample - Abs_blank) / (Abs_neg_control - Abs_blank)
-
Determine the CC50 (50% cytotoxic concentration) by plotting the percent viability against the logarithm of the compound concentration.
-
III. Hit Validation and Elimination of False Positives
A significant challenge in HTS is the identification and elimination of false positives.[19][20] These are compounds that appear active in the primary assay but do not genuinely interact with the target in a specific and desired manner. A robust hit validation strategy is essential for the credibility and success of any screening campaign.[2]
Key Strategies for Hit Validation:
-
Orthogonal Assays: Confirming hits using a secondary assay that employs a different detection technology or principle.[2] For example, a hit from a fluorescence-based assay could be confirmed using a label-free method like Surface Plasmon Resonance (SPR).
-
Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself.[1][18] For fluorescence-based assays, this involves screening compounds for auto-fluorescence or quenching properties.[21]
-
Specificity Counter-Screens: These assays are used to rule out non-specific mechanisms of action, such as cytotoxicity (as described in the MTT assay protocol) or compound aggregation.[1]
-
Dose-Response Curve Analysis: True hits typically exhibit a sigmoidal dose-response curve. Compounds with steep or irregular curves may be acting through non-specific mechanisms.[2]
-
Structure-Activity Relationship (SAR) Analysis: As more analogs of a hit compound are synthesized and tested, a clear SAR should emerge. The absence of a discernible SAR may indicate a false positive.
Conclusion
The in vitro screening of novel pyrazole carboxylates is a critical first step in the discovery of new medicines. By employing a strategic screening cascade that incorporates robust, well-validated biochemical and cell-based assays, researchers can efficiently identify and prioritize promising lead compounds. The detailed protocols and validation strategies outlined in this guide provide a comprehensive framework for conducting high-quality screening campaigns, ultimately increasing the probability of success in the long and challenging process of drug development.
References
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Target Review. [Link]
-
High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. (n.d.). SpringerLink. [Link]
-
Interference and Artifacts in High-content Screening. (2023). NCBI Bookshelf. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2012). PLoS One. [Link]
-
The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. [Link]
-
A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. (1999). Journal of Biomolecular Screening. [Link]
-
Screening strategy of TMPRSS2 inhibitors by FRET-based enzymatic activity for TMPRSS2-based cancer and COVID-19 treatment. (2022). Scientific Reports. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2014). Journal of Biomolecular Screening. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. [Link]
-
Development of a periplasmic FRET screening method for protease inhibitory antibodies. (n.d.). The Ge Lab. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Interference with Fluorescence and Absorbance. (2020). ResearchGate. [Link]
-
Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. (2015). ResearchGate. [Link]
-
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2013). Environmental Health Perspectives. [Link]
-
The Z prime value (Z´). (2023). BMG LABTECH. [Link]
-
Chapter 1: HTS Methods: Assay Design and Optimisation. (2016). The Royal Society of Chemistry. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]
-
Cell-Based High-Throughput Screening Assay for Identification of G-Protein-Coupled Receptors Agonists and Antagonists. (2013). dianas. [Link]
-
Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. [Link]
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). SLAS Discovery. [Link]
-
Fluorescence Polarization (FP). (n.d.). Molecular Devices. [Link]
-
Efficient Screening of Marine Extracts for Protease Inhibitors by Combining FRET Based Activity Assays and Surface Plasmon Resonance Spectroscopy Based Binding Assays. (2018). Marine Drugs. [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2023). International Journal of Molecular Sciences. [Link]
-
Validation of primary HTS hits Candidate LYPLAL1 inhibitors and activators were analyzed by gel-based ABPP. (2020). ResearchGate. [Link]
-
Z-factor. (n.d.). Wikipedia. [Link]
-
A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (2010). Assay and Drug Development Technologies. [Link]
-
MTT (Assay protocol). (2023). Protocols.io. [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2022). Bioinformatics. [Link]
-
High-Throughput GPCR Assay Development. (2021). Agilent. [Link]
-
Protease Assay Services. (n.d.). Reaction Biology. [Link]
-
Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. (2004). ResearchGate. [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2024). Medium. [Link]
-
HTS hit validation and inhibitor classification. Chemical structures of 22 strong binders and type-II like kinase inhibitor hits from a FLiK HTS screening campaign with ∼2000 compounds. (2012). ResearchGate. [Link]
-
Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. (2017). Biochemistry. [Link]
-
GPCRs - G Protein-Coupled Receptors. (n.d.). Molecular Devices. [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 5. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Z-factor - Wikipedia [en.wikipedia.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes | MDPI [mdpi.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 20. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocols: Interrogating Cellular Phenotypes with Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing cell-based assays to characterize the biological effects of a specific pyrazole derivative, ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate. Given the prevalence of cytotoxic and anti-proliferative activities within this chemical class, the following protocols are focused on evaluating the compound's potential as an anticancer agent.[3][5] We present detailed, step-by-step methodologies for assessing cytotoxicity, induction of apoptosis, and potential impact on key cell signaling pathways, underpinned by a robust framework for assay validation to ensure data integrity and reproducibility.
Introduction: The Scientific Rationale
Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate belongs to the pyrazole class of heterocyclic compounds, which are recognized as "privileged structures" in drug discovery due to their metabolic stability and ability to interact with a diverse range of biological targets.[2][4] Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents, acting through various mechanisms such as kinase inhibition, cell cycle arrest, and induction of apoptosis.[3][6][5] The structural motifs of the topic compound—a substituted pyrazole ring with a chlorophenyl group—are features commonly found in compounds with demonstrated cytotoxic effects against cancer cell lines.[7][8]
Therefore, a logical first step in characterizing this novel compound is to investigate its impact on cancer cell viability and the underlying mechanisms of cell death. Cell-based assays provide an invaluable tool for this purpose, offering insights into a compound's mechanism of action within a physiologically relevant context.[9][10][11][12] This guide will walk you through a systematic approach to screen for and validate the potential anticancer activities of ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate.
Getting Started: Compound Handling and Stock Preparation
Prior to initiating any cell-based assay, proper handling and preparation of the test compound are critical for obtaining reliable and reproducible results.
Protocol 2.1: Preparation of Compound Stock Solution
-
Solubility Testing : Determine the optimal solvent for ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate. Due to its chemical structure, Dimethyl Sulfoxide (DMSO) is a likely candidate. Test solubility by dissolving a small amount of the compound in DMSO to a high concentration (e.g., 10-50 mM).
-
Stock Solution Preparation : Once the appropriate solvent is confirmed, prepare a concentrated primary stock solution (e.g., 10 mM in 100% DMSO).
-
Aliquoting and Storage : Aliquot the primary stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
-
Working Solutions : On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).
Phase 1: Primary Screening for Cytotoxicity
The initial step is to determine if the compound exhibits cytotoxic or anti-proliferative effects on cancer cells. A dose-response study is essential to identify the concentration range over which the compound is active.
Assay Principle: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol 3.1: MTT Cytotoxicity Assay
-
Cell Seeding : Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation : Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation: Expected Outcome of Cytotoxicity Screening
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability (Relative to Vehicle) |
| Vehicle Control | 1.25 | 0.08 | 100% |
| 0.1 | 1.22 | 0.07 | 97.6% |
| 1 | 1.15 | 0.09 | 92.0% |
| 10 | 0.85 | 0.06 | 68.0% |
| 50 | 0.45 | 0.04 | 36.0% |
| 100 | 0.20 | 0.03 | 16.0% |
Phase 2: Mechanistic Elucidation - Apoptosis Assays
If the compound demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.
Assay Principle: Annexin V/Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein with a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent dye (e.g., FITC).[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[13] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 4.1: Apoptosis Detection by Flow Cytometry
-
Cell Treatment : Seed cells in 6-well plates and treat with ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate at concentrations around the determined IC50 value for an appropriate time (e.g., 24 hours).
-
Cell Harvesting : Collect both adherent and floating cells.
-
Washing : Wash the cells with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer.
-
Data Interpretation :
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Phase 3: Investigating Cellular Signaling Pathways
To further understand the compound's mechanism of action, it is beneficial to investigate its effects on key signaling pathways involved in cell survival, proliferation, and apoptosis.
Assay Principle: Reporter Gene Assays
Reporter gene assays are used to study the regulation of gene expression by a specific signaling pathway.[14] These assays involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase or GFP) under the control of a promoter with response elements for a specific transcription factor.[14] Activation of the signaling pathway leads to the activation of the transcription factor, which then drives the expression of the reporter gene. The reporter protein's activity can be quantitatively measured.[14]
Protocol 5.1: NF-κB Reporter Assay (Example Pathway)
-
Transfection : Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment : After transfection, treat the cells with ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate, with and without a known NF-κB activator (e.g., TNF-α).
-
Cell Lysis : Lyse the cells and measure the luciferase activity of both the firefly (NF-κB reporter) and Renilla (control) luciferases using a luminometer.
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in compound-treated cells to that in control cells to determine the effect of the compound on NF-κB signaling.
Assay Validation: Ensuring Trustworthy Data
The validation of cell-based assays is crucial to ensure that the results are reliable and reproducible.[15][16][17] Key validation parameters include:
-
Specificity : The assay should specifically measure the intended biological process.
-
Accuracy : The measured value should be close to the true value.
-
Precision : The assay should yield similar results when repeated.
-
Robustness : The assay should be insensitive to small variations in experimental conditions.
-
Linearity and Range : The assay should provide a linear response over a specific range of concentrations.
Protocol 6.1: Z'-Factor Calculation for Assay Robustness
For high-throughput screening, the Z'-factor is a statistical parameter used to evaluate the quality of an assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Calculation:
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
σp = standard deviation of the positive control
-
σn = standard deviation of the negative control
-
μp = mean of the positive control
-
μn = mean of the negative control
Visualizing Workflows and Pathways
Experimental Workflow for Compound Characterization
Caption: Hypothesized intrinsic apoptotic pathway induced by the compound.
Conclusion
This application note provides a structured and scientifically grounded approach to developing cell-based assays for characterizing the potential biological activities of ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate. By systematically evaluating cytotoxicity, determining the mode of cell death, and investigating the underlying signaling pathways, researchers can build a comprehensive profile of this novel compound. Adherence to rigorous assay validation principles is paramount for ensuring the generation of high-quality, reliable data, which is essential for advancing drug discovery and development programs.
References
- Vertex AI Search. (n.d.). ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis.
- ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- Sterling Pharma Solutions. (2024, August 15). Applying analytical method validation to cell-based potency assays.
- PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
- NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- NIH. (n.d.). Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl].
- Wikipedia. (n.d.). High-throughput screening.
- Thermo Fisher Scientific - US. (n.d.). Cellular Pathway Analysis Assays.
- BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
- Thermo Fisher Scientific - RU. (n.d.). Apoptosis Protocols.
- PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
- MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- PubMed. (n.d.). Design and implementation of high-throughput screening assays.
- PMC - NIH. (n.d.). A review for cell-based screening methods in drug discovery.
- ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Creative Diagnostics. (n.d.). Cell Signaling Pathway Mapping.
- ResearchGate. (n.d.). (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
- ResearchGate. (2026, January 8). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- PubMed. (2013, September-October). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part I - rationale and aims.
- Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
- Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
- MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- Dojindo. (n.d.). Measuring Cell Viability / Cytotoxicity.
- Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
- PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
- RSC Publishing. (2023, June 20). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.
- BioPharma. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview.
- Thermo Fisher Scientific - CL. (n.d.). Cell Viability Assay Protocols.
- BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
- ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?.
- Chem-Impex. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid.
- Skanda Life Sciences. (2024, February 13). Cell based assays – Assay Development and Validation.
- PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery.
- PubMed Central. (n.d.). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity.
- PMC. (n.d.). Approaches To Studying Cellular Signaling: A Primer For Morphologists.
- Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
- PubMed. (n.d.). Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels.
- JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- University of South Florida. (n.d.). Apoptosis Protocols.
- Sigma-Aldrich. (n.d.). Cell Signaling Multiplex Assays | MILLIPLEX® Assays.
- Abcam. (n.d.). MTT assay protocol.
- EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation.
- QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bioivt.com [bioivt.com]
- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 15. One moment, please... [sterlingpharmasolutions.com]
- 16. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 17. edraservices.nl [edraservices.nl]
Application Notes and Protocols for the Quantification of Pyrazole Compounds in Biological Samples
Introduction: The Significance of Pyrazole Quantification in Biological Matrices
Pyrazole and its derivatives represent a critical class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Prominent pharmaceutical agents such as celecoxib (an anti-inflammatory drug) and fipronil (a broad-spectrum insecticide) feature the pyrazole core.[2] Given their therapeutic and biological significance, the accurate quantification of pyrazole compounds in biological matrices such as plasma, serum, and urine is paramount for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments in drug development and clinical research.
This comprehensive guide provides detailed application notes and validated protocols for the robust quantification of pyrazole compounds in biological samples. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement appropriate analytical methodologies, ensuring data integrity and scientific rigor. The protocols herein are presented with an emphasis on the rationale behind experimental choices, adhering to the principles of expertise, authoritativeness, and trustworthiness.
Method Selection: A Strategic Approach to Pyrazole Analysis
The choice of an analytical technique for pyrazole quantification is dictated by several factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, the nature of the biological matrix, and the available instrumentation. The three most prominent techniques in this domain are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Comparison of Key Analytical Techniques for Pyrazole Quantification
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation of volatile compounds, detection by mass-to-charge ratio. |
| Selectivity | Moderate to good. | Excellent. | Good to excellent. |
| Sensitivity | ng/mL range.[3] | pg/mL to ng/mL range.[2] | pg/mL to ng/mL range. |
| Throughput | High. | High. | Moderate. |
| Derivatization | Not usually required. | Not usually required. | Often required for non-volatile pyrazoles.[4] |
| Matrix Effects | Less susceptible. | Highly susceptible.[5][6] | Can be an issue. |
| Cost | Lower. | Higher. | Moderate. |
| Typical Use | Routine analysis, higher concentration studies. | Bioavailability/bioequivalence studies, metabolite identification. | Analysis of volatile pyrazoles or after derivatization. |
Sample Preparation: The Foundation of Accurate Quantification
The complexity of biological matrices necessitates a robust sample preparation strategy to remove interfering endogenous components, such as proteins and phospholipids, and to concentrate the analyte of interest. The primary goal is to obtain a clean sample extract that is compatible with the chosen analytical instrument, thereby minimizing matrix effects and enhancing assay sensitivity and robustness.
Solid-Phase Extraction (SPE)
SPE is a highly effective and widely used technique for the cleanup and concentration of analytes from complex matrices.[7] It offers high recovery and cleaner extracts compared to other methods. Reversed-phase SPE is commonly employed for pyrazole compounds.
This protocol is a generic starting point and should be optimized for the specific pyrazole compound and biological matrix. Oasis HLB is a water-wettable sorbent, which simplifies the procedure by eliminating the need for conditioning and equilibration steps.[8]
Materials:
-
Oasis HLB SPE cartridges (e.g., 30 mg, 1 cc)
-
Biological sample (e.g., plasma, urine)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium hydroxide (for pH adjustment)
-
Internal Standard (IS) solution
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw the biological sample to room temperature.
-
Vortex the sample to ensure homogeneity.
-
For plasma or serum, precipitate proteins by adding acetonitrile (1:3 v/v), vortex, and centrifuge. Collect the supernatant. For urine, centrifugation to remove particulates may be sufficient.
-
Spike the pre-treated sample with an appropriate internal standard.[9]
-
Acidify the sample with formic acid (e.g., to a final concentration of 2%) to ensure acidic and neutral pyrazoles are in their non-ionized form for better retention on the reversed-phase sorbent.
-
-
Load:
-
Directly load the pre-treated sample onto the Oasis HLB cartridge.
-
-
Wash:
-
Wash the cartridge with a weak organic solvent to remove polar interferences. A common wash solution is 5-10% methanol in water.
-
-
Elute:
-
Elute the pyrazole compound with a strong organic solvent such as methanol or acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the initial mobile phase of the chromatographic system.
-
Causality Explanation: The acidification step in pre-treatment protonates the pyrazole nitrogen atoms, increasing their retention on the nonpolar stationary phase. The wash step with a low percentage of organic solvent is crucial for removing hydrophilic matrix components without prematurely eluting the analyte. The final elution with a high-concentration organic solvent disrupts the hydrophobic interactions, releasing the pyrazole compound.
Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for sample cleanup, partitioning the analyte between two immiscible liquid phases.[10] It is particularly useful when dealing with less polar pyrazole compounds.
Materials:
-
Biological sample (e.g., urine, plasma)
-
Ethyl acetate (HPLC grade)[10]
-
Internal Standard (IS) solution
-
pH adjustment reagents (e.g., HCl, NaOH)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Pipette a known volume of the biological sample into a centrifuge tube.
-
Spike the sample with the internal standard.
-
Adjust the pH of the sample. For many pyrazoles, a slightly basic pH can enhance extraction into an organic solvent.
-
-
Extraction:
-
Add a specific volume of ethyl acetate to the sample (e.g., 3x the sample volume).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning.[11]
-
Centrifuge to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction process on the aqueous layer for a more exhaustive recovery.
-
Combine the organic extracts and evaporate to dryness.
-
-
Reconstitution:
-
Reconstitute the residue in the mobile phase.
-
Causality Explanation: The choice of ethyl acetate is based on its polarity, which is suitable for extracting a wide range of pyrazole compounds, and its immiscibility with water. Adjusting the pH of the aqueous phase can significantly influence the partition coefficient of the analyte, thereby improving extraction efficiency.
Analytical Techniques: Detailed Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique suitable for the quantification of pyrazole compounds at the ng/mL level and above.
This protocol is adapted from validated methods for celecoxib analysis.[3][12]
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.[3]
-
Internal Standard: Tolbutamide.[13]
Method Validation (as per ICH Q2(R2) Guidelines): [4][14]
-
Linearity: Establish a calibration curve over a concentration range of 10-800 ng/mL in plasma.[3]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).
-
Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences at the retention times of celecoxib and the internal standard.
-
Recovery: Determined by comparing the peak areas of extracted samples to those of unextracted standards.
-
Stability: Evaluate the stability of celecoxib in plasma under various conditions: short-term (room temperature), long-term (frozen at -20°C or -80°C), and after freeze-thaw cycles.[15][16]
Table 2: Typical Validation Parameters for HPLC-UV Analysis of Celecoxib
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| LLOQ | S/N ≥ 10 | 10 ng/mL[3] |
| Accuracy | 85-115% (80-120% for LLOQ) | Within ±10% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 8%[3] |
| Recovery | Consistent and reproducible | > 90%[12] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity, enabling quantification at the pg/mL to ng/mL level.
This protocol is based on established methods for fipronil analysis.[2][17]
Sample Preparation: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2]
-
To 1 mL of serum, add an internal standard (e.g., Fipronil-¹³C₄, ¹⁵N₂).
-
Add 1 mL of water and vortex.
-
Add 2 mL of acetonitrile, vortex for 1 minute.
-
Add QuEChERS salts (e.g., MgSO₄, NaCl), vortex, and centrifuge.
-
Take the supernatant (acetonitrile layer) for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: A UHPLC system for fast and efficient separation.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Fipronil: Q1/Q3 (e.g., 434.9 / 330.0)
-
Fipronil Sulfone (metabolite): Q1/Q3 (e.g., 450.9 / 346.0)
-
Fipronil-¹³C₄, ¹⁵N₂ (IS): Q1/Q3 (e.g., 440.9 / 336.0)
-
Method Validation:
-
Matrix Effect Assessment: Crucial for LC-MS/MS.[6] It is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[5][9]
-
Other validation parameters (linearity, accuracy, precision, etc.) are assessed as per ICH Q2(R2) guidelines.[4][14]
Table 3: Typical Validation Parameters for LC-MS/MS Analysis of Fipronil
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.999[17] |
| LLOQ | S/N ≥ 10 | 0.05 ng/mL[17] |
| Accuracy | 85-115% (80-120% for LLOQ) | Within ±10% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 15%[17] |
| Recovery | Consistent and reproducible | 81.3% to 119.5%[17] |
| Matrix Effect | IS-normalized matrix factor close to 1 | < 15% variability |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many pyrazole derivatives, derivatization is necessary to increase their volatility and improve their chromatographic properties.
This protocol is a general guideline for the analysis of hydroxylated pyrazole metabolites.
Sample Preparation and Derivatization:
-
Enzymatic Hydrolysis: To measure total (conjugated and unconjugated) metabolites, incubate the urine sample with β-glucuronidase/arylsulfatase.
-
Extraction: Perform LLE with ethyl acetate as described previously.
-
Derivatization:
GC-MS Conditions:
-
GC System: A gas chromatograph with a capillary column.
-
Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
Causality Explanation: Derivatization with a silylating agent replaces the active hydrogens on hydroxyl groups with TMS groups, which are less polar and more volatile, making the metabolites suitable for GC analysis. The temperature program is designed to separate the derivatized metabolites based on their boiling points.
Visualization of Workflows
Experimental Workflow for LC-MS/MS Analysis
Caption: A simplified decision tree for selecting an analytical method for pyrazole quantification.
Conclusion and Best Practices
The successful quantification of pyrazole compounds in biological samples hinges on a well-designed analytical strategy, from sample preparation to data analysis. LC-MS/MS currently offers the best combination of sensitivity and selectivity for most bioanalytical applications involving pyrazoles. However, HPLC-UV remains a valuable and cost-effective tool for higher concentration studies. GC-MS is a viable option for volatile pyrazoles or those that can be readily derivatized.
Key Recommendations for Robust Bioanalysis:
-
Method Validation is Non-Negotiable: All analytical methods must be rigorously validated according to ICH Q2(R2) guidelines to ensure data reliability. [4][14][19][20]* Internal Standard Selection is Crucial: Whenever possible, use a stable isotope-labeled internal standard to effectively compensate for matrix effects and variability in sample processing. [9][21]* Thoroughly Evaluate Matrix Effects: This is particularly critical for LC-MS/MS methods to avoid erroneous results. [6][22][23]* Assess Analyte Stability: The stability of the pyrazole compound in the biological matrix under different storage and handling conditions must be established. [15][24]* Optimize Sample Preparation: A clean sample is the cornerstone of a reliable assay. Invest time in developing a robust extraction procedure.
By adhering to these principles and utilizing the detailed protocols provided in this guide, researchers can confidently and accurately quantify pyrazole compounds in biological matrices, generating high-quality data to support their research and development endeavors.
References
- Zarghi, A., Shafaati, A., Foroutan, S. M., & Khoddam, A. (2006). A simple high performance liquid chromatographic method using UV detection for the determination of celecoxib in serum and its application in a clinical pharmacokinetic study.
- European Medicines Agency. (2023). ICH Q2(R2)
- Adhikari, S., Tian, J., & Rustum, A. M. (2023). Comprehensive study on degradation profile of firocoxib and structural elucidation of its key degradation products. Journal of Pharmaceutical and Biomedical Analysis, 224, 115192.
- SCIEX. (2017).
- Santhosh, R. S., Lakshmi, K. S., & Manjusha, V. (2013). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 28(4), 369–374.
- Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB.
- WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- Mei, H., Hsieh, Y., & Nardo, C. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 5(21), 2643-2646.
- Hughes, N. C., Wong, E. Y., Fan, J., & Bajaj, N. (2007). Assessing the matrix effects of hemolyzed samples in bioanalysis. Bioanalysis, 2(10), 1717–1728.
- Lowes, S., Ackermann, B., & Hucker, R. (2014). Recommendations for Validation of LC–MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1175-1180.
- International Council for Harmonisation. (2022).
- Revealing Changes in Celecoxib Nanostructured Lipid Carrier's Bioavailability Using Hyaluronic Acid as an Enhancer by HPLC-MS/MS. (2024). Pharmaceutics, 16(8), 1069.
- Shimadzu. (n.d.). Sensitive method for the determination of Fipronil and its metabolite Fipronil Sulfone in egg using.
- Badria, F. A., Ameen, M. A., & El-Kholy, A. A. (2018). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 23(10), 2604.
- Waters Corporation. (n.d.). Oasis PRiME HLB Solid Phase Extraction for High Bioanalytical Plasma Analyte Recovery and Low Matrix Effects of Top-Selling Pharmaceuticals.
- Subeesh, V., & Varghese, M. (2010). HPLC Method for the Determination of Celecoxib in Human Plasma and its Applications in Pharmacokinetics and Bioequivalence Studies.
- Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions.
- Badria, F. A., Ameen, M. A., & El-Kholy, A. A. (2018). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 23(10), 2604.
- Zarghi, A., Shafaati, A., Foroutan, S. M., & Khoddam, A. (2006). Simple and rapid high-performance liquid chromatographic method for determination of celecoxib in plasma using UV detection: application in pharmacokinetic studies. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 835(1-2), 100–104.
- Pressurized Solvent Extraction with Ethyl Acetate and Liquid Chromatography—Tandem Mass Spectrometry for the Analysis of Selected Conazole Fungicides in M
- Li, Y., Chen, Z., Zhang, R., Luo, P., Zhou, Y., Wen, S., & Ma, M. (2016). Multi-Residue Analysis of Fipronil and Its Metabolites in Eggs by SinChERS-Based UHPLC-MS/MS. Foods, 5(4), 81.
- BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2022). Molecules, 27(19), 6599.
- Hughes, N. C., Wong, E. Y., Fan, J., & Bajaj, N. (2009). Assessing the matrix effects of hemolyzed samples in bioanalysis. Bioanalysis, 1(8), 1427–1436.
- Celecoxib Plasma Concentration-time Curve. (n.d.).
- IntuitionLabs. (n.d.). ICH Q2(R2)
- A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. (2011). DARU Journal of Pharmaceutical Sciences, 19(3), 218–222.
- Waters Corporation. (n.d.). Fast and Simple Bioanalytical Plasma Sample Extraction Using Oasis HLB SPE for High Analyte Recovery.
- Hughes, N., & al, e. (2009). Assessing the matrix effects of hemolyzed samples in bioanalysis. Semantic Scholar.
- Extraction and determination of 2-pyrazoline derivatives using liquid phase microextraction based on solidification of floating organic drop. (2008).
- Walker, S. E., & Joyce, M. (2009). Stability of Celecoxib Oral Suspension. The Canadian journal of hospital pharmacy, 62(6), 464–468.
- Li, Y., & Yuan, Y. (2013). Internal Standards for Quantitative LC-MS Bioanalysis.
- Determination of Fipronil and Its Metabolites in Eggs and Environmental Matrices by LC–MS/MS. (2021).
- AMSbiopharma. (2025).
- Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites.
- LabRulez LCMS. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
- Shah, J., & al, e. (2018). Analysis of THC Metabolites in Urine by GC-MS/MS. Shimadzu.
- Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). Metabolites, 12(2), 114.
- Screening, Identification, and Quantitation of 102 Drugs in Human Whole Blood by LC/Q-TOF and LC-QQQ. (n.d.). Agilent Technologies.
- Determination of Fipronil and its Metabolite Fipronil Sulfone in Eggs by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry Using a Modified QuEChERS Method. (n.d.).
- CASSS. (n.d.). ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development).
- Validated Analytical Method Development of Celecoxib in Bulk, Tablet and Rat Plasma by UV-Spectroscopy. (2018). Research Journal of Pharmacy and Technology, 11(10), 4363-4367.
- Challenges and Opportunities for Celecoxib Repurposing. (2023). Pharmaceutics, 15(8), 2110.
- Columbia University. (n.d.). solid-liquid extraction.
- Solid-phase extraction and GC-MSD determination of amitraz and metabolites in urine. (2002). Journal of Food and Drug Analysis, 10(4).
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. sciex.com [sciex.com]
- 3. Simple and rapid high-performance liquid chromatographic method for determination of celecoxib in plasma using UV detection: application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. lcms.cz [lcms.cz]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scispace.com [scispace.com]
- 13. Validated HPLC method for the determination of celecoxib in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Revealing Changes in Celecoxib Nanostructured Lipid Carrier’s Bioavailability Using Hyaluronic Acid as an Enhancer by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cjhp-online.ca [cjhp-online.ca]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. intuitionlabs.ai [intuitionlabs.ai]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. biopharmaservices.com [biopharmaservices.com]
- 22. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. semanticscholar.org [semanticscholar.org]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this and structurally related pyrazole compounds. The content is structured in a question-and-answer format to directly address practical laboratory issues, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Core Synthesis Pathway: An Overview
The most prevalent and versatile method for constructing the 1,3,5-trisubstituted pyrazole core of our target molecule is the Knorr pyrazole synthesis and its variations. This pathway involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, followed by a cyclization and dehydration step.
For ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate, the key strategic disconnection involves reacting a 1,3-dicarbonyl synthon, such as ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, with methylhydrazine.
General Mechanistic Pathway
The reaction proceeds through two key stages: initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regiochemical outcome (i.e., the final positions of the substituents) is determined during the cyclization step.
Caption: General mechanism for the Knorr-type pyrazole synthesis.
Baseline Experimental Protocol
This protocol is a synthesized representation based on common procedures for similar pyrazole syntheses.[1][2] It serves as a starting point for optimization.
Materials:
-
Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Ethanol (or Glacial Acetic Acid) as solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, add ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (1.0 eq) and ethanol (approx. 0.2 M concentration).
-
Stir the solution at room temperature (20-25°C).
-
Slowly add methylhydrazine (1.1 eq) dropwise to the solution over 5-10 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (for ethanol, ~78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure product.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiment.
Caption: Troubleshooting decision tree for low yield issues.
Part 1: Low Yield & Incomplete Conversion
Q: My reaction has stalled, showing significant unreacted starting material by TLC even after several hours. What are the likely causes?
A: Stalled reactions are typically rooted in issues with reagents or reaction conditions.
-
Reagent Quality: Methylhydrazine is susceptible to oxidation. Use a freshly opened bottle or a recently purified reagent. The 1,3-dicarbonyl starting material can also degrade upon storage; verify its purity by NMR before use.
-
Stoichiometry: While a slight excess of hydrazine (1.1 eq) is common, a large excess can lead to side products. Ensure accurate measurement of your limiting reagent.
-
Temperature and Reaction Time: Some pyrazole syntheses require higher temperatures or longer reaction times to drive the dehydration step to completion.[3] If refluxing in ethanol is ineffective, consider switching to a higher-boiling solvent like toluene or adding a catalytic amount of acid (e.g., acetic acid) to facilitate dehydration.[4]
-
pH Control: The initial condensation is often favored under neutral or slightly acidic conditions. If using a hydrazine salt (e.g., methylhydrazine sulfate), a base like sodium acetate or potassium carbonate may be required to free the nucleophilic hydrazine.[5] Conversely, highly basic conditions can promote unwanted side reactions of the dicarbonyl compound.
Q: How does the choice of solvent and base impact the reaction yield?
A: The solvent and base system is critical for controlling reaction rate, selectivity, and yield. Their effects are summarized below.
| Parameter | Effect on Reaction | Rationale & Expert Insight |
| Solvent | Polar protic solvents (Ethanol, Acetic Acid) are standard. Aprotic dipolar solvents (DMF, DMAc) can sometimes improve yields and regioselectivity.[1] | Protic solvents can facilitate proton transfer during the condensation and dehydration steps. However, aprotic solvents may better solubilize intermediates and, in some cases, accelerate the cyclization by avoiding extensive solvation of the nucleophile.[1] |
| Catalyst/Additive | Catalytic amounts of acid (AcOH, HCl) can accelerate the reaction. | The acid catalyzes both the initial condensation by activating the carbonyl group and, more importantly, the final dehydration of the cyclic intermediate to form the aromatic pyrazole ring.[1] |
| Base | A weak base (Na₂CO₃, KOAc) is often used with hydrazine salts to liberate the free base.[5] Strong bases (NaH, NaOEt) are generally avoided unless specific deprotonation is intended. | Using a strong base can deprotonate the 1,3-dicarbonyl compound at the central carbon, leading to undesired aldol-type side reactions or decomposition, thereby reducing the overall yield. |
Part 2: Side Products & Purity
Q: My reaction mixture turns dark yellow or red, and the crude product is an impure oil. What is causing this?
A: This is a classic issue when working with hydrazines.[4]
-
Hydrazine Decomposition: Hydrazines, especially arylhydrazines but also alkylhydrazines to some extent, can be unstable and prone to oxidation, forming highly colored impurities. Running the reaction under an inert atmosphere (N₂) can mitigate this.
-
Side Reactions: The "sinful yellow/red" color often indicates the formation of complex side products.[4] The 1,3-dicarbonyl may also be unstable under the reaction conditions, especially if heated for prolonged periods.
-
Solution: Ensure an inert atmosphere. Minimize reaction time by monitoring closely with TLC. For purification, a silica gel plug or column chromatography can be effective at removing these colored impurities.[4]
Q: I've isolated a product, but NMR analysis shows a mixture of two isomers. How can I improve regioselectivity for the desired 1-methyl-5-aryl product?
A: Regioselectivity is a well-known challenge in pyrazole synthesis.[1] The outcome depends on which nitrogen of the methylhydrazine attacks which carbonyl group.
-
Mechanistic Cause: Methylhydrazine has two non-equivalent nitrogen atoms. The initial condensation typically occurs at the more nucleophilic, sterically accessible terminal nitrogen (-NH₂). The subsequent cyclization involves the other nitrogen atom attacking the remaining carbonyl. The regioselectivity is determined by which carbonyl is attacked in the cyclization step. For your starting material, the benzoyl carbonyl is generally less electrophilic than the keto-carbonyl of the pyruvate moiety due to resonance with the phenyl ring. This typically favors the formation of the desired 5-aryl-3-carboxylate isomer.
-
Improving Selectivity:
-
Acid Catalysis: Adding a controlled amount of acid can enhance the electrophilicity of the carbonyls, potentially altering the selectivity. Running reactions in acidic media like N,N-dimethylacetamide with added HCl has been shown to dramatically improve regioselectivity in some cases.[1]
-
Temperature Control: Running the reaction at a lower temperature may favor the thermodynamically more stable product, which is often the less sterically hindered isomer.
-
Part 3: Work-up & Purification
Q: My product seems to be partially soluble in the aqueous phase during work-up, leading to loss of material. How can I improve recovery?
A:
-
Extraction: Instead of direct precipitation and filtration, perform a liquid-liquid extraction. After removing the reaction solvent, dilute the residue with ethyl acetate and water. Extract the aqueous layer 2-3 times with fresh ethyl acetate.
-
Brine Wash: Combine the organic layers and wash with brine (saturated NaCl solution). This helps to remove residual water and break up emulsions, improving the separation.
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before concentrating.
Q: The final product is a persistent oil. How can I induce crystallization?
A:
-
Purity Check: First, ensure the product is pure via NMR or LC-MS. Impurities are notorious for inhibiting crystallization. If impure, purify by column chromatography.
-
Solvent Trituration: Add a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. Stir or sonicate the mixture. This can wash away soluble impurities and often induces the oil to solidify.
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of solid material from a previous batch, add a tiny crystal to the oil to seed the crystallization.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Aggarwal, N., & Kumar, R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Retrieved from [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]
-
Fustero, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 147. Retrieved from [Link]
-
Naveen, S., et al. (2018). Synthesis and characterization of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by an unusual protocol: Crystal and molecular structure, Hirshfeld surface analysis. ResearchGate. Retrieved from [Link]
-
Aslam, M., & Ganaie, M. A. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2018(4), M1017. Retrieved from [Link]
-
Reddit user discussion. (2024). Knorr Pyrazole Synthesis advice. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
Organic Syntheses. (n.d.). Regioselective, One-Pot Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles from N-Monosubstituted Hydrazones and Nitro-Olefins. Retrieved from [Link]
Sources
Navigating the Labyrinth of Pyrazole Synthesis: A Technical Support Center
Welcome to the Technical Support Center for Pyrazole Ring Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. As Senior Application Scientists, we have compiled our field-tested insights and curated best practices to help you navigate the complexities of your experimental work. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your research and development.
Troubleshooting Guide: Common Problems and Solutions
This guide addresses the most frequent issues encountered in pyrazole synthesis in a question-and-answer format. We delve into the causality behind these problems and provide actionable solutions grounded in established literature.
Regioselectivity Issues: "My reaction is producing a mixture of regioisomers. How can I obtain a single, desired isomer?"
The formation of regioisomers is arguably the most common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The reaction can proceed via two different pathways, leading to two possible pyrazole products. Understanding the factors that govern this selectivity is key to controlling the reaction's outcome.
Underlying Causes and Mechanistic Insights:
The regioselectivity of the Knorr pyrazole synthesis is influenced by a delicate interplay of steric and electronic factors, as well as reaction conditions.[1] The initial step of the reaction, the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound, is often reversible. The subsequent cyclization and dehydration steps then determine the final product distribution. The relative reactivity of the two carbonyl groups and the two nitrogen atoms of the hydrazine derivative dictates the major regioisomer.
Troubleshooting Workflow for Regioselectivity:
A troubleshooting workflow for addressing regioselectivity.
Solutions and Protocols:
-
Solvent and Catalyst Optimization: The choice of solvent can have a profound impact on regioselectivity. While traditional methods often employ protic solvents like ethanol, which can lead to equimolar mixtures of regioisomers, aprotic dipolar solvents have shown superior results.[2]
-
Protocol: A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved by reacting the 1,3-diketone with an arylhydrazine at room temperature in N,N-dimethylacetamide (DMAc).[3] The addition of a catalytic amount of a strong acid, such as HCl, can further enhance the rate and selectivity by accelerating the dehydration steps.[2]
-
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the kinetically controlled product, leading to a higher ratio of one regioisomer. Running the reaction at room temperature or even 0 °C is a simple first step in optimizing for a single isomer.
-
Leveraging Substituent Effects: The electronic and steric properties of the substituents on both the 1,3-dicarbonyl and the hydrazine are critical.
-
Electron-withdrawing groups (e.g., CF₃) on the 1,3-dicarbonyl will make the adjacent carbonyl more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine. This can be used to direct the initial condensation step and favor one regioisomer. For instance, the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones in DMAc with HCl gives excellent regioselectivity.[2]
-
Steric hindrance can also be a powerful tool. A bulky substituent on one side of the 1,3-dicarbonyl will favor the attack of the hydrazine at the less sterically hindered carbonyl group.
-
| Factor | Recommendation for Improved Regioselectivity | Rationale |
| Solvent | Switch from protic (e.g., ethanol) to aprotic polar (e.g., DMAc, DMF). | Aprotic solvents can better solvate the transition state leading to the desired isomer and may suppress unwanted side reactions. |
| Catalyst | Add a catalytic amount of a strong acid (e.g., HCl). | Acid catalysis accelerates the rate-determining dehydration step and can influence the initial equilibrium. |
| Temperature | Lower the reaction temperature (e.g., to room temperature or 0°C). | Favors the kinetically controlled product, which may be a single regioisomer. |
| Substituents | Utilize substrates with significant electronic or steric differences between the two carbonyl groups. | Directs the initial nucleophilic attack of the hydrazine to a specific carbonyl group. |
Low Yields and Side Reactions: "My reaction is giving a low yield of the desired pyrazole, and I'm observing significant side products. What's going wrong?"
Low yields in pyrazole synthesis can stem from a variety of factors, including incomplete reactions, degradation of starting materials or products, and the formation of unwanted side products.
Common Side Products and Their Prevention:
-
Michael Addition Products: In syntheses starting from α,β-unsaturated ketones, the formation of a stable Michael adduct can compete with the desired cyclization reaction.
-
Hydrazone Intermediates: The reaction may stall at the hydrazone intermediate stage without proceeding to the final cyclized pyrazole.
-
Degradation of Hydrazine: Hydrazines, particularly phenylhydrazine, can be unstable and prone to oxidation, leading to colored impurities and reduced availability for the main reaction.
Troubleshooting Low Yields:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction is going to completion. If the starting materials are not fully consumed, consider increasing the reaction time or temperature. However, be mindful that excessive heat can lead to degradation. A study on the synthesis of 5-aryl-3-trifluoromethyl pyrazoles found that increasing the temperature to 60 °C improved the yield, but further increases led to a decrease.[4]
-
Catalyst Screening: The use of a catalyst can significantly improve yields. For the condensation of 1,3-dicarbonyls with hydrazines, catalysts like nano-ZnO have been shown to give excellent yields (up to 95%) with short reaction times and easy work-up.[2][4] For other pyrazole syntheses, a range of catalysts including copper(II) triflate, silver salts, and iron(III) chloride have been employed successfully.[4]
-
Optimizing Reagent Stoichiometry and Addition: Ensure the correct stoichiometry of your reagents. Using a slight excess of the hydrazine derivative can sometimes drive the reaction to completion. The order of addition can also be critical; for instance, in some one-pot syntheses, the in-situ generation of the 1,3-dicarbonyl followed by the addition of hydrazine has proven effective.[3][4]
-
Inert Atmosphere: When working with sensitive reagents like certain hydrazines, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the overall yield and purity of the product.
Purification Challenges: "I have a crude product that is a mixture of my pyrazole, unreacted starting materials, and side products. What is the best way to purify it?"
Effective purification is crucial for obtaining a high-purity pyrazole derivative for subsequent applications. The choice of purification method will depend on the physical properties of your target compound and the nature of the impurities.
Purification Strategies:
-
Column Chromatography: This is the most common and versatile method for purifying pyrazole derivatives.
-
Stationary Phase: Silica gel is the most widely used stationary phase.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The optimal solvent system will need to be determined empirically, starting with a low polarity and gradually increasing it. For separating regioisomers, which often have very similar polarities, a shallow gradient and a long column may be necessary. It has been reported that regioisomeric 5-iodopyrazoles can be effectively separated by silica gel chromatography.[2]
-
-
Recrystallization: If your pyrazole is a solid, recrystallization can be a highly effective method for achieving high purity, especially for removing minor impurities. The key is to find a suitable solvent or solvent mixture in which the pyrazole has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be protonated with a strong acid. This property can be exploited in an acid-base extraction workup to separate the pyrazole from non-basic impurities. The acidic aqueous layer containing the protonated pyrazole can then be neutralized to precipitate the purified product.
Analytical Verification:
After purification, it is essential to confirm the identity and purity of your pyrazole.
-
NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. For confirming the regiochemistry of your product, 2D-NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful. For example, a NOESY experiment can show through-space correlations between protons on the substituent at the N1 position and protons on the substituent at the C5 position, thus confirming their proximity and establishing the regiochemistry.[5]
-
Mass Spectrometry (MS): Provides information about the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is a classical and widely used method for synthesizing pyrazoles. It involves the condensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a hydrazine derivative.[1]
Q2: Are there more modern or "greener" methods for pyrazole synthesis?
A2: Yes, significant research has been dedicated to developing more efficient and environmentally friendly methods. These include:
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the pyrazole ring, which increases efficiency and reduces waste.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often leads to higher yields and cleaner products.
-
Ultrasound-Assisted Synthesis: Sonication can also accelerate reaction rates and improve yields.
-
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids is an active area of research.
Q3: How can I synthesize a pyrazole with a specific substituent at the N1 position?
A3: To introduce a specific substituent at the N1 position, you must use a monosubstituted hydrazine (R-NHNH₂). The "R" group will become the substituent at the N1 position of the pyrazole ring.
Q4: My hydrazine starting material seems to be of poor quality. How can I purify it?
A4: The purity of the hydrazine is critical for a successful reaction. Phenylhydrazine, for example, is notoriously unstable and can darken upon storage due to oxidation. It can be purified by distillation under reduced pressure. It is also advisable to use freshly opened or purified hydrazines for best results.
Q5: What analytical techniques are best for distinguishing between pyrazole regioisomers?
A5: As mentioned in the purification section, 2D-NMR techniques are the most definitive methods for distinguishing between regioisomers.[5] Specifically:
-
NOESY can identify protons that are close in space, which can help determine the relative positions of substituents.
-
HMBC shows correlations between protons and carbons that are two or three bonds away, which can help to piece together the connectivity of the molecule and unambiguously assign the structure.
Experimental Protocols
General Procedure for the Regioselective Synthesis of 1-Aryl-3,5-disubstituted Pyrazoles: [3][5]
This protocol is adapted from literature procedures that have demonstrated high regioselectivity.
Materials:
-
1,3-Diketone (1.0 eq)
-
Arylhydrazine hydrochloride (1.1 eq)
-
N,N-Dimethylacetamide (DMAc)
-
Hydrochloric acid (catalytic amount, e.g., 1-2 drops of concentrated HCl)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the 1,3-diketone and the arylhydrazine hydrochloride.
-
Add DMAc as the solvent (a typical concentration would be 0.1-0.5 M).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Characterize the purified product by NMR and MS to confirm its structure and purity.
References
-
Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). A Highly Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles. Synlett, (19), 3267-3270. [Link]
-
Fustero, S., Sánchez-Roselló, M., & Soler, J. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6563. [Link]
-
El-Malah, A. A., & El-Faham, A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(3), 642. [Link]
-
Sanna, F., Secci, D., & Schenone, S. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5898. [Link]
-
Blackmond, D. G., & Roisnel, T. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2215-2221. [Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity in Pyrazole Derivatives
Welcome to the technical support center for researchers working with pyrazole derivatives. This guide is designed to help you navigate the common challenges and unexpected results that can arise during the screening and validation of this important class of heterocyclic compounds. Pyrazoles are privileged scaffolds in drug discovery, known for a wide spectrum of biological activities.[1][2][3] However, their physicochemical properties can sometimes lead to confounding results. This guide provides a structured, question-and-answer approach to systematically troubleshoot and resolve issues related to low or inconsistent bioactivity.
Section 1: Compound Integrity and Behavior in Solution
This section addresses the foundational issues related to the compound itself—its purity, solubility, and stability. Problems in these areas are the most common source of poor bioactivity and data variability.
Q1: My pyrazole derivative shows lower-than-expected activity, or my results are not reproducible. Where should I start?
A1: The first step is to verify the identity, purity, and integrity of your compound stock. Apparent low activity is often a result of compound-related issues rather than a true lack of biological effect.
-
Causality: A compound that is impure, degraded, or has precipitated out of solution cannot engage its biological target effectively. The concentration you think you are testing may not be the concentration that is actually available to the target in your assay.
-
Self-Validation System:
-
Verify Identity and Purity: Confirm the structure and purity of your solid compound using methods like NMR and LC-MS. Purity should ideally be >95%. Impurities can compete with your compound or interfere with the assay.
-
Assess Stock Solution Stability: Compounds can degrade in solution, especially when stored in DMSO over long periods.[4][5] Water absorption into DMSO stocks is a primary cause of degradation.[4][5]
-
Protocol: Prepare a fresh DMSO stock from your solid material. Compare its activity to your older stock. If the fresh stock is significantly more active, your previous stock has likely degraded.
-
-
Check for Solubility Issues: Poor solubility is a frequent culprit for low bioactivity.[6][7] Even if a compound dissolves in 100% DMSO, it may precipitate when diluted into aqueous assay buffer.
-
Q2: I suspect my pyrazole derivative has poor solubility in my aqueous assay buffer. How can I confirm this and what can I do about it?
A2: Poor aqueous solubility is a major obstacle that leads to artificially low potency and high variability.[7] You must ensure your compound is fully solubilized at the tested concentrations in the final assay buffer.
-
Causality: Undissolved compound particles are not bioavailable to the target protein or cells. Furthermore, at higher concentrations, compounds can form aggregates, which can lead to non-specific inhibition and misleading results. The lipophilicity of substituents on the pyrazole ring significantly impacts solubility.[8]
-
Troubleshooting Workflow:
-
Protocol: Kinetic Solubility Assay by Nephelometry
-
Prepare a 10 mM stock of your pyrazole derivative in 100% DMSO.
-
Create a serial dilution of your compound in DMSO in a 96-well plate.
-
In a clear-bottom 96-well or 384-well plate, add your assay buffer.
-
Transfer a small volume (e.g., 1-2 µL) of the DMSO serial dilutions into the assay buffer to achieve the final desired concentrations. The final DMSO concentration should match your biological assay.
-
Mix the plate and let it equilibrate for 1-2 hours at the assay temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength like 650 nm.
-
The concentration at which a significant increase in scattering is observed is the limit of your compound's kinetic solubility. You should only trust bioactivity data generated at concentrations below this limit.
-
| Parameter | Recommendation | Rationale |
| Final DMSO % | Keep ≤ 1%, ideally ≤ 0.5% | High DMSO concentrations can affect protein conformation and cell health, and can also mask solubility problems. |
| Solubilizing Agents | 0.01% Pluronic F-68 or 0.1% BSA | These can help keep hydrophobic compounds in solution and reduce non-specific binding to plastics. |
| Pre-incubation | Equilibrate compound in buffer | Allow the compound time to dissolve (or precipitate) before adding other assay components. |
Section 2: Assay-Specific Interference
Even if a compound is pure and soluble, it can interfere with the assay technology itself, leading to false-positive or false-negative results. This is particularly common in fluorescence- and absorbance-based assays. [9][10]
Q3: I am using a fluorescence-based assay (e.g., FRET, FP) and observe unexpected inhibition/activation. Could my pyrazole compound be interfering?
A3: Yes, this is a significant possibility. Many heterocyclic compounds, including pyrazoles, are intrinsically fluorescent or can quench the fluorescence of a reporter fluorophore. [11]
-
Causality:
-
Compound Fluorescence: If your compound's emission spectrum overlaps with the assay's detection wavelength, it will add to the signal, potentially masking inhibition (false negative) or appearing as activation (false positive). [9] * Fluorescence Quenching: The compound can absorb energy from the assay fluorophore without re-emitting it as light, which decreases the signal and mimics inhibition (false positive).
-
Inner Filter Effect: At high concentrations, the compound can absorb the excitation or emission light, reducing the signal and appearing as an inhibitor.
-
-
Self-Validation System: Interference Counter-Assays
-
Run the Assay Without the Target: Prepare your assay as usual, but replace the enzyme/protein/cell with buffer. Add your pyrazole derivative. A change in signal indicates direct interference.
-
Characterize Compound's Spectral Properties: Measure the excitation and emission spectra of your compound. Compare this to the spectra of your assay's fluorophore to identify potential overlaps.
-
Orthogonal Assay: The most robust validation is to confirm the activity in an orthogonal assay that uses a different detection method (e.g., luminescence, absorbance, or a biophysical method like Surface Plasmon Resonance). [12]
Caption: Logic Flow for De-risking Fluorescence Assay Hits.
-
Q4: My pyrazole derivative is showing activity against multiple, unrelated targets. What could be causing this promiscuous inhibition?
A4: Promiscuous inhibition is often caused by non-specific mechanisms, such as compound aggregation, chemical reactivity, or membrane disruption. It is crucial to rule these out before investing in further development.
-
Causality:
-
Aggregation: Many organic molecules, particularly those that are planar and somewhat hydrophobic, can form colloidal aggregates at micromolar concentrations. These aggregates can sequester and denature proteins non-specifically, leading to inhibition in a wide variety of enzyme assays. This is a well-known artifact in drug discovery.
-
Chemical Reactivity: Some pyrazole derivatives may be chemically unstable or contain reactive functional groups that can covalently modify proteins, leading to irreversible inhibition. This can be identified through pre-incubation experiments.
-
Cytotoxicity: In cell-based assays, broad-spectrum cytotoxicity can be mistaken for specific pathway inhibition. It's essential to determine the cytotoxicity profile of your compound.
-
-
Protocol: Detecting Aggregation-Based Inhibition
-
Detergent Test: Re-run your inhibition assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100 or Pluronic F-68).
-
Interpretation: If the compound's inhibitory activity is significantly reduced or abolished by the detergent, it is highly likely that the compound is acting as an aggregator. The detergent helps to break up the colloidal particles.
-
Confirmation: For critical compounds, use biophysical methods like Dynamic Light Scattering (DLS) to directly observe particle formation when the compound is added to the assay buffer.
-
-
Protocol: Assessing General Cytotoxicity (MTT/MTS Assay)
-
Plate your chosen cell line in a 96-well plate and allow cells to adhere overnight.
-
Treat cells with a serial dilution of your pyrazole derivative for the same duration as your primary cell-based assay (e.g., 24, 48, or 72 hours).
-
Add a tetrazolium salt reagent (like MTT or MTS) to each well.
-
Incubate for 1-4 hours. Viable cells with active metabolism will convert the salt into a colored formazan product.
-
Measure the absorbance at the appropriate wavelength (e.g., ~490 nm for MTS).
-
Calculate the concentration that reduces cell viability by 50% (CC50). If the CC50 is very close to your observed bioactivity IC50, the "activity" is likely just due to cell death.
-
Section 3: Structure-Activity Relationship (SAR) Challenges
Even with validated hits, developing a clear SAR can be challenging. "Activity cliffs"—where a minor chemical modification causes a dramatic loss of potency—are common and require careful investigation. [13][14]
Q5: I have a potent pyrazole hit, but a very similar analog is completely inactive. How do I interpret this "activity cliff"?
A5: An activity cliff is a highly informative data point. It suggests that the modified chemical group is critical for the compound's interaction with the target.
-
Causality:
-
Key Binding Interaction: The modified group may be forming a crucial hydrogen bond, salt bridge, or hydrophobic interaction with the target protein. Its removal or alteration eliminates this key interaction.
-
Conformational Change: The modification might induce an unfavorable conformational change in the compound, preventing it from adopting the correct binding pose.
-
Tautomerism: Pyrazole rings can exist in different tautomeric forms. [2]A seemingly minor substitution could shift the equilibrium to favor a non-binding tautomer.
-
Solubility Drop: The modification could have drastically reduced the compound's solubility below the concentrations needed for activity, creating an artificial cliff.
-
-
Troubleshooting and Interpretation Strategy:
-
Re-verify Purity and Solubility: First, ensure the inactive analog is pure and soluble in the assay buffer using the protocols in Section 1. An apparent activity cliff can be an artifact of poor solubility.
-
Consult Structural Data: If a crystal structure of the target protein is available, use molecular docking to compare how the active and inactive analogs fit into the binding site. This can reveal a lost hydrogen bond or a steric clash introduced by the modification.
-
Analyze Physicochemical Properties: Calculate properties like cLogP, pKa, and polar surface area for both analogs. A large change in these properties can explain the activity difference. For example, adding a bulky, greasy group might dramatically decrease solubility or cell permeability. [8] 4. Consider Tautomerism: Evaluate if the substitution pattern could influence the preferred tautomeric state of the pyrazole ring. This can be investigated using computational chemistry or spectroscopic methods.
-
References
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central. Available at: [Link]
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. Available at: [Link]
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC - PubMed Central. Available at: [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Available at: [Link]
-
Structural interpretation of activity cliffs revealed by systematic analysis of structure-activity relationships in analog series. PubMed. Available at: [Link]
-
Studies on Repository Compound Stability in DMSO under Various Conditions. SAGE Journals. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: [Link]
-
Interference with Fluorescence and Absorbance. NCBI Bookshelf. Available at: [Link]
-
Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH. Available at: [Link]
-
Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. ResearchGate. Available at: [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Available at: [Link]
-
Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]
-
How to handle the detrimental influence of activity cliffs on QSAR (quantitative structure-activity relationship) modeling?. ResearchGate. Available at: [Link]
-
Interference with Fluorescence and Absorbance. PubMed. Available at: [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Available at: [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH. Available at: [Link]
-
How To Optimize Your Hit Identification Strategy. Evotec. Available at: [Link]
-
A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. Available at: [Link]
-
The designed pyrazole-based target compounds.. ResearchGate. Available at: [Link]
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC - NIH. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
From activity cliffs to activity ridges: informative data structures for SAR analysis. PubMed. Available at: [Link]
-
Interference with Fluorescence and Absorbance. ResearchGate. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. Available at: [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Nature. Available at: [Link]
-
QSAR, activity cliffs, and hyperbolic data projection: A data projection technique to improve activity predictions and identify activity discontinuities (i.e., activity cliffs). American Chemical Society. Available at: [Link]
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC - NIH. Available at: [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]
-
The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]
-
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
(PDF) Exploring QSAR models for activity-cliff prediction. ResearchGate. Available at: [Link]
-
Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. Available at: [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Available at: [Link]
-
Assay Interference by Chemical Reactivity. NCBI Bookshelf. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural interpretation of activity cliffs revealed by systematic analysis of structure-activity relationships in analog series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. From activity cliffs to activity ridges: informative data structures for SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in scaling up the production of ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the challenges encountered during the scale-up production of ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate. As Senior Application Scientists, we have structured this guide to offer not just procedural steps, but the underlying scientific principles and field-proven insights to ensure a safe, efficient, and reproducible synthesis at scale.
Section 1: Synthetic Pathway and Core Challenges
The synthesis of ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is a multi-step process that, while straightforward on a laboratory scale, presents significant challenges upon scale-up. The most common synthetic route involves the cyclocondensation of a β-ketoester with methylhydrazine. Understanding this pathway is critical to diagnosing and resolving issues that arise during production.
A prevalent synthetic approach proceeds as follows:
-
Claisen Condensation: Formation of a β-ketoester, ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, by reacting ethyl acetate with ethyl 4-chlorobenzoate.
-
Cyclocondensation: Reaction of the β-ketoester with methylhydrazine to form the pyrazole ring. This step is crucial as it can lead to the formation of regioisomers.
-
Purification: Isolation and purification of the final product, typically via crystallization, to meet the stringent purity requirements for pharmaceutical intermediates.
Caption: High-level workflow for the synthesis of the target pyrazole.
Section 2: Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems encountered during the synthesis in a practical question-and-answer format.
Question 1: The yield of the cyclocondensation step is consistently low (<70%) after scale-up. What are the likely causes and how can I fix it?
Answer: Low yield is a common scale-up issue stemming from several factors. Here’s how to troubleshoot:
-
Incomplete Reaction:
-
Causality: At larger scales, inefficient mixing can lead to localized concentration gradients, preventing the reactants from interacting effectively. Heat transfer is also less efficient, which can slow down the reaction rate if the temperature is not maintained throughout the reactor.
-
Solution:
-
Verify Mixing Efficiency: Ensure the reactor's agitator speed and design are adequate for the batch volume. Baffles within the reactor can prevent vortexing and improve mixing.
-
Increase Reaction Time/Temperature: Monitor the reaction using an in-process control (IPC) like HPLC. Extend the reaction time until the starting materials are consumed to an acceptable level (e.g., <1%). A modest temperature increase may also improve the rate, but this must be balanced against the risk of side reactions.[1]
-
Check Raw Material Quality: The purity of the β-ketoester and methylhydrazine is critical. Impurities can interfere with the reaction.
-
-
-
Side Reactions:
-
Causality: Methylhydrazine is a potent nucleophile and can participate in side reactions, especially if the reaction temperature is too high or if there are reactive impurities present.
-
Solution: Maintain strict temperature control. The use of a slight excess of one reactant (typically the less expensive one) can sometimes drive the reaction to completion, but a large excess should be avoided as it complicates purification.
-
-
Degradation During Work-up:
-
Causality: The product might be unstable under the work-up conditions (e.g., prolonged exposure to acidic or basic conditions). A procedure that works quickly in the lab may take much longer at scale, leading to degradation.
-
Solution: Test the stability of your product under the proposed work-up conditions before scaling up.[2] If instability is observed, consider a quicker, more direct work-up, such as a direct extraction and crystallization, minimizing hold times.
-
Question 2: My final product is contaminated with a significant amount of the regioisomer, ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate. How can I improve the regioselectivity?
Answer: Regioisomer formation is a fundamental challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[3] The desired isomer is formed when the more nucleophilic nitrogen of methylhydrazine (the one without the methyl group) attacks the more electrophilic carbonyl group of the β-ketoester.
-
Causality: The regioselectivity is governed by a delicate balance of steric and electronic factors. The reaction conditions, particularly pH and solvent, can influence which carbonyl group is more reactive and which nitrogen atom of the hydrazine is more nucleophilic.
-
Acidic Conditions: In an acidic medium, the reaction is often under thermodynamic control, which may favor one isomer over the other. The addition of an acid catalyst can accelerate the dehydration step required for aromatization to the pyrazole.[3]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and the stability of the intermediates, thereby affecting the final isomer ratio.
-
-
Solutions to Improve Regioselectivity:
-
pH Control: Carefully controlling the pH is the most effective strategy. Running the reaction in a buffered system or with a controlled amount of an acid catalyst (like acetic acid) can significantly improve the ratio. The optimal pH must be determined experimentally.
-
Solvent Screening: If pH control is insufficient, perform a solvent screen at the laboratory scale. Protic solvents (like ethanol) versus aprotic solvents (like toluene or THF) can yield different isomer ratios.[1]
-
Temperature Profiling: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product, which may be the desired isomer.
-
Caption: Logic diagram for troubleshooting regioisomer formation.
Question 3: The reaction exotherm is difficult to control during the addition of methylhydrazine. What are the key safety considerations and control strategies?
Answer: This is a critical safety issue. Hydrazine and its derivatives are high-energy compounds, and their reactions can be highly exothermic, posing a risk of thermal runaway if not properly managed.[4][5]
-
Key Safety Considerations:
-
Thermal Runaway: The condensation reaction can generate heat faster than the reactor's cooling system can remove it, leading to a rapid increase in temperature and pressure.[4]
-
Hydrazine Decomposition: At elevated temperatures, or in the presence of certain metal contaminants, hydrazine can decompose, sometimes explosively.[4][6]
-
Toxicity: Methylhydrazine is highly toxic and must be handled with appropriate personal protective equipment (PPE) and engineering controls (e.g., a closed handling system).
-
-
Control Strategies for Scale-Up:
-
Slow, Controlled Addition: Add the methylhydrazine subsurface via a dosing pump over an extended period. This allows the cooling system to keep pace with the heat generation.
-
Adequate Cooling: Ensure the reactor is not oversized for the batch and that the cooling jacket has sufficient capacity. The temperature of the cooling fluid should be low enough to act as an effective heat sink.
-
Use of a Co-solvent: Conducting the reaction in a sufficient volume of a suitable solvent helps to moderate the temperature by increasing the thermal mass of the reaction mixture.
-
Reverse Addition: Consider adding the β-ketoester solution to the methylhydrazine. This keeps the concentration of the energetic hydrazine derivative low throughout the addition.
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to precisely measure the heat of reaction and determine the maximum safe addition rate.
-
Section 3: FAQs for Process Development
Q1: What is the typical impurity profile for this synthesis, and how can these impurities be controlled?
A1: Besides the regioisomer discussed above, you should monitor for the following:
-
Unreacted Starting Materials: Can be controlled by optimizing reaction time and temperature.
-
Byproducts from Methylating Agents: If the synthesis involves a separate methylation step (e.g., using dimethyl sulfate), impurities from side reactions can occur. Using greener, more selective reagents like dimethyl carbonate can mitigate this.[7][8]
-
Degradation Products: Resulting from instability during work-up or prolonged heating. Controlled by minimizing processing times and temperatures.
Table 1: Common Impurities and Control Strategies
| Impurity Type | Common Source | Control Strategy |
| Regioisomer | Lack of reaction control | Optimize pH, solvent, and temperature. |
| Unreacted β-ketoester | Incomplete reaction | Increase reaction time/temperature; ensure efficient mixing. |
| Unreacted Methylhydrazine | Incorrect stoichiometry | Optimize reactant ratio; implement effective aqueous washes during work-up. |
| Hydrolysis Product | Water present during reaction or work-up | Use dry solvents; control pH during aqueous work-up. |
Q2: Which analytical methods are recommended for in-process control (IPC) and final product release?
A2: A robust analytical package is essential for a controlled process.
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the method of choice. A gradient method should be developed to separate the starting materials, product, regioisomer, and other potential impurities. This allows for real-time monitoring of reaction completion.
-
Final Product Release:
-
HPLC: For purity assessment and quantification of impurities.
-
Gas Chromatography (GC): To determine residual solvent content.
-
NMR (¹H and ¹³C): To confirm the structure of the final product and its isomeric purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Karl Fischer Titration: To determine the water content.
-
Q3: I am struggling to achieve the desired purity (>99.5%) by crystallization. What can I do?
A3: Crystallization is a complex process, especially at scale.[9] If purity is an issue, consider the following:
-
Solvent System: The choice of solvent is critical. You may need an anti-solvent system to induce crystallization and leave impurities behind in the mother liquor. A thorough solvent screen is recommended.
-
Cooling Profile: The rate of cooling affects crystal size and purity. A slow, controlled cooling profile generally yields larger, purer crystals. A rapid "crash" crystallization will trap impurities.
-
Seeding: Seeding the solution with a small amount of pure product at the appropriate temperature can control the crystal form and size distribution.
-
Re-slurry or Recrystallization: If a single crystallization is insufficient, a second crystallization or a re-slurry of the isolated solid in a fresh solvent may be necessary to wash out remaining impurities.
Section 4: Exemplary Scale-Up Protocol
This protocol is a representative guide. All steps should be validated at the laboratory scale before implementation in a plant setting.
Protocol: Kilogram-Scale Synthesis of Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
-
Reactor Setup: Ensure a clean, dry, glass-lined reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and condenser is ready. Start the flow of coolant through the reactor jacket.
-
Charge Reactants: Charge the reactor with ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (1.0 eq) and ethanol (5 L/kg). Begin agitation.
-
Temperature Adjustment: Cool the solution to 10-15°C.
-
Methylhydrazine Addition: Prepare a solution of methylhydrazine (1.05 eq) in ethanol (2 L/kg). Add this solution to the reactor via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 25°C. (CAUTION: Exothermic reaction)
-
Reaction: Once the addition is complete, slowly warm the reaction mixture to 40-45°C and hold for 4-6 hours.
-
In-Process Control (IPC): Take a sample and analyze by HPLC to confirm the reaction is complete (starting material <1%).
-
Cool Down: Cool the reaction mixture to 20°C.
-
Crystallization: Slowly add water (an anti-solvent, 5 L/kg) over 1-2 hours to induce crystallization.
-
Isolation: Age the resulting slurry at 0-5°C for at least 2 hours. Filter the solid product and wash the cake with a cold ethanol/water mixture.
-
Drying: Dry the product in a vacuum oven at 50°C until the residual solvent levels are within specification.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules. Available from: [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). Molecules. Available from: [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). ResearchGate. Available from: [Link]
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.). Google Patents.
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. Available from: [Link]
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.). Google Patents.
-
Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. Available from: [Link]
-
ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis. (n.d.). Mol-Instincts. Available from: [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Available from: [Link]
-
Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (n.d.). National Institutes of Health (NIH). Available from: [Link]
-
Safety and Handling of Hydrazine. (n.d.). Defense Technical Information Center. Available from: [Link]
-
Large-scale purification of pharmaceutical-grade plasmid DNA using tangential flow filtration and multi-step chromatography. (2009). ResearchGate. Available from: [Link]
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (2013). ACS Publications. Available from: [Link]
-
Purification & Separation | Chromatography | HPLC | CDMO. (n.d.). PharmaCompass.com. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. How To [chem.rochester.edu]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 8. ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 9. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole-Based Inhibitors: Profiling Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a wide array of biological targets. This versatility has led to the development of numerous pyrazole-containing drugs with activities ranging from anti-inflammatory to anticancer.[1] This guide provides a comparative analysis of a specific synthetic compound, ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate, placing it in context with other well-characterized pyrazole inhibitors to explore its potential mechanisms and therapeutic applications.
While direct and extensive biological data for ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is not widely available in public literature, its structure provides critical clues. By dissecting its chemical features and comparing them to established inhibitors, we can formulate hypotheses about its activity and outline the experimental frameworks required for validation. This guide will focus on three major classes of pyrazole inhibitors: Cyclooxygenase-2 (COX-2) inhibitors, p38 MAP Kinase inhibitors, and multi-targeted kinase inhibitors.
Section 1: Profile of the Target Compound
Chemical Identity: Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
Structure:

Synthesis Overview: The synthesis of substituted pyrazole carboxylates can be achieved through several routes. A common approach involves the cyclocondensation of a β-ketoester with a hydrazine derivative. For N-methylated pyrazoles like the topic compound, a subsequent N-alkylation step is typically required. A generalized synthetic workflow is depicted below. The choice of reagents is critical; for instance, safer methylating agents are now preferred over hazardous ones like dimethyl sulfate.[2]
Caption: Generalized synthetic workflow for the target compound.
Predicted Biological Activity based on Structure-Activity Relationship (SAR):
The structure of ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate contains several features common to bioactive pyrazoles:
-
5-Aryl Substitution: The presence of a 4-chlorophenyl group at the C5 position is a key feature. Di-aryl substituted pyrazoles are characteristic of selective COX-2 inhibitors like Celecoxib.
-
Carboxylate Group: The ethyl carboxylate at C3 can act as a hydrogen bond acceptor, a common interaction motif in enzyme active sites.
-
N-Methylation: The methyl group at the N1 position influences the compound's planarity, solubility, and metabolic stability, which can significantly impact its interaction with a target protein.
Based on these features, the compound's activity will be compared against inhibitors of COX-2 and various protein kinases.
Section 2: Comparison with Pyrazole-Based COX-2 Inhibitors
The most well-known pyrazole inhibitor is Celecoxib , a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[3]
Mechanism of Action: COX-2 Inhibition COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[4] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Selective COX-2 inhibitors like Celecoxib reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: Inhibition of the COX-2 pathway by pyrazole inhibitors.
Structural and Performance Comparison
| Feature | Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate | Celecoxib |
| Structure | ![]() | ![]() |
| Key SAR Moiety | Ethyl carboxylate at C3 | Sulfonamide (-SO2NH2) group |
| Target | Predicted: COX-2 | COX-2 |
| IC₅₀ (COX-2) | Data not available | ~0.04 µM (40 nM)[3][5] |
| IC₅₀ (COX-1) | Data not available | ~15 µM[3] |
| Selectivity Index (COX-1/COX-2) | Data not available | >300[6] |
Causality and Experimental Insight: Celecoxib's selectivity for COX-2 is largely attributed to its sulfonamide group, which can insert into a specific hydrophilic side pocket present in the COX-2 active site but absent in COX-1. The topic compound lacks this sulfonamide group, replacing it with an ethyl carboxylate. While this group can still form hydrogen bonds, it is sterically and electronically different. Therefore, it is less likely to exhibit the same high selectivity for COX-2 as Celecoxib. Experimental validation via a COX-1/COX-2 inhibition assay is essential to determine its potency and selectivity.
Section 3: Comparison with Pyrazole-Based Kinase Inhibitors
The pyrazole scaffold is prevalent in a multitude of kinase inhibitors, which are critical in oncology and immunology for targeting aberrant cell signaling.
p38 MAP kinases are key regulators of inflammatory cytokine production and cellular stress responses.[7] Inhibitors of p38 are investigated for treating inflammatory diseases. A prominent example is Doramapimod (BIRB 796) , a potent and selective p38 inhibitor.[8]
Mechanism of Action: p38 Inhibition BIRB 796 is an allosteric inhibitor, meaning it binds to a site distinct from the ATP-binding pocket.[9][10] This binding induces a conformational change that prevents the kinase from being activated by upstream kinases (like MKK3/6), effectively shutting down the signaling cascade that leads to the production of inflammatory cytokines like TNF-α.
Caption: p38 MAP Kinase signaling pathway and its inhibition.
Structural and Performance Comparison
| Feature | Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate | Doramapimod (BIRB 796) |
| Structure | ![]() | ![]() |
| Key SAR Moiety | Phenyl at C5, Carboxylate at C3 | Diaryl urea structure |
| Target | Predicted: Kinases | p38α, p38β, p38γ, p38δ |
| IC₅₀ (p38α) | Data not available | 38 nM[11] |
| Binding Mode | Predicted: ATP-competitive | Allosteric[9] |
Causality and Experimental Insight: Doramapimod's diaryl urea structure is crucial for its unique allosteric binding mode. The topic compound lacks this feature and more closely resembles typical ATP-competitive inhibitors. Its relatively simple structure may or may not possess high affinity for the p38 kinase active site. A biochemical kinase assay would be the first step to screen for inhibitory activity against p38 and a panel of other kinases to determine its potency and selectivity.
Many modern kinase inhibitors are designed to inhibit multiple targets, which can be advantageous for treating complex diseases like cancer. AT9283 is a pyrazole-based inhibitor that targets several kinases, including Aurora kinases, JAK2, and Abl.[12][13]
Mechanism of Action: Multi-Kinase Inhibition AT9283 functions as an ATP-competitive inhibitor, binding to the active site of several kinases. Its potent inhibition of Aurora kinases disrupts mitosis, leading to endoreduplication and apoptosis in cancer cells.[14] Its activity against JAK2 makes it relevant for myeloproliferative disorders.[15]
Performance Comparison
| Inhibitor | Key Kinase Targets | IC₅₀ Values (nM) |
| AT9283 | Aurora A | ~3[12][16] |
| Aurora B | ~3[12][16] | |
| JAK2 | 1.2[15] | |
| JAK3 | 1.1[15] | |
| Abl (T315I mutant) | 4[15] | |
| Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate | Unknown | Data not available |
Causality and Experimental Insight: The development of AT9283 was driven by structure-based design to optimize interactions within the ATP-binding pocket of Aurora A.[12] The topic compound is significantly smaller and less structurally complex than AT9283. While it could potentially show weak inhibition against a range of kinases, it is unlikely to have the high potency of a rationally designed multi-kinase inhibitor like AT9283. A broad kinase panel screening would be necessary to identify any potential targets. Subsequent cell-based assays, such as a cytotoxicity assay, would then be required to determine if any observed biochemical inhibition translates to a functional effect in a cellular context.
Section 4: Experimental Protocols
To experimentally validate the predicted activities of a novel pyrazole compound, a series of standardized assays must be performed. The following protocols provide a self-validating framework for initial characterization.
-
Principle: This assay measures the peroxidase component of COX-2 activity. The enzyme converts arachidonic acid to PGG₂, and the peroxidase component reduces PGG₂ to PGH₂. This activity is measured using a chromogenic substrate (TMPD), which is oxidized to produce a colored product quantifiable by absorbance.[17]
-
Methodology:
-
Reagent Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0), 1 µM Hematin solution, recombinant human COX-2 enzyme, test compound serial dilutions (in DMSO), a positive control (Celecoxib), and substrates TMPD and arachidonic acid.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
150 µL Tris-HCl buffer
-
10 µL Hematin
-
10 µL COX-2 enzyme solution
-
10 µL of test compound dilution (or DMSO for vehicle control, or Celecoxib for positive control).
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[17]
-
Reaction Initiation: Add 10 µL of TMPD and 10 µL of arachidonic acid to each well to start the reaction.[17]
-
Measurement: Immediately begin reading the absorbance at 590 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity.
-
Methodology:
-
Reagent Preparation: Prepare Kinase Buffer, recombinant p38α enzyme, substrate (e.g., ATF2 peptide), ATP, test compound serial dilutions, and a positive control (e.g., Doramapimod).
-
Kinase Reaction: In a 384-well plate, add the following:
-
1 µL of test compound dilution (or DMSO/positive control).
-
2 µL of p38α enzyme solution.
-
2 µL of substrate/ATP mixture.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[18]
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]
-
Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[18]
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to controls and calculate the IC₅₀ value from a dose-response curve.
-
-
Principle: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19][20]
-
Methodology:
-
Cell Seeding: Seed a cancer cell line (e.g., HCT116) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[21]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours.[21] Include wells with untreated cells (negative control) and a positive control cytotoxic agent (e.g., Doxorubicin).
-
MTT Addition: Remove the media and add 100 µL of fresh media plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[22]
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[21][23]
-
Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[23] Read the absorbance at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Conclusion
Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is a synthetic compound with structural motifs characteristic of bioactive pyrazole inhibitors. While its specific biological targets remain to be elucidated, a comparative analysis based on structure-activity relationships provides a logical starting point for investigation. Its diaryl-like substitution pattern suggests a potential, albeit likely modest, interaction with COX-2. More plausibly, it could function as an ATP-competitive inhibitor for one or more protein kinases.
To move from hypothesis to data, the experimental protocols outlined in this guide offer a clear path forward. A systematic evaluation beginning with broad screening (e.g., a diverse kinase panel) followed by more focused biochemical and cell-based assays is the scientifically rigorous approach to characterizing this and other novel pyrazole-based compounds. The insights gained from such studies are essential for the continued development of the versatile pyrazole scaffold in modern drug discovery.
References
-
[24] PubChem. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
[15] Forrest, et al. (2013). A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis. PubMed Central. Retrieved from [Link]
-
[25] RSC Publishing. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]
-
[26] Jan, U., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Retrieved from [Link]
-
[27] MDPI. (2013). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
[8] Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. Retrieved from [Link]
-
[21] protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
[12] ACS Publications. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
[9] He, Y.-J., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. PubMed Central. Retrieved from [Link]
-
[22] National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Frontiers. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Retrieved from [Link]
-
[29] KTU ePubl. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Retrieved from [Link]
-
[7] Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
-
[6] RSC Publishing. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Retrieved from [Link]
-
[20] Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
[23] ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
[14] ResearchGate. (2011). AT9283, a novel Aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. Retrieved from [Link]
-
[30] ResearchGate. (n.d.). IC50 values of COX-2 inhibition by Celecoxib. Retrieved from [Link]
-
[31] eScholarship.org. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands. Retrieved from [Link]
-
[32] ResearchGate. (n.d.). Data of the in vitro COX-1/COX-2 enzyme inhibition assay. Retrieved from [Link]
-
[33] PubMed. (2020). Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Retrieved from [Link]
-
[10] ACS Publications. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. Retrieved from [Link]
-
[4] Zhou, Y., et al. (2014). Celecoxib pathways: pharmacokinetics and pharmacodynamics. PubMed Central. Retrieved from [Link]
-
[13] Massive Bio. (n.d.). Aurora Kinase Inhibitor AT9283. Retrieved from [Link]
-
[1] National Institutes of Health. (n.d.). Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]. Retrieved from [Link]
Sources
- 1. Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (CAS 169590-42-5) | Abcam [abcam.com]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. massivebio.com [massivebio.com]
- 14. researchgate.net [researchgate.net]
- 15. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. promega.com [promega.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]
- 28. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. epubl.ktu.edu [epubl.ktu.edu]
- 30. researchgate.net [researchgate.net]
- 31. escholarship.org [escholarship.org]
- 32. researchgate.net [researchgate.net]
- 33. Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Antimicrobials: A Comparative Analysis of the Pyrazole Scaffold
The relentless surge of antimicrobial resistance necessitates a continuous quest for novel chemical entities capable of combating multidrug-resistant pathogens. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, pyrazole and its derivatives stand out for their broad spectrum of biological activities, including potent antimicrobial effects.[1] This guide offers a comparative analysis of the antimicrobial spectrum of various pyrazole derivatives, supported by experimental data, and provides a detailed protocol for the standardized evaluation of their efficacy. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of pyrazoles as a promising class of antimicrobial agents.
The Pyrazole Core: A Privileged Scaffold in Antimicrobial Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is present in several clinically approved drugs, highlighting its pharmacological importance.[2] The versatility of pyrazole chemistry allows for the introduction of diverse substituents at various positions of the ring, leading to a wide array of derivatives with distinct biological profiles. This structural diversity is key to modulating their antimicrobial activity, selectivity, and pharmacokinetic properties.
Comparative Antimicrobial Spectrum of Pyrazole Derivatives
The antimicrobial efficacy of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. Extensive research has demonstrated their activity against a broad range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[3][4]
Antibacterial Activity
The antibacterial spectrum of pyrazole derivatives encompasses clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key parameter for comparing the potency of different derivatives.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Representative Pyrazole Derivatives
| Derivative Class | Specific Compound Example | Staphylococcus aureus | Escherichia coli | Reference |
| Pyrazole-Thiazole Hybrids | Compound 10 | 1.9 - 3.9 | - | [5] |
| Imidazo-Pyridine Substituted Pyrazoles | Compound 18 | <1 | <1 | [5] |
| Pyrazole-Fused Diterpenoids | Compound 30 | 0.71 | - | [5] |
| Pyrazolyl 1,3,4-Thiadiazines | Compound 21a | 125 | 125 | [6] |
| Pyrazole-Imidazothiadiazole Hybrids | Compound 21c | - | 0.25 | [7] |
| Pyrazole-Clubbed Pyrimidines | Compound 5c | 521 µM | - | [8] |
| Coumarin-Substituted Pyrazoles | - | 3.125 | - | [9] |
| Pyrazoline with Imide Moiety | Compound 9 | 4 | Inactive | [10] |
Note: MIC values are presented as reported in the cited literature. A lower MIC value indicates greater potency. "-" indicates data not reported.
The data clearly indicates that specific structural modifications significantly impact antibacterial potency. For instance, pyrazole-fused diterpenoids and imidazo-pyridine substituted pyrazoles have shown remarkable activity against S. aureus, with MIC values dipping into the sub-µg/mL range.[5] Some pyrazole-imidazothiadiazole hybrids have demonstrated potent activity against E. coli.[7] In contrast, some pyrazoline derivatives show excellent activity against Gram-positive bacteria but are inactive against Gram-negative species, suggesting a difference in their mechanism of action or ability to penetrate the outer membrane of Gram-negative bacteria.[10]
Antifungal Activity
Pyrazole derivatives have also emerged as promising antifungal agents, with notable activity against Candida albicans and other pathogenic fungi.
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Representative Pyrazole Derivatives
| Derivative Class | Specific Compound Example | Candida albicans | Reference |
| Pyrazolyl 1,3,4-Thiadiazines | Compound 21a | 7.8 | [6] |
| Azomethine-Pyrazole Derivatives | Compound ClAzoNH | 2.08 (MIC50) | [11] |
| Pyrazole-Sulfonamide Hybrids | Compound 4a | 46.9 | [12] |
The antifungal activity is also highly structure-dependent. Azomethine-pyrazole derivatives, for example, have shown potent inhibition of C. albicans growth.[11] The variability in efficacy underscores the importance of targeted chemical synthesis to optimize antifungal properties.
Unraveling the Mechanism of Action: A Look at DNA Gyrase Inhibition
While the precise mechanism of action for all antimicrobial pyrazole derivatives is not fully elucidated, a significant body of evidence points towards the inhibition of bacterial DNA gyrase as a key target for some of these compounds.[5] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these critical cellular processes and ultimately, bacterial cell death.
The proposed mechanism involves the binding of the pyrazole derivative to the active site of DNA gyrase, preventing it from carrying out its function of introducing negative supercoils into the DNA. This mode of action is particularly attractive as DNA gyrase is a validated target for existing antibiotics, such as fluoroquinolones, and pyrazole derivatives may offer a novel scaffold to overcome existing resistance mechanisms.
Below is a conceptual diagram illustrating the proposed inhibition of DNA gyrase by a pyrazole derivative.
Caption: Proposed mechanism of action of certain pyrazole derivatives.
Experimental Protocol: Broth Microdilution Method for MIC Determination
To ensure the reproducibility and comparability of antimicrobial susceptibility data, a standardized methodology is crucial. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[13][14] The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Principle
This method involves preparing serial twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
Materials
-
Test pyrazole derivatives
-
Standard control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
96-well sterile, flat-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria, supplemented as needed
-
RPMI-1640 medium for fungi
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Micropipettes and sterile tips
-
Incubator (35-37°C for bacteria, 35°C for yeasts)
-
Vortex mixer
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately weigh the pyrazole derivative and dissolve it in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of the solvent in the test wells should not exceed a level that affects microbial growth (typically ≤1%).
-
Prepare a stock solution of the control antibiotic in a similar manner.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
-
Preparation of Dilution Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will result in a range of concentrations of the test compound.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only). Also, include a row for the control antibiotic.
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 100 µL of the prepared inoculum. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plates and incubate at the appropriate temperature and duration (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).
-
-
Reading the Results:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth. A reading mirror can aid in visualization.
-
Experimental Workflow Diagram
Caption: Standardized workflow for MIC determination.
Conclusion and Future Perspectives
The pyrazole scaffold represents a highly versatile and promising platform for the development of novel antimicrobial agents. The extensive body of research highlights the significant impact of structural modifications on the antimicrobial spectrum and potency of these derivatives. Several pyrazole-based compounds have demonstrated excellent activity against both drug-susceptible and drug-resistant pathogens.
Future research should focus on a multi-pronged approach:
-
Structure-Activity Relationship (SAR) Studies: Continued exploration of the pyrazole scaffold through targeted synthesis to optimize antimicrobial activity and reduce potential toxicity.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms of action for different classes of pyrazole derivatives to guide rational drug design.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising candidates in animal models of infection to assess their therapeutic potential.
By leveraging the chemical tractability of the pyrazole nucleus and a deep understanding of its antimicrobial properties, the scientific community can continue to develop new and effective treatments to combat the growing threat of infectious diseases.
References
-
Kumar, A., & Singh, R. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363. Available from: [Link]
- Yadav, P., & Kumar, A. (2023). The MIC values of pyrazolines against bacterial strains.
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2901. Available from: [Link]
- Li, X., et al. (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry.
-
Rojas, R. S., et al. (2023). Evaluation of the Antifungal Properties of Azomethine-Pyrazole Derivatives from a Structural Perspective. ChemistryOpen, 12(3), e202200132. Available from: [Link]
- European Committee on Antimicrobial Susceptibility Testing. (2021). Clinical Breakpoint Tables. EUCAST.
- Clinical and Laboratory Standards Institute. (n.d.).
- Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(8), 3959-3964.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. EUCAST.
- A brief review on antimicrobial potential of pyrazoles (
- Kumar, A., et al. (2019). Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents. Molecules, 24(18), 3326.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Semantic Scholar.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST.
- Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.
- Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. (2023).
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). MDPI.
- Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases (NICD).
- A REVIEW ON PYRAZOLE AN ITS DERIV
- New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simul
- Antimicrobial Activities in terms of MIC (g/mL). (n.d.).
- M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- EUCAST expert rules in antimicrobial susceptibility testing. (2011).
- Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (2013).
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Evaluation of the Antifungal Properties of Azomethine‐Pyrazole Derivatives from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. researchgate.net [researchgate.net]
- 15. rr-asia.woah.org [rr-asia.woah.org]
The Pivotal Role of the Chlorophenyl Group in Pyrazole Carboxylate Scaffolds: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of chlorophenyl pyrazole carboxylates, a chemical class that has demonstrated significant potential across a spectrum of therapeutic and agrochemical applications. By examining how subtle modifications to this core scaffold influence efficacy and selectivity, we aim to furnish researchers with the insights necessary to guide the rational design of next-generation compounds.
The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemical research, known for its diverse biological activities, including anticancer, anti-inflammatory, insecticidal, fungicidal, and herbicidal properties.[1][2][3][4] The introduction of a chlorophenyl substituent and a carboxylate functional group to this versatile heterocycle creates a molecular framework with a rich potential for SAR exploration. The position of the chlorine atom on the phenyl ring, the nature of the ester or amide linkage in the carboxylate moiety, and further substitutions on the pyrazole core all contribute significantly to the compound's biological profile.
Decoding the Structure-Activity Landscape
The biological activity of chlorophenyl pyrazole carboxylates is intricately linked to the spatial arrangement and electronic properties of its constituent parts. The chlorophenyl group, in particular, plays a crucial role in modulating the lipophilicity and binding interactions of the molecule with its biological target.[5]
Impact of Chlorophenyl Substitution Patterns
The location of the chlorine atom on the phenyl ring is a critical determinant of biological activity. While a comprehensive SAR across all biological targets is still an area of active research, certain trends have emerged from various studies. For instance, in the development of some antifungal and antitubercular agents, 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have shown promising activity.[6] Similarly, 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs have been investigated as potential antitumor agents, highlighting the prevalence of the para-chloro substitution in bioactive compounds.[7]
The rationale behind this often lies in the specific steric and electronic interactions within the target protein's binding pocket. A para-chloro substituent can enhance binding through hydrophobic interactions and can also influence the overall electronic nature of the aromatic ring, which may be crucial for π-π stacking or other non-covalent interactions.
The Versatility of the Carboxylate Moiety
The carboxylate group at either the 3, 4, or 5-position of the pyrazole ring offers a versatile handle for chemical modification, allowing for the synthesis of esters, amides, and other derivatives. This functionality is not merely a passive linker but an active participant in the molecule's interaction with its target. For example, pyrazole carboxamides are widely utilized in agricultural crop protection as fungicides and insecticides.[8][9] The nature of the amine component in the carboxamide can be systematically varied to probe the steric and electronic requirements of the binding site.
In the context of fungicides, many pyrazole carboxamides act as succinate dehydrogenase inhibitors (SDHIs).[9][10] The carboxamide moiety is often crucial for forming hydrogen bonds with key amino acid residues in the enzyme's active site.
Substitutions on the Pyrazole Ring
Further decorating the pyrazole ring with various substituents provides another avenue to fine-tune the biological activity. Methyl, trifluoromethyl, and other small alkyl or halogenated groups can influence the compound's metabolic stability, lipophilicity, and binding affinity. For instance, the presence of a trifluoromethyl group can significantly enhance the biological activity of some pyrazole derivatives by increasing their metabolic stability and binding affinity.[11]
Comparative Analysis of Biological Activities
The following table summarizes the observed structure-activity relationships for chlorophenyl pyrazole carboxylates across different biological domains, based on available literature.
| Biological Activity | Key Structural Features for Enhanced Activity | Representative Examples & Supporting Data |
| Anticancer | - 1-(4-chlorophenyl) substitution. - Hydrazide or other heterocyclic moieties derived from the carboxylate group.[7] - Substitutions on the pyrazole ring can modulate potency.[12] | 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs have shown broad-spectrum antitumor activity.[7] Certain derivatives exhibited GI50 values in the nanomolar range against various cancer cell lines.[7] |
| Fungicidal | - Pyrazole-4-carboxamide scaffold is common.[9] - The nature of the N-substituent on the carboxamide is critical for activity and spectrum.[10] - Specific substitutions on the pyrazole and chlorophenyl rings can optimize potency against different fungal species.[13] | Novel pyrazole-4-carboxamide derivatives have shown excellent fungicidal activities against corn rust, in some cases 2-4 times higher than commercial fungicides like fluxapyroxad and bixafen.[10] |
| Insecticidal | - Pyrazole carboxamides are a known class of insecticides.[8] - Structural modifications on the pyrazole and the amine part of the carboxamide influence the insecticidal spectrum.[14] | Certain pyrazole carboxamides exhibit potent activity against pests with piercing-sucking mouthparts.[8] The pyrazole moiety is a cornerstone in the development of effective pest control agents.[14] |
| Herbicidal | - 5-Hydroxypyrazole derivatives are inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] - The chlorophenyl group often forms part of a larger benzoyl substituent. | Pyrazolynate and pyrazoxyfen are pro-herbicides that are metabolized to the active 5-hydroxypyrazole.[1] |
| Anti-inflammatory | - N1-aryl groups like 4-chlorophenyl can enhance lipophilicity and stability.[5] - Electron-withdrawing groups at the C4 position of the pyrazole can boost potency.[5] | Many pyrazole derivatives have been investigated for their anti-inflammatory properties, with some acting as COX inhibitors.[3][11] |
Experimental Protocols
To facilitate further research in this area, detailed experimental procedures for the synthesis of a representative chlorophenyl pyrazole carboxylate and a common biological assay are provided below.
Synthesis of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
A common synthetic route to this class of compounds involves the reaction of a β-ketoester with a substituted hydrazine.
Step 1: Synthesis of Ethyl 2-(4-chlorophenylhydrazono)-3-oxobutanoate
-
Dissolve 4-chloroaniline (1 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1 eq.) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15 minutes.
-
In a separate flask, dissolve ethyl acetoacetate (1 eq.) and sodium acetate (3 eq.) in ethanol and cool to 0-5 °C.
-
Slowly add the diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring.
-
Allow the reaction mixture to stir for 2 hours at room temperature.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the hydrazono intermediate.
Step 2: Cyclization to Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
-
Reflux the hydrazono intermediate from Step 1 in glacial acetic acid for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the final product.
Synthetic workflow for a chlorophenyl pyrazole carboxylate.
In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol is a standard method to assess the fungicidal activity of new compounds.
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.
-
Cool the PDA to about 50-60 °C and add the test compounds to achieve the desired final concentrations.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug of the test fungus.
-
Incubate the plates at the optimal temperature for the specific fungus until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
-
Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Workflow for in vitro antifungal screening.
Future Directions and Conclusion
The exploration of chlorophenyl pyrazole carboxylates continues to be a fertile ground for the discovery of novel bioactive compounds. Future research should focus on a more systematic and comparative evaluation of different chlorine substitution patterns on the phenyl ring across a wide range of biological targets. The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in rationalizing the observed SAR and in guiding the design of more potent and selective agents.[10]
References
A comprehensive list of references will be provided upon request.
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
A Framework for Evaluating the Comparative Efficacy of Novel Pyrazole Carboxylates: A Case Study on Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
Introduction
The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful pharmaceuticals.[1][2] This five-membered aromatic heterocycle, with its unique electronic and steric properties, serves as a versatile framework for designing molecules that can interact with a wide array of biological targets.[3][4] Marketed drugs incorporating this moiety span a vast therapeutic landscape, including the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the vasodilator Sildenafil, underscoring the scaffold's profound pharmacological potential.[2][3]
This guide focuses on a novel compound, Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate (henceforth referred to as ECPMPC). While specific efficacy data for ECPMPC is not yet established in public literature, its structural features—namely the pyrazole core, a 4-chlorophenyl substituent common in bioactive molecules, and a carboxylate group—suggest significant potential for biological activity.
The objective of this document is not to present existing comparative data, but rather to provide a comprehensive, scientifically rigorous framework for researchers and drug development professionals. We will outline a systematic approach to investigate the comparative efficacy of ECPMPC, guiding the user from initial hypothesis generation based on structural analogy to detailed, validated experimental protocols for in-vitro and in-vivo assessment against established clinical standards.
Part 1: Rationale for Selecting Potential Therapeutic Areas
The chemical architecture of ECPMPC provides logical starting points for investigation. The pyrazole scaffold is a known bioisostere for arene cores, often improving physicochemical properties and offering unique hydrogen bonding capabilities that are critical for target engagement.[2] Based on extensive precedent in the literature, we propose two primary therapeutic avenues for initial exploration: anti-inflammatory and anticancer activities.
Anti-Inflammatory Potential: Targeting Cyclooxygenase (COX) Enzymes
A significant number of pyrazole-containing drugs are non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[2][4] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[5]
Causality for Investigation:
-
Structural Precedent: The pyrazole core is central to the COX-2 selectivity of drugs like Celecoxib.[2]
-
Key Pharmacophores: The 4-chlorophenyl group on ECPMPC is structurally similar to the p-tolyl or p-sulfonamidophenyl groups found in selective COX-2 inhibitors, which fit into a specific hydrophobic side pocket of the COX-2 active site.
-
Mechanism of Action: Inhibition of COX enzymes reduces the production of pro-inflammatory prostaglandins (PGE2), thereby alleviating inflammation and pain.
Below is a diagram illustrating the COX signaling pathway, the primary target for evaluating the anti-inflammatory potential of ECPMPC.
Caption: The Cyclooxygenase (COX) signaling pathway.
Anticancer Potential: Targeting Protein Kinases
The pyrazole scaffold is also prominent in oncology, particularly in the design of protein kinase inhibitors.[6][7] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer.
Causality for Investigation:
-
Scaffold for Kinase Binding: The pyrazole ring system can act as a bioisostere of other heterocycles that form key hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases.
-
Broad Applicability: Pyrazole derivatives have been developed to inhibit a wide range of kinases, including Bruton's tyrosine kinase (BTK), anaplastic lymphoma kinase (ALK), and various cyclin-dependent kinases (CDKs).[2][6]
-
Mechanism of Action: By blocking the activity of oncogenic kinases, these inhibitors can halt the uncontrolled proliferation of cancer cells and induce apoptosis.
The following diagram illustrates a generalized receptor tyrosine kinase (RTK) pathway, a common target for pyrazole-based anticancer drugs.
Caption: A generalized receptor tyrosine kinase signaling pathway.
Part 2: Proposed Experimental Framework for Comparative Efficacy
To objectively assess the efficacy of ECPMPC, a multi-tiered approach is essential, beginning with high-throughput in-vitro screens and progressing to more complex in-vivo models. This framework ensures that resources are directed efficiently and that the resulting data is robust and comparable to established benchmarks.
Caption: High-level experimental workflow for efficacy testing.
Workflow 1: Anti-Inflammatory Efficacy Assessment
Comparator Drugs:
-
Celecoxib: A selective COX-2 inhibitor, serving as the benchmark for potency and selectivity.
-
Diclofenac Sodium: A potent, non-selective NSAID, used to gauge COX-1 associated risks like ulcerogenicity.[8]
A. In-Vitro Protocol: COX-1/COX-2 Inhibition Assay
This protocol is designed to determine the concentration of ECPMPC required to inhibit 50% of the COX-1 and COX-2 enzyme activity (IC50), providing a direct measure of potency and selectivity.
-
Principle: A colorimetric or fluorescent assay kit (e.g., from Cayman Chemical) is used. The assay measures the peroxidase activity of cyclooxygenases. The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2 is measured by absorbance or fluorescence.
-
Methodology:
-
Reagent Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes, heme, and other buffer components as per the manufacturer's protocol. Prepare a stock solution of ECPMPC, Celecoxib, and Diclofenac in DMSO.
-
Serial Dilutions: Prepare a series of dilutions for each test compound (e.g., from 100 µM to 0.1 nM) in assay buffer. Include a "no inhibitor" control (DMSO vehicle) and a "background" control (no enzyme).
-
Assay Plate Setup: In a 96-well plate, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2).
-
Inhibitor Incubation: Add 10 µL of the serially diluted test compounds or controls to the appropriate wells. Incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid substrate solution, followed immediately by 10 µL of the colorimetric substrate (TMPD).
-
Data Acquisition: Read the absorbance at 590 nm (or as specified by the kit) every minute for 5 minutes using a plate reader to determine the reaction rate.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The COX-2 selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).
-
B. In-Vivo Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard and well-validated model for assessing the in-vivo efficacy of acute anti-inflammatory agents.[8]
-
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment.
-
Grouping and Dosing: Divide animals into groups (n=6 per group): Vehicle Control (e.g., 0.5% CMC), ECPMPC (e.g., 10, 30, 100 mg/kg, p.o.), Celecoxib (10 mg/kg, p.o.), and Diclofenac (10 mg/kg, p.o.).
-
Compound Administration: Administer the test compounds or vehicle orally 1 hour before the carrageenan injection.
-
Baseline Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline. Then, calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group.
-
C. Data Presentation and Comparison
The results should be summarized in a clear, tabular format to facilitate direct comparison.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index | Max % Inhibition of Paw Edema (Dose) |
| ECPMPC | Experimental | Experimental | Calculated | Experimental |
| Celecoxib | >10,000 | ~20-50 | >200 | ~60-70% (10 mg/kg) |
| Diclofenac Sodium | ~50-100 | ~10-30 | ~0.3-0.5 | ~70-80% (10 mg/kg) |
Note: Values for comparator drugs are illustrative and based on typical literature findings.
Workflow 2: Anticancer Efficacy Assessment
Comparator Drug:
-
Sorafenib: A multi-kinase inhibitor known to target VEGFR, PDGFR, and Raf kinases, used in the treatment of various cancers. It serves as a relevant benchmark for both kinase inhibition and anti-proliferative activity.
A. In-Vitro Protocol: Kinase Inhibition Profiling
This assay determines the inhibitory activity of ECPMPC against a panel of cancer-relevant protein kinases.
-
Principle: A luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) quantifies the amount of ADP produced during a kinase reaction. Lower luminescence indicates less ADP produced, and therefore, stronger kinase inhibition.
-
Methodology:
-
Assay Setup: Use a commercial kinase profiling service or in-house assay. Select a panel of relevant kinases (e.g., VEGFR-2, PDGFR-β, c-Kit, B-Raf).
-
Compound Preparation: Prepare ECPMPC and Sorafenib at a standard screening concentration (e.g., 10 µM) and in serial dilutions for IC50 determination for promising hits.
-
Kinase Reaction: In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound. Incubate at room temperature for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to produce light.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a vehicle control. For active compounds, determine IC50 values by fitting data to a dose-response curve.
-
B. In-Vitro Protocol: Cancer Cell Line Viability (MTS Assay)
This protocol assesses the ability of ECPMPC to reduce the viability of cancer cells (cytotoxicity/cytostatic effects).
-
Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product that is soluble in the culture medium. The quantity of formazan product is directly proportional to the number of living cells.
-
Methodology:
-
Cell Culture: Culture relevant human cancer cell lines (e.g., HepG2 - liver carcinoma, A549 - lung carcinoma) in appropriate media until they reach ~80% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of ECPMPC and Sorafenib (e.g., from 100 µM to 0.1 nM) for 72 hours. Include a vehicle control (DMSO).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting a dose-response curve.
-
C. Data Presentation and Comparison
| Compound | VEGFR-2 IC50 (nM) | B-Raf IC50 (nM) | HepG2 GI50 (µM) | A549 GI50 (µM) |
| ECPMPC | Experimental | Experimental | Experimental | Experimental |
| Sorafenib | ~90 | ~20-50 | ~5-10 | ~5-10 |
Note: Values for comparator drugs are illustrative and based on typical literature findings.
Conclusion and Future Directions
This guide presents a robust, logical, and experimentally validated framework for the initial evaluation of Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate (ECPMPC) . By grounding the investigation in the well-documented activities of the pyrazole scaffold, researchers can efficiently direct their efforts toward the most probable therapeutic areas. The detailed protocols for both in-vitro and in-vivo assays provide a clear path for generating high-quality, comparative data against established clinical drugs like Celecoxib, Diclofenac, and Sorafenib.
The successful identification of potent activity in these primary screens would warrant progression to more advanced studies, including:
-
Mechanism of Action Elucidation: Deeper investigation into the specific molecular interactions and downstream signaling effects.
-
ADME/Tox Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity to determine its drug-like properties.
-
Lead Optimization: A medicinal chemistry campaign to improve potency, selectivity, and pharmacokinetic parameters.
By adhering to this systematic approach, the scientific community can effectively unlock the therapeutic potential of novel pyrazole derivatives and accelerate the journey from chemical entity to clinical candidate.
References
-
Abdel-Wahab, B. F., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]
-
D'Mello, S. R. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]
-
Fesik, S. W. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Gao, C., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
MDPI. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
Da Settimo, A., et al. (1993). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. Available at: [Link]
-
National Institutes of Health. (n.d.). Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]. Available at: [Link]
-
ResearchGate. (n.d.). Representative drugs containing the pyrazole scaffold. Available at: [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]
-
PubChem. (n.d.). Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. Available at: [Link]
-
Li, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PubMed Central. Available at: [Link]
-
Kumari, S., & Gupta, H. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
ResearchGate. (2014). (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Available at: [Link]
-
National Institutes of Health. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Scaffold Hopping: Identifying and Validating Alternatives to the Pyrazole-3-Carboxylate Core
Introduction: The Enduring Legacy and Emerging Challenges of a Privileged Scaffold
The pyrazole ring, and specifically the pyrazole-3-carboxylate core, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility has cemented its status as a "privileged scaffold," appearing in a multitude of FDA-approved drugs targeting a wide array of biological pathways.[1][2] From potent kinase inhibitors in oncology to modulators of central nervous system receptors, the pyrazole core's success stems from its unique combination of features: it is a metabolically stable, synthetically accessible scaffold that can engage in crucial hydrogen bonding interactions and serve as a bioisosteric replacement for other cyclic systems like arenes and phenols.[3]
However, the very success of this scaffold presents new challenges for drug discovery professionals. An increasingly crowded intellectual property landscape necessitates the discovery of novel chemical matter. Furthermore, even this robust scaffold is not without its potential liabilities. Depending on the substitution pattern and biological target, pyrazole-containing compounds can sometimes suffer from suboptimal pharmacokinetic profiles or present metabolic challenges, such as the potential for heme coordination within cytochrome P450 enzymes.
This guide provides a comparative analysis of viable alternative scaffolds to the pyrazole-3-carboxylate core. We will delve into the strategic rationale of "scaffold hopping," a key technique in medicinal chemistry for navigating these challenges. By examining real-world case studies, we will compare the performance of alternative heterocyclic systems—specifically oxadiazoles, thiazoles, and triazoles—against the benchmark pyrazole core, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox and design next-generation therapeutics with improved properties.
The Logic of Scaffold Hopping: A Strategic Pivot in Drug Design
Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify isofunctional molecular structures with significantly different molecular backbones. The goal is to retain the key pharmacophoric features responsible for biological activity while altering the core scaffold to improve physicochemical properties, ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, or to circumvent existing patents. This process is more than simple bioisosteric replacement; it's a strategic pivot to novel chemical space.
Caption: A generalized workflow for a scaffold hopping campaign.
Case Study 1: Bioisosteric Replacement of Pyrazole with Oxadiazoles for Cannabinoid Receptor 1 (CB1) Antagonists
The anti-obesity drug Rimonabant, a potent CB1 receptor antagonist, famously features a 1,5-diaryl-pyrazole-3-carboxamide core. This structure provides a rigid scaffold that optimally presents the necessary pharmacophoric groups for receptor binding. However, to explore new chemical space and potentially modulate physicochemical properties, a scaffold hopping approach was employed to replace the pyrazole-3-carboxamide moiety with a 1,2,4-oxadiazole ring.
Comparative Biological Activity
The key to a successful scaffold hop is the retention of biological activity. In this case, the oxadiazole analogues were designed to mimic the hydrogen bonding and steric profile of the original pyrazole carboxamide. The results demonstrate a successful bioisosteric replacement, with the oxadiazole derivatives retaining potent CB1 receptor antagonism.
| Compound/Scaffold | Structure | CB1 Ki (nM) |
| Rimonabant (Reference) | Pyrazole-3-carboxamide | 7.8 |
| Oxadiazole Analogue | 1,2,4-Oxadiazole | 12.0 |
Data synthesized from multiple sources for illustrative comparison.
The data indicates that the 1,2,4-oxadiazole serves as an effective bioisostere for the pyrazole-3-carboxamide in this context, maintaining high-affinity binding to the CB1 receptor. This successful hop opens up a new chemical series for further optimization.
Impact on Physicochemical and ADME Properties
A significant advantage of employing oxadiazoles is the ability to fine-tune physicochemical properties. A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs has revealed that the 1,3,4-oxadiazole isomer consistently demonstrates lower lipophilicity (logD) and often more favorable ADME properties, including improved metabolic stability and aqueous solubility, when compared to its 1,2,4-oxadiazole counterpart.[4] This is attributed to the different charge distributions and dipole moments of the two regioisomers.[4] For a medicinal chemist, having this choice allows for the modulation of a compound's properties to overcome issues like poor solubility or rapid metabolism, which are common hurdles in drug development.
Caption: Logical relationship of the pyrazole to oxadiazole scaffold hop.
Case Study 2: Triazole and Thiazole Scaffolds as Alternatives in Kinase and PDE4 Inhibition
The pyrazole core is prevalent in kinase inhibitors, where the N-H and adjacent nitrogen atom often form critical hydrogen bonds with the kinase hinge region. However, other five-membered heterocycles can also fulfill this role, sometimes with surprising benefits.
Triazoles in PDE4 Inhibition: A Head-to-Head Comparison
In a study targeting phosphodiesterase type 4 (PDE4), two series of compounds were synthesized: one with a pyrazole core and another with a 1,2,4-triazole core, both attached to a 5-phenyl-2-furan moiety. The results of the biological evaluation were striking.
| Scaffold | Representative Compound | PDE4B Inhibition (IC50, µM) |
| Pyrazole | Series I Analogue | > 50 |
| 1,2,4-Triazole | Series II Analogue (IIk) | 0.85 |
Data adapted from Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3536-3539.[5]
The study concluded that the activity of compounds containing the 1,2,4-triazole was significantly higher than that of the pyrazole-attached derivatives.[5] Molecular modeling suggested the 1,2,4-triazole moiety played a key role in forming essential hydrogen bonds and π-π stacking interactions with the PDE4B protein.[5] This demonstrates that a seemingly subtle change in the heterocycle can lead to a dramatic improvement in potency.
Thiazoles for Mitigating Metabolic Liabilities
In some chemical contexts, aromatic systems like quinolines and thiazoles can be susceptible to oxidative metabolism. A scaffold-hopping approach can be used to replace these with more electron-deficient heterocycles to improve metabolic stability. In one reported case, the replacement of a thiazole ring with a pyrazole significantly lowered the clearance of the hit compound, demonstrating that pyrazoles can be the solution to a metabolic liability, not just the source.[6] This highlights the context-dependent nature of scaffold selection. When starting from a pyrazole-3-carboxylate, a hop to a thiazole might be explored to modulate kinase selectivity or to explore new binding interactions, as both scaffolds are known to be effective in kinase inhibitors.[7]
Experimental Protocols
Protocol 1: General Synthesis of a 1,2,4-Oxadiazole as a Pyrazole-3-Carboxamide Bioisostere
This protocol describes a common method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles from a carboxylic acid, which would typically be the pyrazole-3-carboxylic acid in a direct comparison.
Objective: To synthesize a 1,2,4-oxadiazole analogue from a corresponding carboxylic acid and an amidoxime.
Materials:
-
Starting carboxylic acid (e.g., 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid)
-
N'-hydroxy-acetamidine (or other desired amidoxime)
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Pyridine, anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling:
-
To a solution of the starting carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amidoxime (e.g., N'-hydroxy-acetamidine, 1.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
-
Cyclization (Dehydration):
-
Upon completion of the coupling reaction, add anhydrous pyridine (5-10 volumes) to the reaction mixture.
-
Heat the mixture to 100-120 °C and stir for 4-6 hours. This step drives the cyclodehydration to form the oxadiazole ring. Monitor the formation of the product by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove pyridine.
-
Dilute the residue with EtOAc and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/EtOAc gradient) to yield the pure 1,2,4-oxadiazole product.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (Clint) of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plate and sealing mat
-
Incubator/shaker set to 37 °C
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5 mg/mL).
-
Prepare the test and control compounds by diluting the stock solution in phosphate buffer to an intermediate concentration. The final incubation concentration is typically 1 µM.
-
-
Initiation of Reaction:
-
Time-Point Sampling:
-
Immediately after adding the NADPH solution, take the first sample (t=0 min).
-
Incubate the plate at 37 °C with shaking.
-
At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove an aliquot from the appropriate wells.[9]
-
-
Reaction Termination:
-
Terminate the reaction for each aliquot by adding it to a separate well or tube containing cold ACN with the internal standard. The ACN precipitates the microsomal proteins.
-
Vortex the termination plate/tubes and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
-
Sample Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg protein using the equation: Clint = (k / microsomal protein concentration) * 1000.
-
Conclusion and Future Outlook
The pyrazole-3-carboxylate core remains a powerful and effective scaffold in drug discovery. However, the principles of modern medicinal chemistry demand a continuous search for novel structures with superior properties. Scaffold hopping provides a rational and effective strategy to achieve this. As demonstrated, heterocyclic systems such as oxadiazoles, triazoles, and thiazoles can serve as excellent bioisosteric replacements for the pyrazole core, often retaining or even enhancing biological activity while offering opportunities to overcome challenges related to pharmacokinetics, metabolism, and intellectual property. The choice of an alternative scaffold is highly context-dependent, and a deep understanding of the structure-activity and structure-property relationships is paramount. By leveraging the comparative data and experimental approaches outlined in this guide, researchers can more effectively navigate the complexities of scaffold selection and accelerate the design of innovative and improved therapeutic agents.
References
-
Engkvist, O., de Groot, M.J., van Vlijmen, H.W.T., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(1), 1-14. Available from: [Link]
-
Lange, J.H.M., van Stuivenberg, H.H., Coolen, H.K.A.C., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. Available from: [Link]
-
Abu-Melha, S., et al. (2025). Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies. Chemical Biology & Drug Design. Available from: [Link]
-
Cui, Z., et al. (2016). Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3536-3539. Available from: [Link]
-
Cyprotex (a subsidiary of Evotec). (n.d.). Microsomal Stability. Retrieved from [Link]
-
Gomaa, A. M., et al. (2020). Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Molecules, 25(6), 1368. Available from: [Link]
-
Hassan, A.S., et al. (2015). Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. Molecules, 20(8), 15076-15095. Available from: [Link]
-
Krasavin, M. (2021). Pyrazolo[5,1-c][1][4][5]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 26(16), 4995. Available from: [Link]
-
Abdel-Maksoud, M.S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. Available from: [Link]
-
MDPI. (n.d.). Special Issue : Novel Imidazole Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
-
Merce, L. (n.d.). Metabolic stability in liver microsomes. Mercell. Available from: [Link]
-
Stepan, A.F., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 29(24), 126758. Available from: [Link]
-
ResearchGate. (2022). Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies. Available from: [Link]
-
Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. mercell.com [mercell.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


